PEG 400 dilaurate
Description
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Properties
CAS No. |
68139-91-3 |
|---|---|
Molecular Formula |
C18H34O2 |
Synonyms |
Protamate 400 DL(TM), PEG-8 Dilaurate(TM), Polyethylene glycol dicocoate(TM) |
Origin of Product |
United States |
Foundational & Exploratory
PEG 400 Dilaurate: A Comprehensive Technical Guide for Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyethylene (B3416737) Glycol (PEG) 400 Dilaurate is a nonionic surfactant with a versatile range of applications in the pharmaceutical industry. Its amphiphilic nature, arising from a polyethylene glycol head and two lauric acid tails, imparts properties that make it a valuable excipient in various drug delivery systems. This technical guide provides an in-depth overview of the core physicochemical properties, synthesis, and applications of PEG 400 Dilaurate, with a focus on its role in enhancing drug solubility and in the formulation of controlled-release and self-nanoemulsifying drug delivery systems (SNEDDS). Detailed experimental protocols for its characterization and a summary of its safety profile are also presented to support its application in pharmaceutical research and development.
Chemical and Physical Properties
This compound is the diester of polyethylene glycol 400 and lauric acid. The "400" designates the average molecular weight of the polyethylene glycol backbone. This structure confers both hydrophilic (from the PEG chain) and lipophilic (from the lauric acid chains) properties to the molecule, making it an effective emulsifier and surfactant.[1]
Physicochemical Data
| Property | Value | Reference |
| Synonyms | Polyoxyethylene (400) Dilaurate, PEG-8 Dilaurate | |
| CAS Number | 9005-02-1 | [1] |
| Appearance | Clear yellow liquid (at 25°C) | [1] |
| Saponification Value | 125 - 140 mg KOH/g | |
| Acid Value | ≤ 10.0 mg KOH/g | |
| Moisture Content | ≤ 1.0% |
Synthesis of this compound
The synthesis of this compound typically involves the direct esterification of polyethylene glycol 400 with lauric acid. The reaction is generally carried out at elevated temperatures and may be facilitated by a catalyst to drive the equilibrium towards the formation of the diester.
A general synthetic approach involves reacting one mole of polyethylene glycol 400 with two moles of lauric acid. The reaction can be performed under vacuum to remove the water formed during the esterification, thereby increasing the yield of the final product. The reaction temperature is typically maintained between 100-150°C for a duration of 2 to 6 hours.[2] Organic acid catalysts may be employed to accelerate the reaction.[2] Following the reaction, a neutralization step may be carried out, for instance with triethanolamine, to achieve a pH of 5-7.[2]
Caption: General synthesis workflow for this compound.
Applications in Drug Delivery
The unique properties of this compound make it a valuable excipient in a variety of pharmaceutical formulations.
Solubility Enhancement
This compound can act as a solubilizing agent for poorly water-soluble drugs.[] By forming stable complexes with the active pharmaceutical ingredient (API), it can prevent crystallization and maintain the drug in a dissolved state.[4] This enhanced solubility can lead to improved bioavailability.[4] The mechanism of solubilization involves the PEG portion of the molecule increasing the aqueous solubility, while the laurate chains can interact with lipophilic drug molecules.
Controlled-Release Formulations
In solid dosage forms, this compound can function as a plasticizer and a porogen.[] As a plasticizer, it can increase the flexibility of tablet coatings. As a porogen, it can dissolve in aqueous environments, creating channels within the formulation to facilitate the controlled release of the API.[]
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
This compound is a key component in the formulation of SNEDDS, which are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium.[5] In SNEDDS formulations, this compound can act as a co-surfactant, working in synergy with the primary surfactant to reduce the interfacial tension between the oil and aqueous phases, thereby facilitating the formation of nano-sized droplets.[5] This can lead to increased drug loading capacity and improved permeability across biological membranes.[6][7]
Caption: Role of this compound in SNEDDS formation.
Experimental Protocols for Characterization
Accurate characterization of this compound is crucial for ensuring its quality and performance in pharmaceutical formulations. The following are detailed methodologies for key analytical tests.
Determination of Saponification Value
Principle: The saponification value is the number of milligrams of potassium hydroxide (B78521) (KOH) required to saponify one gram of the substance. It is a measure of the free and esterified acids.
Methodology:
-
Accurately weigh approximately 2 g of this compound into a 250 mL flask.
-
Add 25.0 mL of 0.5 N alcoholic potassium hydroxide.
-
Attach a reflux condenser and heat the flask on a water bath, boiling gently for 30 minutes.
-
Cool the solution and add 1 mL of phenolphthalein (B1677637) indicator.
-
Titrate the excess potassium hydroxide with 0.5 N hydrochloric acid.
-
Perform a blank determination under the same conditions, omitting the sample.
Calculation: Saponification Value = (B - S) * N * 56.1 / W Where:
-
B = volume (mL) of HCl used for the blank
-
S = volume (mL) of HCl used for the sample
-
N = normality of the HCl solution
-
56.1 = molecular weight of KOH
-
W = weight (g) of the sample
Determination of Acid Value
Principle: The acid value is the number of milligrams of potassium hydroxide required to neutralize the free acids in one gram of the substance.
Methodology:
-
Dissolve a known weight (approximately 5 g) of this compound in 50 mL of a neutralized solvent mixture (e.g., equal parts of alcohol and ether).
-
Add a few drops of phenolphthalein indicator.
-
Titrate with 0.1 N potassium hydroxide until a faint pink color persists for at least 30 seconds.
Calculation: Acid Value = (V * N * 56.1) / W Where:
-
V = volume (mL) of KOH solution used
-
N = normality of the KOH solution
-
56.1 = molecular weight of KOH
-
W = weight (g) of the sample
Determination of Moisture Content (Karl Fischer Titration)
Principle: The Karl Fischer titration is a specific method for the determination of water content. It is based on the reaction of water with an anhydrous solution of sulfur dioxide and iodine in the presence of a suitable base.
Methodology:
-
Introduce a suitable amount of anhydrous methanol (B129727) into the titration vessel.
-
Titrate with the Karl Fischer reagent to a stable endpoint to neutralize the water in the solvent.
-
Accurately weigh a quantity of this compound and add it to the titration vessel.
-
Titrate with the Karl Fischer reagent to the electrometric endpoint.
Calculation: Water Content (%) = (V * F * 100) / W Where:
-
V = volume (mL) of Karl Fischer reagent used for the sample
-
F = water equivalence factor of the Karl Fischer reagent (mg of water per mL of reagent)
-
W = weight (mg) of the sample
Caption: Experimental workflow for quality control of this compound.
Safety and Toxicity
PEG esters, including this compound, are generally considered to have low toxicity.[8] However, a thorough evaluation of the safety profile is essential for any pharmaceutical excipient.
-
Oral Toxicity: Studies on related PEG esters have shown a low order of acute oral toxicity. For instance, the acute oral LD50 of PEG-12 Laurate in mice was reported to be greater than 25 g/kg.[9][10] Chronic oral toxicity studies on some PEGs have indicated the potential for liver damage at high doses.[9][10]
-
Dermal Irritation: PEG and its esters are generally considered to be non-irritating to intact skin.[9] However, caution is advised when used on damaged skin, as there have been reports of sensitization and nephrotoxicity in burn patients treated with PEG-based creams.[9][10]
-
Impurities: As with other ethoxylated compounds, there is a potential for the presence of 1,4-dioxane (B91453) as a byproduct of ethoxylation.[9][10] It is crucial to ensure that levels of such impurities are within acceptable limits for pharmaceutical use.
Conclusion
This compound is a multifunctional excipient with significant potential in pharmaceutical formulation development. Its ability to enhance the solubility of poorly soluble drugs, act as a component in controlled-release systems, and facilitate the formation of nanoemulsions makes it a valuable tool for drug delivery scientists. A thorough understanding of its physicochemical properties, coupled with robust analytical characterization and an awareness of its safety profile, is essential for its successful application in the development of safe and effective medicines.
References
- 1. This compound (68139-91-3) for sale [vulcanchem.com]
- 2. CN101747192B - Method for synthesizing polyethylene glycol (PEG) oleate - Google Patents [patents.google.com]
- 4. shreechem.in [shreechem.in]
- 5. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Integration of PEG 400 into a self-nanoemulsifying drug delivery system improves drug loading capacity and nasal mucosa permeability and prolongs the survival of rats with malignant brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 68139-91-3 | Benchchem [benchchem.com]
- 9. View Attachment [cir-reports.cir-safety.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties of PEG 400 Dilaurate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene (B3416737) glycol (PEG) 400 Dilaurate is a nonionic surfactant of the polyethylene glycol ester family. It is synthesized by the esterification of polyethylene glycol 400 with lauric acid. This structure, featuring a hydrophilic polyethylene glycol backbone and two lipophilic laurate tails, imparts amphiphilic properties to the molecule, making it a versatile excipient in the pharmaceutical, cosmetic, and chemical industries. Its primary functions include acting as an emulsifier, solubilizer, and lubricant.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of PEG 400 dilaurate, detailed experimental protocols for its characterization, and its applications in research and drug development.
Chemical and Physical Properties
This compound is a clear, colorless to yellowish liquid at room temperature.[1] Its properties are largely defined by the polyethylene glycol 400 chain and the two lauric acid ester groups.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | Polyethylene glycol 400 dilaurate | [1] |
| Synonyms | Polyglycol Dilaurate, POE (9) Dilaurate, PEG400DL | [1] |
| CAS Number | 9005-02-1 | [1] |
| Molecular Formula | C₁₁H₂₅COO(CH₂CH₂O)ₙCOC₁₁H₂₅ (where n is approx. 8-9) | [1] |
| Average Molecular Weight | ~765 g/mol (Calculated based on PEG 400 and two lauric acids) | |
| Appearance | Colorless to yellowish liquid | [1] |
| Density | Approximately 1.125 g/mL | [3] |
| Melting Point | Data not readily available for this compound. For reference, the melting point of PEG 400 is 4-8 °C. The esterification with lauric acid will alter this property. | [4] |
| Boiling Point | Data not readily available for this compound. For reference, the boiling point of PEG 400 is >200 °C. The esterification with lauric acid will alter this property. | [4] |
| Saponification Value | 130 - 155 mg KOH/g | [1] |
| Acid Value | ≤ 10 mg KOH/g | [1] |
| Hydrophile-Lipophile Balance (HLB) | Approximately 10 | |
| Solubility | Dispersible in water. Soluble in many organic solvents including ethanol (B145695), methanol, chloroform, methylene (B1212753) chloride, and toluene. Insoluble in ether and hexane. | [3][5][6] |
Applications in Research and Drug Development
The versatile properties of this compound make it a valuable component in various pharmaceutical and research applications:
-
Emulsifier and Solubilizer: Due to its amphiphilic nature, this compound is an effective oil-in-water (O/W) emulsifier.[2] It is used to formulate stable emulsions and to solubilize poorly water-soluble active pharmaceutical ingredients (APIs), thereby enhancing their bioavailability.
-
Excipient in Formulations: It serves as a non-toxic excipient in topical, oral, and parenteral formulations.[5]
-
Lubricant: In manufacturing processes, it can act as a lubricant.[2]
-
Characterization Studies: Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC) are employed to characterize this compound, confirming its structure and determining its molecular weight distribution.[7][8][9]
Experimental Protocols
Determination of Saponification Value
The saponification value is the number of milligrams of potassium hydroxide (B78521) (KOH) required to saponify one gram of a fat or oil. This value is a measure of the average molecular weight of the fatty acids in the sample.
Methodology:
-
Sample Preparation: Accurately weigh approximately 2 grams of the this compound sample into a 250 mL flask with a ground-glass joint.
-
Reagent Addition: Add 25.0 mL of 0.5 N alcoholic potassium hydroxide solution.
-
Reflux: Attach a reflux condenser and heat the flask on a boiling water bath for 30 minutes, swirling occasionally.
-
Blank Preparation: Prepare a blank by refluxing 25.0 mL of the 0.5 N alcoholic potassium hydroxide solution under the same conditions but without the sample.
-
Titration: After cooling, add a few drops of phenolphthalein (B1677637) indicator to both the sample and blank flasks. Titrate the excess KOH with standardized 0.5 N hydrochloric acid (HCl) until the pink color disappears.
-
Calculation: Saponification Value = (B - S) * N * 56.1 / W Where:
-
B = volume of HCl required for the blank (mL)
-
S = volume of HCl required for the sample (mL)
-
N = normality of the HCl solution
-
56.1 = molecular weight of KOH ( g/mol )
-
W = weight of the sample (g)
-
Determination of Acid Value
The acid value is the number of milligrams of potassium hydroxide required to neutralize the free fatty acids in one gram of the substance. It is a measure of the free fatty acid content.
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 grams of the this compound sample into a 250 mL flask.
-
Solvent Addition: Add 50 mL of a neutralized solvent mixture (equal parts of ethanol and diethyl ether, neutralized to the phenolphthalein endpoint with 0.1 N KOH).
-
Dissolution: Gently warm the mixture on a water bath to dissolve the sample.
-
Titration: Add a few drops of phenolphthalein indicator and titrate with standardized 0.1 N potassium hydroxide solution, shaking vigorously, until a faint pink color persists for at least 30 seconds.
-
Calculation: Acid Value = V * N * 56.1 / W Where:
-
V = volume of KOH solution used for the titration (mL)
-
N = normality of the KOH solution
-
56.1 = molecular weight of KOH ( g/mol )
-
W = weight of the sample (g)
-
Mandatory Visualizations
Caption: Role of this compound at the oil-water interface.
Caption: Workflow for determining the saponification value.
Caption: Workflow for determining the acid value.
Safety and Handling
This compound and other PEG esters are generally considered to have low toxicity.[10] They are not readily absorbed through intact skin and have a low potential for skin and eye irritation.[1] However, as with any chemical, appropriate personal protective equipment, such as gloves and safety glasses, should be worn when handling. It is recommended to store this compound in a cool, dry place away from strong oxidizing agents. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
References
- 1. This compound PEG 400 Dl Cas 9005-02-1 Manufacturers, Suppliers - Factory Direct Wholesale - Maoheng [mhsurfactants.com]
- 2. Dyna Glycol [dynaglycolsindia.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Physical And Chemical Properties Of Polyethylene Glycol [sinopeg.com]
- 5. labinsights.nl [labinsights.nl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 68139-91-3 | Benchchem [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound CAS#: 68139-91-3 [m.chemicalbook.com]
An In-depth Technical Guide to PEG 400 Dilaurate for Researchers and Drug Development Professionals
Introduction
Polyethylene (B3416737) Glycol (PEG) 400 Dilaurate is a non-ionic surfactant with significant applications in the pharmaceutical, cosmetic, and industrial sectors. Its utility stems from its amphiphilic nature, combining a hydrophilic polyethylene glycol backbone with lipophilic lauric acid chains. This structure imparts excellent emulsifying, solubilizing, and lubricating properties, making it a valuable excipient in the formulation of a wide range of products. This technical guide provides a comprehensive overview of PEG 400 Dilaurate, including its chemical identity, physicochemical properties, experimental protocols for its use in drug delivery systems, and a summary of its safety profile.
Chemical Identity
The chemical identity of this compound can be subject to some ambiguity in literature and commercial listings. It is crucial to distinguish between the general and specific identifiers.
-
General CAS Number: 9005-02-1. This number is broadly assigned to polyethylene glycol dilaurate, where the PEG component can have a variable number of ethylene (B1197577) oxide units.
-
Specific CAS Number: 68139-91-3. This number is more specifically associated with this compound, indicating a polyethylene glycol backbone with an average molecular weight of approximately 400 g/mol .[1][2][3]
For the purposes of precise formulation and regulatory compliance, it is recommended to refer to the specific CAS number (68139-91-3) when sourcing and documenting this material.
Physicochemical Properties
The functional characteristics of this compound are defined by its physical and chemical properties. These are summarized in the table below.
| Property | Value | Reference(s) |
| Appearance | Colorless to yellowish liquid | [4] |
| Molecular Formula | C11H25COO(CH2CH2O)nCOC11H25 | [4] |
| Average Molecular Weight of PEG | ~400 g/mol | [5] |
| Saponification Value | 130 - 155 mg KOH/g | [4] |
| Acid Value | ≤ 10 mg KOH/g | [4] |
| Water Content | ≤ 1.0 wt% | [4] |
| Solubility | Dispersible in water | [4] |
Experimental Protocols
One of the primary applications of this compound in drug development is in the formulation of Self-Emulsifying Drug Delivery Systems (SEDDS). These systems are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal tract. This enhances the solubilization and absorption of poorly water-soluble drugs.
Protocol: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the steps for the formulation and characterization of a SEDDS using this compound as a surfactant.
1. Materials:
-
Active Pharmaceutical Ingredient (API)
-
Oil phase (e.g., Clove oil)
-
Surfactant (this compound)
-
Co-surfactant (e.g., PEG-400)
-
Distilled water
-
Magnetic stirrer
-
Vortex mixer
-
Particle size analyzer
2. Methods:
-
Excipient Selection:
-
Determine the solubility of the API in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare mixtures of the surfactant (this compound) and co-surfactant (S-mix) in various weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each S-mix ratio, prepare a series of formulations with varying ratios of the oil phase to the S-mix (e.g., from 9:1 to 1:9).
-
Titrate each formulation with water dropwise while stirring gently.
-
Visually observe the formation of a clear, isotropic nanoemulsion.
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
-
Formulation of the Drug-Loaded SEDDS:
-
Based on the phase diagram, select an optimized ratio of oil, surfactant, and co-surfactant from within the self-emulsifying region.
-
Dissolve the API in the oil phase with the aid of vortexing or sonication.
-
Add the surfactant and co-surfactant to the oil-drug mixture and mix thoroughly until a homogenous solution is formed.
-
-
Characterization of the SEDDS:
-
Visual Assessment: Dilute the SEDDS formulation with water and observe the spontaneity of emulsion formation and the clarity of the resulting emulsion.
-
Droplet Size Analysis: Determine the mean droplet size and polydispersity index (PDI) of the emulsion using a dynamic light scattering (DLS) particle size analyzer.
-
In Vitro Drug Release: Perform dissolution studies using a standard dissolution apparatus to evaluate the release profile of the API from the SEDDS formulation in a suitable dissolution medium.
-
Visualization of Experimental Workflow and Logical Relationships
Diagram 1: SEDDS Formulation Workflow
Caption: Workflow for the formulation and characterization of a Self-Emulsifying Drug Delivery System (SEDDS).
Diagram 2: Logical Relationship in SEDDS Component Selection
Caption: Inter-dependencies of components for successful SEDDS formulation.
Biological Interactions and Safety
Currently, there is a lack of specific research detailing the direct interaction of this compound with defined cellular signaling pathways. However, studies on polyethylene glycols (PEGs) in general have indicated potential for biological interactions. Some research suggests that certain types of PEGs may exhibit proinflammatory activity on human immune cells, leading to the increased secretion of cytokines.[6] This effect appears to be independent of Toll-like receptor (TLR) signaling.[6]
Furthermore, studies on Caco-2 cells, a model for the intestinal barrier, have shown that the cytotoxicity of PEGs can be dependent on their molecular weight and concentration.[7][8] While PEG 400 has been observed to have some toxic effects at higher concentrations, it is generally considered safe for use in pharmaceutical formulations within appropriate limits.[7][8]
It is important for researchers and drug developers to consider the potential for such biological interactions and to conduct appropriate safety and toxicity studies for any new formulation containing this compound.
Conclusion
This compound is a versatile and valuable excipient for the formulation of poorly water-soluble drugs, particularly in the development of self-emulsifying drug delivery systems. A thorough understanding of its physicochemical properties and careful application of formulation protocols are essential for its effective use. While generally considered safe, further research into its specific biological interactions is warranted to fully elucidate its effects in drug delivery applications. This guide provides a foundational resource for scientists and professionals working with this important surfactant.
References
- 1. This compound (68139-91-3) for sale [vulcanchem.com]
- 2. This compound | 68139-91-3 [chemicalbook.com]
- 3. This compound, CasNo.68139-91-3 TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD China (Mainland) [zhenyu.lookchem.com]
- 4. This compound PEG 400 Dl Cas 9005-02-1 Manufacturers, Suppliers - Factory Direct Wholesale - Maoheng [mhsurfactants.com]
- 5. avenalab.com [avenalab.com]
- 6. Polyethylene Glycols Stimulate Ca2+ Signaling, Cytokine Production, and the Formation of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
PEG 400 dilaurate molecular weight
An In-depth Technical Guide to the Molecular Weight of PEG 400 Dilaurate
Polyethylene (B3416737) Glycol (PEG) 400 Dilaurate is a nonionic surfactant widely utilized in the pharmaceutical, cosmetic, and industrial sectors.[1] It is synthesized by the esterification of Polyethylene Glycol 400 with two molecules of lauric acid.[2][3] This structure imparts both hydrophilic (from the PEG backbone) and lipophilic (from the lauric acid chains) properties, making it an effective emulsifier, lubricant, and solubilizing agent.[1][2] In the pharmaceutical industry, its low toxicity profile makes it a valuable excipient in various formulations, including topical creams, ointments, and controlled-release drug delivery systems.[2][4]
The "400" in its name signifies the average molecular weight of the polyethylene glycol backbone.[2][5] As with all polymers, PEG 400 is not a single, discrete compound but a mixture of oligomers of varying chain lengths. Consequently, this compound does not have a fixed molecular weight but is characterized by an average molecular weight and a molecular weight distribution.
Chemical Structure and Molecular Weight Calculation
The fundamental structure of this compound consists of a central PEG 400 chain ester-linked to two lauric acid molecules. The generalized chemical formula is C₁₁H₂₅COO(CH₂CH₂O)nCOC₁₁H₂₅.[6][7]
The theoretical average molecular weight can be estimated as follows:
-
Average Molecular Weight of PEG 400: ~400 g/mol
-
Molecular Weight of Lauric Acid (C₁₂H₂₄O₂): 200.32 g/mol
-
Esterification Reaction: During the formation of the two ester bonds, two molecules of water (H₂O, MW = 18.02 g/mol ) are eliminated.
Calculation: Average MW = (MW of PEG 400) + (2 * MW of Lauric Acid) - (2 * MW of Water) Average MW ≈ 400 + (2 * 200.32) - (2 * 18.02) Average MW ≈ 400 + 400.64 - 36.04 Average MW ≈ 764.6 g/mol
This calculated value is an approximation. The actual average molecular weight and its distribution are determined experimentally due to the inherent polydispersity of the PEG 400 starting material.
Quantitative Data and Physicochemical Properties
The quality and functionality of this compound are defined by several key parameters. These specifications provide crucial information about the ester content and average molecular weight.[2]
| Parameter | Specification | Description |
| Appearance | Clear Yellow Liquid (at 25°C) | The physical state facilitates its incorporation into various formulations.[2] |
| Average Molecular Weight | ~765 g/mol | This is a calculated average; the actual value is a distribution. |
| Saponification Value | 125 - 155 mg KOH/g | Indicates the amount of potassium hydroxide (B78521) needed to saponify the ester, which is inversely related to the average molecular weight.[2][6] |
| Acid Value | ≤ 10.0 mg KOH/g | Measures the amount of residual free fatty acids in the final product.[2][6] |
| Moisture Content | ≤ 1.0% | The maximum allowable water content.[2][6] |
Experimental Protocols for Molecular Weight Determination
Accurate characterization of the molecular weight and its distribution for polymeric compounds like this compound requires specialized analytical techniques. The most common methods are Gel Permeation Chromatography (GPC) and Mass Spectrometry (MS).
Gel Permeation Chromatography (GPC)
GPC is a type of size-exclusion chromatography that separates molecules based on their hydrodynamic volume in solution.[8] It is a reliable method for determining the molecular weight distribution of polymers.[9][10]
Methodology:
-
System Preparation: An HPLC system equipped with a GPC column (e.g., Xtimate SEC-120) and a differential refractive index detector (RID) is used.[9] The mobile phase, typically ultrapure water or an organic solvent like THF, is degassed and pumped at a constant flow rate (e.g., 1.0 mL/min).[8][9] The column and detector are maintained at a constant temperature (e.g., 35°C).[9]
-
Calibration: A calibration curve is generated by injecting a series of well-characterized, narrow-polydispersity polymer standards (e.g., PEG standards with MW ranging from 400 to 20,000 g/mol ).[9] The logarithm of the molecular weight is plotted against the retention time.[8]
-
Sample Preparation: A known concentration of the this compound sample is prepared by dissolving it in the mobile phase (e.g., 20 mg/mL).[9] The solution is filtered to remove any particulate matter.
-
Analysis: A precise volume (e.g., 10 µL) of the sample solution is injected into the GPC system.[9] As the sample passes through the column, larger molecules elute first because they are excluded from the pores of the stationary phase, while smaller molecules penetrate the pores and have a longer path, thus eluting later.[9]
-
Data Processing: The RID signal is recorded over time to produce a chromatogram. The molecular weight distribution, weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) are calculated by GPC software using the previously generated calibration curve.[9]
Mass Spectrometry (MS)
Mass spectrometry provides detailed information about the distribution of individual oligomers in a PEG sample. Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are particularly useful.[11][12]
Methodology (LC-MS/MS):
-
System Preparation: An LC-MS/MS system consisting of a liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is used.[11] A C18 column is commonly employed for separation.[11]
-
Mobile Phase and Gradient: A gradient elution is typically used with a mobile phase consisting of two solvents, such as 0.1% formic acid in water (A) and methanol (B129727) (B).[11] This allows for the separation of different oligomers.
-
Sample Preparation: The this compound sample is dissolved in a suitable solvent (e.g., acetonitrile) and may be further diluted.[11] An internal standard can be added for quantitative analysis.
-
MS Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.[11] Precursor ions corresponding to the different sodium or ammonium (B1175870) adducts of the PEG dilaurate oligomers are selected and fragmented. Specific product ions are then monitored. For example, PEG 400 oligomers produce characteristic ions that can be tracked.[11][13]
-
Data Analysis: The peak areas for each identified oligomer are integrated. By summing the areas of all oligomer peaks, the total concentration and the relative distribution of the different chain lengths in the sample can be determined.[11]
Mandatory Visualizations
Synthesis of this compound
Caption: Synthesis of this compound via acid-catalyzed esterification.
Experimental Workflow for GPC Analysis
Caption: General experimental workflow for molecular weight analysis by GPC.
Logic Diagram for LC-MS/MS Oligomer Analysis
Caption: Logical flow for oligomer analysis using tandem mass spectrometry.
References
- 1. This compound | 68139-91-3 | Benchchem [benchchem.com]
- 2. This compound (68139-91-3) for sale [vulcanchem.com]
- 3. specialchem.com [specialchem.com]
- 4. alphachem.biz [alphachem.biz]
- 5. Polyethylene Glycol 400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound PEG 400 Dl Cas 9005-02-1 Manufacturers, Suppliers - Factory Direct Wholesale - Maoheng [mhsurfactants.com]
- 7. This compound PEG 400 Dl Cas 9005-02-1 Produttori, fornitori - Commercio all'ingrosso diretto in fabbrica - Maoheng [it.maohengsurfactants.com]
- 8. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. Determination of Polyethylene Glycol by Gel Permeation Chromatography [m.wayeal-instrument.com]
- 10. news-medical.net [news-medical.net]
- 11. Liquid chromatography/tandem mass spectrometry method for quantitative estimation of polyethylene glycol 400 and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Relative quantification of polyethylene glycol 400 excreted in the urine of male and female volunteers by direct injection electrospray-selected ion monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Polyethylene Glycol 400 Dilaurate
This technical guide provides a comprehensive overview of Polyethylene (B3416737) Glycol (PEG) 400 Dilaurate, a versatile nonionic surfactant widely utilized in the pharmaceutical, cosmetic, and industrial sectors. Aimed at researchers, scientists, and drug development professionals, this document details its chemical structure, physicochemical properties, synthesis, and key analytical methodologies.
Chemical Structure and Synthesis
Polyethylene Glycol 400 Dilaurate is the diester of polyethylene glycol with an average molecular weight of 400 and lauric acid.[1] The polyethylene glycol (PEG) component provides hydrophilicity, while the two lauric acid chains impart lipophilic characteristics to the molecule. This amphipathic nature is the basis for its functionality as an emulsifier and surfactant.
The synthesis of PEG 400 Dilaurate is typically achieved through the direct esterification of polyethylene glycol 400 with lauric acid. This reaction can be catalyzed by an acid or a base, or it can be carried out without a catalyst at elevated temperatures. The process involves the removal of water to drive the reaction to completion.
Below is a generalized workflow for the synthesis of Polyethylene Glycol 400 Dilaurate.
References
An In-depth Technical Guide to the Synthesis of PEG 400 Dilaurate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyethylene (B3416737) glycol (PEG) 400 dilaurate is a non-ionic surfactant with extensive applications in the pharmaceutical, cosmetic, and industrial sectors. Its utility as an emulsifier, solubilizer, and lubricant stems from its amphiphilic nature, combining the hydrophilicity of the PEG backbone with the lipophilicity of the lauric acid chains. This technical guide provides a comprehensive overview of the primary synthesis methods for PEG 400 dilaurate: direct esterification, transesterification, and enzymatic synthesis. Detailed experimental protocols, comparative data on reaction parameters and product characteristics, and process workflows are presented to assist researchers and professionals in the selection and optimization of the most suitable synthesis strategy for their specific needs.
Introduction
This compound is synthesized by the esterification of polyethylene glycol 400 with two molecules of lauric acid. The average molecular weight of PEG 400 is approximately 400 g/mol . The synthesis can be achieved through several pathways, each with distinct advantages and disadvantages concerning reaction conditions, catalyst requirements, yield, and purity of the final product. The choice of synthesis method often depends on the desired product specifications, scalability, and economic and environmental considerations.
Synthesis Methodologies
The three primary methods for synthesizing this compound are:
-
Direct Esterification: The reaction of PEG 400 with lauric acid, typically in the presence of an acid catalyst and with the removal of water to drive the reaction to completion.
-
Transesterification: The reaction of PEG 400 with a lauric acid ester, such as methyl laurate, in the presence of a catalyst, with the removal of the resulting alcohol (e.g., methanol) to shift the equilibrium towards the product.
-
Enzymatic Synthesis: The use of lipases as biocatalysts to facilitate the esterification of PEG 400 and lauric acid under milder reaction conditions.
Direct Esterification
Direct esterification is a common and cost-effective method for producing PEG esters. The reaction is an equilibrium process, and to achieve a high yield of the diester, water, a byproduct of the reaction, must be continuously removed.
This protocol is a general guideline and may require optimization.
Materials:
-
Polyethylene glycol 400 (PEG 400)
-
Lauric acid
-
p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst
-
Toluene (B28343) (for azeotropic removal of water)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Activated charcoal
Equipment:
-
Round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine PEG 400 (1 mole), lauric acid (2.1-2.2 moles, a slight excess to favor diester formation), and p-toluenesulfonic acid (0.5-1.0% of the total reactant weight). Add toluene to the flask (approximately 20-30% of the total volume).
-
Esterification: Heat the mixture to reflux (typically 120-140°C) with continuous stirring. Water will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water is collected, or the acid value of the reaction mixture stabilizes at a low value (typically < 10 mg KOH/g). This may take several hours.
-
Neutralization: Cool the reaction mixture to below 80°C. Add a 5% sodium bicarbonate solution to neutralize the acid catalyst. Stir for 30 minutes and check the pH to ensure it is neutral or slightly basic.
-
Work-up: Transfer the mixture to a separatory funnel. The layers will separate; the upper organic layer contains the product. Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent. Remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: For higher purity, the crude product can be treated with activated charcoal to remove colored impurities, followed by filtration. Further purification can be achieved by vacuum distillation or column chromatography if required.
Transesterification
Transesterification offers an alternative route that can sometimes provide higher yields and purity, as the removal of a volatile alcohol like methanol (B129727) can be more efficient than removing water.
This protocol is a general guideline and may require optimization.
Materials:
-
Polyethylene glycol 400 (PEG 400)
-
Methyl laurate
-
Sodium methoxide (B1231860) (NaOMe) or other suitable base catalyst
-
Glacial acetic acid or other suitable acid for neutralization
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Equipment:
-
Round-bottom flask equipped with a distillation head, condenser, and magnetic stirrer
-
Heating mantle with temperature control
-
Vacuum source
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Charge the reactor with PEG 400 (1 mole) and methyl laurate (2.1-2.2 moles).
-
Catalyst Addition: Add the sodium methoxide catalyst (typically 0.1-0.5% by weight of the reactants).
-
Transesterification: Heat the mixture to 70-160°C under vacuum. The methanol produced during the reaction will be distilled off. Continue the reaction until the distillation of methanol ceases, indicating the reaction is nearing completion.
-
Neutralization: Cool the reaction mixture and neutralize the catalyst with a stoichiometric amount of glacial acetic acid.
-
Purification: The crude product can be purified by washing with brine to remove any salts, followed by drying over anhydrous sodium sulfate. The final product can be further purified by vacuum distillation to remove any unreacted starting materials.
Enzymatic Synthesis
Enzymatic synthesis is a "green" alternative that proceeds under milder conditions, often leading to higher selectivity and purity with fewer byproducts. Immobilized lipases are commonly used and can be recycled.
Materials:
-
Polyethylene glycol 400 (PEG 400)
-
Lauric acid
-
Immobilized lipase (B570770) (e.g., from Candida antarctica, Novozym 435)
-
Organic solvent (e.g., hexane (B92381) or a solvent-free system can be used)
-
Molecular sieves (optional, for water removal)
Equipment:
-
Shaking incubator or a stirred reactor with temperature control
-
Filtration apparatus to recover the enzyme
Procedure:
-
Reaction Setup: In a suitable vessel, combine PEG 400 (1 mole) and lauric acid (2 moles). If using a solvent, dissolve the reactants in hexane. For a solvent-free system, the reactants are used neat.
-
Enzyme Addition: Add the immobilized lipase (typically 5-10% by weight of the total reactants). If operating in a low-water system, molecular sieves can be added to remove the water produced.
-
Esterification: Incubate the mixture at a controlled temperature (e.g., 40-60°C) with continuous agitation for 24-48 hours. The optimal temperature and time will depend on the specific enzyme used.
-
Enzyme Recovery: After the reaction, the immobilized enzyme can be recovered by simple filtration and washed with a solvent (e.g., hexane) to be reused.
-
Product Isolation: The solvent (if used) is removed under reduced pressure to yield the crude product. In a solvent-free system, the product is obtained directly after enzyme removal. Further purification is often minimal due to the high selectivity of the enzyme. A simple filtration may be sufficient.
Data Presentation
The following tables summarize typical quantitative data for the different synthesis methods of this compound. It is important to note that these values can vary significantly based on the specific reaction conditions and catalyst used.
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Direct Esterification | Transesterification | Enzymatic Synthesis |
| Catalyst | p-Toluenesulfonic acid, Sulfuric acid | Sodium methoxide, Potassium hydroxide | Immobilized Lipase |
| Temperature | 120 - 180°C | 70 - 160°C | 40 - 70°C |
| Reaction Time | 4 - 12 hours | 2 - 8 hours | 24 - 48 hours |
| Pressure | Atmospheric or Vacuum | Vacuum | Atmospheric |
| Typical Yield | >95%[1] | High (data varies) | ~78% - 98.9%[2][3] |
| Byproduct | Water | Methanol (or other alcohol) | Water |
Table 2: Typical Product Specifications for this compound
| Parameter | Specification Range | Test Method |
| Appearance | Colorless to yellowish liquid | Visual |
| Acid Value (mg KOH/g) | ≤ 10[2][4] | Titration |
| Saponification Value (mg KOH/g) | 130 - 155[2] | Titration |
| Hydroxyl Value (mg KOH/g) | Varies based on monoester/diester ratio | Titration |
| Moisture Content (%) | ≤ 1.0 | Karl Fischer Titration |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical pathways and experimental workflows described in this guide.
Conclusion
The synthesis of this compound can be effectively achieved through direct esterification, transesterification, and enzymatic methods. Direct esterification and transesterification are robust and high-yielding chemical routes, though they require elevated temperatures and catalyst removal steps. Enzymatic synthesis offers a milder, more environmentally friendly alternative that can produce a high-purity product with minimal downstream processing. The choice of the optimal synthesis method will be dictated by the specific requirements of the application, including desired purity, yield, cost, and environmental impact. This guide provides the foundational knowledge and protocols for laboratory-scale synthesis and serves as a starting point for process optimization and scale-up.
References
- 1. CN101747192A - Method for synthesizing polyethylene glycol (PEG) oleate - Google Patents [patents.google.com]
- 2. This compound PEG 400 Dl Cas 9005-02-1 Manufacturers, Suppliers - Factory Direct Wholesale - Maoheng [mhsurfactants.com]
- 3. researchgate.net [researchgate.net]
- 4. indiamart.com [indiamart.com]
mechanism of action of PEG 400 dilaurate as a surfactant
An In-Depth Technical Guide to the Mechanism of Action of PEG 400 Dilaurate as a Surfactant
Introduction
Polyethylene (B3416737) Glycol (PEG) 400 Dilaurate is a non-ionic surfactant widely utilized across the pharmaceutical, cosmetic, and industrial sectors.[1] It is synthesized through the esterification of Polyethylene Glycol 400 with lauric acid, resulting in a molecule with a distinct amphiphilic nature.[2][3] This structure, comprising a hydrophilic PEG head and two lipophilic laurate tails, underpins its function as a versatile emulsifier, solubilizer, and dispersing agent.[1][2] This technical guide provides a detailed exploration of the core mechanism of action of this compound, its physicochemical properties, and its interactions within biological systems, offering valuable insights for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Interfacial Activity and Micellization
The primary mechanism of action for this compound as a surfactant is driven by its amphiphilic molecular structure. The molecule possesses a water-soluble (hydrophilic) polyethylene glycol component and an oil-soluble (lipophilic) dilaurate tail.[2][4] This dual characteristic compels the molecules to arrange themselves at the interface between two immiscible phases, such as oil and water.
-
Adsorption and Interfacial Tension Reduction : When introduced into an oil-in-water system, this compound molecules migrate to the oil-water interface. The lipophilic laurate chains penetrate the oil phase, while the hydrophilic PEG chains remain in the aqueous phase. This alignment reduces the interfacial tension between the two liquids, lowering the energy required to create a stable emulsion.[2][4][5]
-
Emulsion Stabilization : By forming a film at the interface, this compound creates a protective barrier around the dispersed oil droplets.[2][4] This steric hindrance prevents the droplets from coalescing, thereby ensuring the stability of the emulsion.[4]
-
Micelle Formation : At concentrations above its Critical Micelle Concentration (CMC), this compound molecules self-assemble into spherical structures called micelles in the bulk aqueous phase.[2][5] In these micelles, the lipophilic tails form a core, creating a microenvironment capable of solubilizing poorly water-soluble compounds, a critical function in drug delivery systems.
Caption: Molecular orientation and action of this compound.
Physicochemical Properties
The functional characteristics of a surfactant are quantified by several key parameters. The following table summarizes the reported physicochemical properties of this compound.
| Property | Value | Significance | Reference(s) |
| Hydrophile-Lipophile Balance (HLB) | 10 - 10.8 | Indicates its suitability as an oil-in-water (O/W) emulsifier. | [1][6] |
| Saponification Value | 125 - 155 mgKOH/g | Relates to the molecular weight and ester content of the surfactant. | [1][7] |
| Acid Value | ≤ 10 mgKOH/g | Indicates the amount of free fatty acids present, a measure of purity. | [1][7] |
| Physical Form | Liquid (at 25°C) | Denotes its physical state under standard conditions. | [1] |
| Solubility | Dispersible in water, oil-soluble | Describes its behavior in different solvent types. | [1][6][7] |
Interaction with Biological Systems in Drug Delivery
In pharmaceutical formulations, particularly for oral drug delivery, the interaction of excipients with the gastrointestinal tract is of paramount importance. While this compound's primary role is as a surfactant, its PEG moiety can influence drug absorption and transport across cellular barriers.
Studies on Caco-2 cell monolayers, a standard model for the human intestinal epithelium, have shown that PEGs can modulate the activity of efflux pumps like P-glycoprotein (P-gp).[8] P-gp is a transmembrane protein that actively transports a wide range of drug compounds out of cells, thereby reducing their intracellular concentration and bioavailability. It has been suggested that certain PEGs can inhibit P-gp function, potentially by altering the fluidity of the cell membrane.[8] This inhibition can lead to increased intracellular accumulation of co-administered drugs that are P-gp substrates, enhancing their absorption.[8][9]
Caption: Proposed interaction with P-glycoprotein at the cellular level.
Experimental Protocols
Characterizing the surfactant properties of this compound is essential for its effective application. The following are detailed methodologies for key experiments.
Protocol 1: Determination of Critical Micelle Concentration (CMC)
The CMC is the concentration at which surfactant molecules begin to form micelles. It is a fundamental property indicating the surfactant's efficiency. Surface tensiometry is a common method for its determination.[5]
-
Objective : To determine the CMC of this compound in an aqueous solution.
-
Apparatus : Tensiometer (Du Noüy ring or Wilhelmy plate method), precision balance, volumetric flasks, magnetic stirrer.
-
Procedure :
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) in ultrapure water.
-
Create a series of dilutions from the stock solution, covering a wide concentration range (e.g., from 0.1 mg/L to 500 mg/L).
-
Calibrate the tensiometer with ultrapure water (surface tension ≈ 72.8 mN/m at 20°C).
-
Measure the surface tension of each dilution, starting from the lowest concentration. Ensure temperature is constant throughout the measurements.
-
Allow each measurement to equilibrate until a stable surface tension value is recorded.[10]
-
Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
The CMC is identified as the point where the slope of the curve changes sharply. Two distinct linear regions will be observed, and their intersection point corresponds to the CMC.[11]
-
Protocol 2: Characterization of Emulsion Droplet Size
Dynamic Light Scattering (DLS) is used to measure the size distribution of droplets in an emulsion, providing insight into its stability.
-
Objective : To measure the hydrodynamic diameter of oil droplets in an O/W emulsion stabilized by this compound.
-
Apparatus : Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer), cuvettes, sonicator.
-
Procedure :
-
Prepare an oil-in-water emulsion. For example, combine 5% (w/w) medium-chain triglyceride oil, 1% (w/w) this compound, and 94% (w/w) water.
-
Homogenize the mixture using a high-shear mixer or sonicator to form a fine emulsion.
-
Dilute a small sample of the emulsion with ultrapure water to a suitable concentration for DLS analysis (to avoid multiple scattering effects).
-
Filter the diluted sample through a syringe filter (e.g., 0.45 µm) to remove dust and large aggregates.[12]
-
Place the sample in a clean cuvette and insert it into the DLS instrument.
-
Set the instrument parameters (e.g., temperature, solvent viscosity, and refractive index).
-
Perform the measurement. The instrument will use the autocorrelation of scattered light intensity to calculate the particle size distribution and the average hydrodynamic diameter.[13]
-
Repeat the measurement multiple times to ensure reproducibility.[13]
-
Caption: General workflow for surfactant characterization.
Conclusion
This compound functions as an effective non-ionic surfactant through the classical amphiphilic mechanism of reducing interfacial tension and forming stable micelles. Its balanced hydrophilic and lipophilic properties, quantified by an HLB of approximately 10, make it an excellent choice for creating oil-in-water emulsions. For drug development professionals, its utility extends beyond simple formulation; the polyethylene glycol component may play a crucial role in enhancing drug bioavailability by interacting with cellular efflux mechanisms. A thorough characterization of its physicochemical properties, using standardized experimental protocols, is essential for optimizing its performance in any given application.
References
- 1. indiamart.com [indiamart.com]
- 2. This compound | 68139-91-3 | Benchchem [benchchem.com]
- 3. specialchem.com [specialchem.com]
- 4. satelliteinter.com [satelliteinter.com]
- 5. biolinscientific.com [biolinscientific.com]
- 6. parchem.com [parchem.com]
- 7. This compound PEG 400 Dl Cas 9005-02-1 Manufacturers, Suppliers - Factory Direct Wholesale - Maoheng [mhsurfactants.com]
- 8. scielo.br [scielo.br]
- 9. The pharmaceutical excipient PEG400 affect the absorption of baicalein in Caco‐2 monolayer model by interacting with UDP‐glucuronosyltransferases and efflux transport proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extraction and Characterization of Surfactants from Atmospheric Aerosols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sid.ir [sid.ir]
- 12. pubs.acs.org [pubs.acs.org]
- 13. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
PEG 400 Dilaurate: A Comprehensive Technical Review for Drug Development Professionals
An in-depth guide to the physicochemical properties, formulation applications, and biological interactions of Polyethylene (B3416737) Glycol 400 Dilaurate.
Polyethylene Glycol 400 Dilaurate (PEG 400 DL) is a non-ionic surfactant of the polyethylene glycol ester class, synthesized from PEG 400 and lauric acid. Its amphiphilic nature, arising from the hydrophilic polyoxyethylene chain and the lipophilic dilaurate tails, makes it a versatile excipient in the pharmaceutical industry. This technical guide provides a comprehensive review of the available literature on PEG 400 dilaurate, focusing on its core properties, experimental evaluation, and mechanisms of action relevant to drug delivery and formulation development.
Physicochemical Properties
This compound is a yellow to amber liquid at room temperature. Its properties as a surfactant are dictated by the balance between its hydrophilic and lipophilic portions, commonly quantified by the Hydrophilic-Lipophilic Balance (HLB) value.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| INCI Name | PEG-8 Dilaurate | |
| CAS Number | 9005-02-1 | |
| Appearance | Yellow to amber liquid | |
| HLB Value | 9.7 | |
| Saponification Value (mg KOH/g) | 127 - 137 | |
| Acid Value (mg KOH/g) | ≤ 10 | |
| Critical Micelle Concentration (CMC) | Not readily available in cited literature. A detailed protocol for determination is provided in the "Experimental Protocols" section. |
Applications in Drug Formulation and Delivery
The utility of this compound in pharmaceutical formulations is extensive, primarily leveraging its properties as an emulsifier, solubilizer, and permeation enhancer.
-
Emulsifying Agent: With an HLB value of 9.7, this compound is an effective oil-in-water (O/W) emulsifier, crucial for the formulation of creams, lotions, and other semi-solid dosage forms.
-
Solubilizing Agent: this compound can increase the solubility of poorly water-soluble active pharmaceutical ingredients (APIs) through micellar solubilization. The lipophilic core of the micelles encapsulates hydrophobic drug molecules, enhancing their dispersion in aqueous media.[1]
-
Permeation Enhancer: The polyethylene glycol component of the molecule can interact with biological membranes, potentially enhancing the absorption of drugs. Studies on PEG 400 suggest that at high concentrations, it can reversibly open intestinal paracellular tight junctions, providing a pathway for increased drug permeation.[2][3]
Toxicological Profile
PEG esters, including this compound, are generally considered to have low toxicity. However, the toxicological profile of the parent compound, PEG 400, is often considered for initial safety assessments. High doses of PEG 400 administered intravenously have shown low toxicity with reversible effects. It is important to note that the presence of impurities from the ethoxylation process, such as 1,4-dioxane, should be monitored and controlled in pharmaceutical-grade materials.
Experimental Protocols
This section provides detailed methodologies for the characterization and evaluation of this compound in a research and development setting.
Determination of Critical Micelle Concentration (CMC)
Protocol: CMC Determination by Surface Tension Measurement
-
Preparation of Solutions: Prepare a stock solution of this compound in deionized water. A series of dilutions are then prepared from the stock solution to cover a wide concentration range, both below and above the expected CMC.
-
Surface Tension Measurement: The surface tension of each dilution is measured using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method) at a constant temperature.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The plot will typically show a region where the surface tension decreases linearly with the log of the concentration, followed by a plateau. The point of intersection of these two linear portions is taken as the CMC.
In Vitro Drug Release Study
To evaluate the performance of this compound in a formulated product, in vitro drug release studies are essential. The dialysis bag method is a common technique for assessing the release of a drug from a micellar solution.
Protocol: In Vitro Drug Release using Dialysis Bag Method
-
Formulation Preparation: Prepare a solution of the drug and this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration above the CMC to ensure micelle formation.
-
Dialysis Setup: A known volume of the formulation is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the passage of the free drug but retains the micelles.
-
Release Study: The sealed dialysis bag is immersed in a larger volume of the same buffer (the release medium) maintained at 37°C with constant stirring.
-
Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh buffer to maintain sink conditions.
-
Analysis: The concentration of the drug in the collected samples is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC. The cumulative percentage of drug released is then plotted against time.
Cytotoxicity Assay
Evaluating the potential toxicity of excipients is a critical step in drug development. The MTT assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxicity of this compound on various cell lines.
Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Plate cells (e.g., Caco-2 for intestinal models, or other relevant cell lines) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Prepare a series of dilutions of this compound in the cell culture medium. The existing medium is removed from the cells and replaced with the medium containing the different concentrations of the test substance. A control group with untreated cells is also included.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.
Mechanisms of Action: Visualized
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanisms by which this compound can enhance drug solubility and permeation.
Caption: Micellar solubilization of a hydrophobic drug by this compound.
References
A Fundamental Guide to Polyethylene Glycol (PEG) Esters for Drug Development
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental research on polyethylene (B3416737) glycol (PEG) esters, a critical class of polymers in modern drug delivery. It covers their synthesis, core physicochemical properties, and key applications, with a focus on their role in the development of advanced therapeutic systems. Detailed experimental protocols for synthesis and characterization are provided to enable practical application in a research setting.
Introduction to Polyethylene Glycol Esters
Polyethylene glycol (PEG) is a biocompatible, water-soluble, and non-toxic polymer approved by the FDA for use in a wide range of pharmaceutical applications.[1][2] PEG esters are derivatives formed by the esterification of one or both terminal hydroxyl groups of PEG with a fatty acid or another carboxylic acid-containing molecule. This modification creates an amphiphilic block copolymer, possessing both a hydrophilic PEG block and a lipophilic acyl chain.[3]
This amphiphilic nature is the cornerstone of their utility. In aqueous environments, PEG esters can self-assemble into supramolecular structures such as micelles and are used to form the hydrophilic corona of liposomes and other nanoparticles.[4] This "PEGylation" of drug delivery systems confers several advantages, including:
-
Improved Solubility: Enhances the solubility and stability of poorly water-soluble drugs.[5]
-
Prolonged Circulation: The hydrophilic PEG layer creates a "stealth" effect, forming a hydrated shield that sterically hinders interactions with opsonin proteins, thereby reducing clearance by the mononuclear phagocyte system (MPS).[6][7] This significantly extends the drug's circulation half-life.
-
Enhanced Stability: Protects the encapsulated drug from enzymatic degradation and improves the physical stability of the formulation.[1][6]
-
Targeted Delivery: Facilitates passive targeting to tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[6]
Synthesis of PEG Esters
The synthesis of PEG esters typically involves the reaction of a polyethylene glycol molecule with a carboxylic acid, acid chloride, or fatty acid methyl ester. The choice of method depends on the desired purity, reaction conditions, and the nature of the reactants.
General Synthesis Method: Direct Esterification
Direct esterification is a common method for producing PEG esters. It involves reacting a fatty acid (e.g., stearic acid, oleic acid) with PEG at elevated temperatures, often with an acid catalyst.
View Detailed Experimental Protocol
Objective: To synthesize Polyethylene Glycol (400) Monostearate via direct acid-catalyzed esterification.
Materials:
-
Polyethylene glycol 400 (PEG 400)
-
Stearic acid
-
Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA) as a catalyst
-
Toluene (B28343) (for azeotropic removal of water, optional)
-
Sodium bicarbonate (NaHCO₃) solution (for neutralization)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) (for drying)
-
Reaction flask equipped with a mechanical stirrer, thermometer, and a Dean-Stark apparatus or condenser
Procedure:
-
Reactant Preparation: In a reaction flask, combine an equimolar ratio of PEG 400 and stearic acid.[8]
-
Catalyst Addition: Add the acid catalyst (e.g., H₂SO₄) at a concentration of approximately 0.4% w/w of the total reactants.[8]
-
Reaction Setup: If using azeotropic distillation, add toluene to the flask and attach a Dean-Stark apparatus. Otherwise, equip the flask for reaction under a nitrogen flow.
-
Heating and Reaction: Heat the mixture to 160-180°C with vigorous stirring. The reaction progress can be monitored by measuring the acid value of the mixture or by observing the amount of water collected in the Dean-Stark trap. The reaction is typically carried out for 5-8 hours.[6][8]
-
Neutralization: After the reaction is complete (indicated by a stable, low acid value), cool the mixture to below 100°C. Neutralize the acid catalyst by adding a saturated sodium bicarbonate solution until the pH is neutral.
-
Purification:
-
Wash the organic phase with brine (saturated NaCl solution) to remove residual salts.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent (toluene, if used) and any unreacted starting materials under reduced pressure using a rotary evaporator to obtain the final PEG stearate (B1226849) product.
-
-
Characterization: Confirm the structure and purity of the synthesized PEG ester using FTIR and ¹H NMR spectroscopy.
Other methods include reacting PEG with more reactive acyl chlorides or using transesterification with fatty acid methyl esters, which can proceed under milder conditions.[1][6] For conjugating drugs or targeting ligands, PEG's terminal hydroxyl group is often first "activated" with reagents like N-hydroxysuccinimide (NHS) to facilitate efficient coupling.[9]
Physicochemical Properties and Characterization
The properties of PEG esters are highly tunable and depend on the molecular weight of the PEG block and the chain length of the fatty acid. These parameters dictate the hydrophilic-lipophilic balance (HLB), critical micelle concentration (CMC), and the size of the resulting self-assembled structures.
Key Physicochemical Parameters
The tables below summarize key quantitative data for common PEG-lipid esters and the general properties of other PEG fatty acid esters.
| Parameter | DSPE-PEG 2000 | DSPE-PEG 3000 | DSPE-PEG 5000 |
| Critical Micelle Conc. (CMC) | ~0.5 - 2.0 µM[10][11] | ~0.5 - 1.0 µM[11] | ~1.0 - 1.5 µM[10][11] |
| Micelle Hydrodynamic Diameter | ~15 - 18 nm[12] | Data not readily available | Data not readily available |
| Aggregation Number (Nagg) | ~90[12] | Data not readily available | Data not readily available |
| Table 1: Quantitative Properties of DSPE-PEG Micelles. The CMC tends to be in the low micromolar range and may increase slightly with longer PEG chains due to increased hydrophilicity.[10][11] |
| PEG Ester Type | Fatty Acid Chain | Key Properties | Common Applications |
| PEG Stearates | Stearic Acid (C18:0) | Waxy solids (for high MW PEG), good emulsifiers, can form stable oil-in-water emulsions. | Emulsifiers, solubilizers, tablet binders, controlled-release agents.[6] |
| PEG Laurates | Lauric Acid (C12:0) | Liquid to semi-solid, excellent surfactants and emulsifying agents. | Surfactants, cleansing agents, emulsifiers in creams and lotions. |
| PEG Oleates | Oleic Acid (C18:1) | Clear yellow liquids, good emulsifiers for oil-in-water systems, lubricants, and softeners. | Emulsifiers, lubricants, and processing aids in cosmetics and textiles. |
| Table 2: General Physicochemical Properties of Common PEG Fatty Acid Esters. Properties like consistency and solubility are highly dependent on the PEG molecular weight. |
| Nanoparticle System | Drug | Drug Loading Capacity (DLC %) | Drug Loading Efficiency (DLE %) |
| PEG-PCL Nanoparticles | Silver(I) Complexes | ~13 - 15% | ~80 - 88% |
| PEG-coated NiFe₂O₄ MNPs | Doxorubicin | Not specified | Not specified |
| PEGylated Nano Graphene Oxide | Methotrexate | Not specified | 95.6% |
| PEGylated Nano Graphene Oxide | Diclofenac | Not specified | 70.5% |
| Table 3: Representative Drug Loading in PEGylated Nanoparticle Systems. DLC and DLE are highly dependent on the specific drug, polymer matrix, and preparation method. |
Characterization Techniques
Confirming the successful synthesis and purity of PEG esters and characterizing the resulting drug delivery systems are critical steps.
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the formation of the ester bond and assessing the purity of the conjugate.
View Detailed Experimental Protocol for ¹H NMR
Objective: To confirm the structure of a synthesized PEG ester and assess its purity.
Materials:
-
Synthesized PEG ester sample (5-10 mg)
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃), DMSO-d₆)
-
5 mm NMR tube
-
NMR Spectrometer (400 MHz or higher recommended)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried PEG ester sample. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent directly in a clean, dry NMR tube. Ensure the sample is fully dissolved.[5]
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Data Processing and Analysis:
-
Process the spectrum using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Identify Key Signals:
-
A strong, characteristic signal for the repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-O-) of the PEG backbone, typically around 3.6 ppm.[5]
-
Signals corresponding to the protons of the fatty acid chain.
-
Crucially, look for a downfield shift of the methylene (B1212753) protons (–CH₂–) adjacent to the newly formed ester linkage. For example, the signal for the terminal -CH₂-OH protons of the starting PEG shifts from ~3.7 ppm to ~4.2 ppm upon forming an ester bond.[5]
-
The disappearance of the terminal -OH proton signal from the starting PEG material.
-
-
Purity Assessment: Integrate the key peaks to determine the ratio of PEG to the fatty acid moiety, confirming the degree of substitution. Compare the integration of the terminal PEG protons to the repeating unit protons to verify molecular weight and identify impurities.
-
Dynamic Light Scattering (DLS) is the standard technique for measuring the hydrodynamic diameter and size distribution of PEGylated nanoparticles or micelles in a liquid dispersion.
View Detailed Experimental Protocol for DLS
Objective: To determine the mean hydrodynamic diameter and polydispersity index (PDI) of a PEGylated nanoparticle dispersion.
Materials:
-
PEGylated nanoparticle dispersion
-
High-purity water or appropriate buffer (e.g., PBS) for dilution
-
DLS cuvettes
-
DLS instrument
Procedure:
-
Sample Preparation:
-
Filter the solvent/buffer to be used for dilution through a sub-micron filter (e.g., 0.22 µm) to remove dust and other particulates.
-
Dilute the nanoparticle dispersion with the filtered solvent to an appropriate concentration. The optimal concentration depends on the instrument and sample but should be sufficient to obtain a stable signal without causing multiple scattering effects.
-
Transfer the diluted sample into a clean, dust-free DLS cuvette.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to stabilize.
-
Enter the parameters for the dispersant (solvent), including its viscosity and refractive index at the measurement temperature (e.g., 37°C).
-
Set the measurement temperature and allow the sample to equilibrate for several minutes inside the instrument.
-
-
Data Acquisition:
-
Perform the measurement. The instrument shines a laser through the sample and measures the time-dependent fluctuations in the intensity of the scattered light.
-
These fluctuations are related to the Brownian motion of the particles; smaller particles move faster, causing more rapid fluctuations.
-
The instrument's software uses an autocorrelation function to analyze these fluctuations and calculate the translational diffusion coefficient (D).
-
-
Data Analysis:
-
The hydrodynamic diameter (d.nm) is calculated from the diffusion coefficient using the Stokes-Einstein equation.
-
The software will report the intensity-weighted, volume-weighted, or number-weighted mean size. The intensity-weighted (Z-average) size is the primary result.
-
The Polydispersity Index (PDI) will also be reported, indicating the broadness of the size distribution. A PDI value below 0.3 is generally considered acceptable for monodisperse nanoparticle populations in drug delivery.
-
Application in Drug Delivery Systems
The primary application of PEG esters in drug development is the formulation of advanced drug delivery systems. By modifying the surface of nanoparticles, they create a "stealth" shield that prolongs circulation time and enables passive targeting.
Experimental Workflow and Logical Relationships
The development of a PEGylated drug delivery system follows a logical workflow, from initial synthesis to final characterization and functional testing. The properties of the system are directly related to the molecular structure of the chosen PEG ester.
References
- 1. CN102532519B - Preparation method of polyethylene glycol fatty acid ester - Google Patents [patents.google.com]
- 2. CN102532519A - Preparation method of polyethylene glycol fatty acid ester - Google Patents [patents.google.com]
- 3. PEG-4 Laurate - Descrizione [tiiips.com]
- 4. researchgate.net [researchgate.net]
- 5. Polyethylene glycol monolaurate | 9004-81-3 [chemicalbook.com]
- 6. PEG 200 DILAURATE - Ataman Kimya [atamanchemicals.com]
- 7. atamankimya.com [atamankimya.com]
- 8. Recent Progress in Drug Release Testing Methods of Biopolymeric Particulate System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. dissolutiontech.com [dissolutiontech.com]
PEG 400 Dilaurate: A Technical Guide to its Hydrophilic-Lipophilic Balance (HLB) and Applications in Pharmaceutical Sciences
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Polyethylene (B3416737) Glycol (PEG) 400 Dilaurate, with a core focus on its Hydrophilic-Lipophilic Balance (HLB) value. This document details the physicochemical properties of PEG 400 Dilaurate, outlines experimental protocols for HLB determination, and explores its application in advanced drug delivery systems.
Introduction to this compound
This compound is a non-ionic surfactant synthesized through the esterification of polyethylene glycol with an average molecular weight of 400 g/mol and lauric acid.[1] Its amphiphilic nature, possessing both a hydrophilic PEG chain and lipophilic laurate tails, makes it a versatile excipient in various pharmaceutical and cosmetic formulations.[1] It functions primarily as an emulsifier, solubilizer, and lubricant.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in formulation development. Key quantitative data are summarized in Table 1.
| Property | Value | Reference |
| Hydrophilic-Lipophilic Balance (HLB) | 9.7 | [2] |
| Chemical Name | Poly(oxy-1,2-ethanediyl), α-(1-oxododecyl)-ω-[(1-oxododecyl)oxy]- | N/A |
| CAS Number | 9005-02-1 | [1] |
| Appearance at 25°C | Clear yellow liquid | [1] |
| Saponification Value (mg KOH/g) | 125 - 140 | [1] |
| Acid Value (mg KOH/g) | ≤ 10.0 | [1] |
| Moisture Content (%) | ≤ 1.0 | [1] |
The Hydrophilic-Lipophilic Balance (HLB) System
The HLB system, developed by Griffin, provides a numerical scale to characterize the degree of hydrophilicity or lipophilicity of a surfactant.[3] The scale ranges from 0 to 20, where lower values indicate a more lipophilic nature and higher values signify a more hydrophilic character. The HLB value is crucial for selecting the appropriate surfactant to form stable emulsions. An HLB of 9.7 positions this compound as a suitable oil-in-water (O/W) emulsifier.[2]
Experimental Determination of HLB Value
While the HLB value of many commercial surfactants is provided by the manufacturer, it can also be determined experimentally. Below are detailed methodologies for key experiments.
Griffin's Method (Theoretical Calculation)
Griffin's method is a foundational approach for calculating the HLB of non-ionic surfactants based on their molecular structure.[3]
Principle: The HLB is calculated based on the weight percentage of the hydrophilic portion (in this case, the polyethylene glycol chain) of the molecule.
Formula: HLB = 20 * (Mh / M)
Where:
-
Mh is the molecular mass of the hydrophilic portion of the molecule.
-
M is the total molecular mass of the molecule.
Protocol:
-
Determine the average molecular weight of the polyethylene glycol used (for PEG 400, this is approximately 400 g/mol ). This represents Mh.
-
Determine the molecular weight of the lipophilic portion (two lauric acid molecules, approximately 200.32 g/mol each).
-
Calculate the total molecular weight of this compound (M).
-
Apply the formula to calculate the HLB value.
Saponification Method (Experimental)
For esters like this compound, the HLB value can be determined experimentally using the saponification value of the ester and the acid number of the fatty acid.[4]
Principle: This method relates the HLB value to the saponification number, which is a measure of the free and esterified acids, and the acid number of the lipophilic fatty acid portion.
Formula: HLB = 20 * (1 - S / A)
Where:
-
S is the saponification number of the ester.
-
A is the acid number of the fatty acid (lauric acid).
Experimental Protocol:
Part I: Determination of Saponification Value (S)
-
Accurately weigh approximately 2 grams of this compound into a 250 mL round-bottom flask.
-
Add 25 mL of 0.5 N alcoholic potassium hydroxide (B78521) (KOH) solution.
-
Connect the flask to a reflux condenser and heat the mixture on a boiling water bath for 30 minutes.
-
Simultaneously, prepare a blank by refluxing 25 mL of the 0.5 N alcoholic KOH solution without the sample.
-
After cooling, titrate both the sample and the blank with 0.5 N hydrochloric acid (HCl) using phenolphthalein (B1677637) as an indicator.
-
The saponification value is calculated using the following equation: S = [(B - V) * N * 56.1] / W Where:
-
B = volume of HCl required for the blank (mL)
-
V = volume of HCl required for the sample (mL)
-
N = normality of the HCl solution
-
W = weight of the sample (g)
-
56.1 = molecular weight of KOH ( g/mol )
-
Part II: Determination of Acid Value of Lauric Acid (A)
-
Accurately weigh approximately 1 gram of lauric acid into a 250 mL flask.
-
Add 50 mL of neutralized alcohol and warm gently to dissolve.
-
Titrate with 0.1 N KOH solution using phenolphthalein as an indicator until a faint pink color persists.
-
The acid value is calculated using the following equation: A = (V * N * 56.1) / W Where:
-
V = volume of KOH used for titration (mL)
-
N = normality of the KOH solution
-
W = weight of the lauric acid (g)
-
Part III: Calculation of HLB
-
Substitute the experimentally determined values of S and A into the HLB formula.
Applications in Drug Delivery
The specific HLB value and surfactant properties of this compound make it a valuable component in various drug delivery systems, particularly in the formulation of Self-Nanoemulsifying Drug Delivery Systems (SNEDDS).
Workflow for SNEDDS Formulation and Evaluation
The following diagram illustrates a typical workflow for the development and characterization of a SNEDDS formulation incorporating PEG 400 as a co-surfactant.
References
An In-depth Technical Guide to Early-Stage Research Involving PEG 400 Dilaurate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies in early-stage research involving PEG 400 dilaurate. It is designed to furnish researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this versatile non-ionic surfactant in their formulation development endeavors. This guide covers the physicochemical properties, applications in enhancing drug solubility and permeability, and detailed experimental protocols.
Introduction to this compound
Polyethylene (B3416737) Glycol (PEG) 400 Dilaurate is a diester of lauric acid and polyethylene glycol 400. Its amphiphilic nature, possessing both hydrophilic (PEG) and lipophilic (laurate) moieties, makes it an effective emulsifier, surfactant, and solubilizing agent.[1] In pharmaceutical research, it is particularly valued for its role in the formulation of poorly water-soluble drugs, where it can significantly enhance bioavailability.[2] At room temperature, it exists as a clear yellow liquid, which simplifies its incorporation into various dosage forms.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in formulation development.
| Property | Value | Reference |
| Appearance at 25°C | Clear Yellow Liquid | [1] |
| Saponification Value (mg KOH/g) | 125 - 140 | [1] |
| Acid Value (mg KOH/g) | ≤ 10.0 | [1] |
| Moisture Content (%) | ≤ 1.0 | [1] |
| HLB Value | Approximately 10 | [3] |
Applications in Drug Delivery
This compound is a key component in various drug delivery systems designed to improve the therapeutic efficacy of challenging drug candidates.
Solubility Enhancement
A primary application of this compound is to enhance the aqueous solubility of poorly soluble drugs. Its surfactant properties allow for the formation of micelles that can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility.
Permeability Enhancement
PEG 400, a component of this compound, has been shown to act as a permeation enhancer. It can increase the absorption of drugs across biological membranes through various mechanisms, including the inhibition of efflux pumps like P-glycoprotein (P-gp) and the modulation of tight junctions between epithelial cells.[4][5]
Self-Emulsifying Drug Delivery Systems (SEDDS)
This compound is frequently used as a surfactant in the formulation of SEDDS. These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[6] This in-situ emulsification leads to the formation of small droplets that provide a large surface area for drug absorption.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Preparation of Self-Emulsifying Drug Delivery Systems (SEDDS)
Objective: To formulate a SEDDS for a poorly water-soluble drug using this compound as a surfactant.
Materials:
-
Poorly water-soluble drug
-
Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)
-
Surfactant: this compound
-
Co-surfactant (e.g., Transcutol HP, Cremophor EL)
-
Distilled water
-
Magnetic stirrer
-
Vortex mixer
Procedure:
-
Solubility Studies: Determine the solubility of the drug in various oils, surfactants, and co-surfactants to select the most suitable components.
-
Construction of Pseudo-Ternary Phase Diagrams: To identify the self-emulsifying region, pseudo-ternary phase diagrams are constructed.
-
Prepare various mixtures of the oil, surfactant (this compound), and co-surfactant at different weight ratios (e.g., 1:9, 2:8, ... 9:1).
-
For each mixture, titrate with water dropwise while vortexing.
-
Observe the mixture for transparency and ease of emulsification.
-
Plot the results on a ternary phase diagram to delineate the self-emulsifying region.
-
-
Formulation Preparation:
-
Based on the phase diagram, select an optimized ratio of oil, surfactant, and co-surfactant.
-
Accurately weigh the components and mix them in a glass vial.
-
Add the drug to the mixture and vortex until a clear solution is obtained. Gentle heating may be applied if necessary to facilitate dissolution.
-
-
Characterization of the SEDDS Pre-concentrate:
-
Visually inspect for clarity and homogeneity.
-
Determine the time for self-emulsification upon dilution in distilled water with gentle agitation.
-
In Vitro Caco-2 Cell Permeability Assay
Objective: To evaluate the effect of a this compound-based formulation on the permeability of a drug across a Caco-2 cell monolayer, a model of the intestinal epithelium.[7]
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell® inserts (e.g., 12-well or 24-well)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test drug formulation (dissolved in HBSS)
-
Lucifer yellow (as a marker for monolayer integrity)
-
Analytical equipment for drug quantification (e.g., HPLC, LC-MS/MS)
Procedure:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells according to standard protocols.
-
Seed the cells onto Transwell® inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should be above a predetermined threshold (e.g., 250 Ω·cm²).
-
Perform a Lucifer yellow permeability assay. The apparent permeability coefficient (Papp) of Lucifer yellow should be below a certain limit (e.g., <1.0 x 10⁻⁶ cm/s).
-
-
Permeability Study:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the drug formulation to the apical (A) side and fresh HBSS to the basolateral (B) side for the absorptive (A to B) transport study.
-
For the secretive (B to A) transport study, add the drug formulation to the basolateral side and fresh HBSS to the apical side.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh HBSS.
-
-
Sample Analysis and Data Calculation:
-
Quantify the drug concentration in the collected samples using a validated analytical method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the insert, and C₀ is the initial drug concentration in the donor compartment.
-
Particle Size and Zeta Potential Analysis
Objective: To determine the droplet size, polydispersity index (PDI), and zeta potential of the nanoemulsion formed from a SEDDS formulation upon aqueous dispersion.
Materials:
-
SEDDS formulation
-
Distilled water
-
Dynamic Light Scattering (DLS) instrument (for particle size and PDI)
-
Zetasizer (for zeta potential)
Procedure:
-
Sample Preparation:
-
Dilute the SEDDS formulation with distilled water (e.g., 1:100 or 1:1000 v/v) to form a nanoemulsion.
-
Gently agitate the mixture to ensure complete emulsification.
-
-
Particle Size and PDI Measurement:
-
Transfer the diluted nanoemulsion to a disposable sizing cuvette.
-
Measure the particle size (Z-average) and PDI using a DLS instrument at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C).
-
Perform multiple measurements for each sample to ensure reproducibility.
-
-
Zeta Potential Measurement:
-
Transfer the diluted nanoemulsion to a disposable zeta cell.
-
Measure the electrophoretic mobility of the droplets using a Zetasizer.
-
The instrument software will calculate the zeta potential based on the Smoluchowski equation.
-
Perform multiple measurements for each sample.
-
Mechanisms of Action: Signaling Pathways and Logical Relationships
Inhibition of P-glycoprotein (P-gp) Efflux Pump
PEG 400, the hydrophilic portion of this compound, can inhibit the function of the P-gp efflux pump, which is a major contributor to multidrug resistance and poor oral bioavailability of many drugs.[8] The exact mechanism is not fully elucidated but is thought to involve alterations in the cell membrane fluidity and direct interaction with the transporter.
Caption: P-gp Inhibition by this compound.
Modulation of Tight Junctions
PEG 400 can also enhance paracellular drug transport by reversibly opening the tight junctions between epithelial cells. This mechanism is thought to involve the modulation of signaling pathways that regulate the proteins forming the tight junction complex, such as occludin and zonula occludens (ZO-1).
Caption: Modulation of Tight Junctions by PEG 400.
Conclusion
This compound is a valuable excipient in early-stage pharmaceutical research, offering effective solutions to the challenges posed by poorly soluble and permeable drug candidates. Its multifaceted roles as a solubilizer, emulsifier, and permeation enhancer make it a versatile tool in the development of various drug delivery systems. A thorough understanding of its properties and the application of the detailed experimental protocols provided in this guide will empower researchers to harness the full potential of this compound in their formulation development efforts.
Disclaimer: The experimental protocols provided are intended as a guide and may require optimization based on the specific drug and formulation being investigated. All research should be conducted in accordance with relevant safety guidelines and regulations.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Mechanisms of polyethylene glycol 400 permeability of perfused rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Safety and Toxicity Profile of PEG 400 Dilaurate for Laboratory Applications
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and toxicity profile of Polyethylene (B3416737) Glycol 400 Dilaurate (PEG 400 Dilaurate) for use in a laboratory setting. The information is compiled from safety assessments and toxicological studies on this compound and structurally related compounds.
Executive Summary
This compound, the diester of polyethylene glycol 400 and lauric acid, is utilized in various cosmetic and pharmaceutical formulations as a surfactant and emulsifying agent. Based on available data for related PEG esters, it is considered to have a low order of acute toxicity.[1] The primary safety considerations for laboratory use involve potential impurities from the manufacturing process, such as 1,4-dioxane (B91453), and the recommendation to avoid use on damaged skin due to increased absorption.[2] PEGs and their fatty acid esters generally exhibit little to no dermal or ocular irritation and have a low potential for skin sensitization on intact skin.[1]
Quantitative Toxicity Data
Direct quantitative toxicity data for this compound is limited. The following table summarizes available data for structurally similar PEG esters and the parent compound, PEG 400, to provide a comprehensive safety profile.
| Test Parameter | Compound Tested | Species | Route | Dosage/Concentration | Result | Reference(s) |
| Acute Oral Toxicity | PEG-12 Laurate | Mouse | Oral | - | LD50 >25 g/kg | [2] |
| Acute Oral Toxicity | PEG 400 | Rat | Oral | - | LD50 = 44 g/kg | [3] |
| Acute Oral Toxicity | PEGs (general) | Rat, Mouse, Guinea Pig, Rabbit | Oral | - | LD50: 14 - 50 g/kg | [4] |
| Acute Dermal Toxicity | PEGs (general) | Animal | Dermal | - | LD50 > 10,000 mg/kg | [5] |
| Repeated Dose Toxicity | PEG 400 | Dog | Intravenous | 4.23, 6.34, 8.45 g/kg/day for 30 days | Low toxicity; reversible kidney effects at high dose. | [6][7][8] |
| Repeated Dose Toxicity | PEG 400 | Rat | Gavage | 1.1, 2.8, 5.6 g/kg/day for 13 weeks | Slight, reversible renal toxicity at highest doses. | [9] |
| Skin Irritation | PEG 400 | Human | Dermal | Undiluted, 4-hour occlusive patch | Non-irritating. | [10] |
| Skin Sensitization | PEG 200, 400 | Guinea Pig | Dermal | - | Not a sensitizer. | [11] |
| Skin Sensitization | PEG 200 - 8000 | Human | Dermal (HRIPT) | - | No evidence of sensitization. | [11] |
| Ocular Toxicity | PEG 400 | Rabbit | Intravitreal Injection | 0.1 mL | Severe ocular toxicity, retinal degeneration. | [12][13][14] |
Toxicological Endpoints
PEG fatty acid esters are characterized by extremely low acute toxicity.[1] For the related compound PEG-12 Laurate, the acute oral LD50 in mice was found to be greater than 25 g/kg, indicating a very low level of acute toxicity.[2] Similarly, the oral LD50 for PEGs with molecular weights up to 2000 is generally between 14 and 50 g/kg in various animal models.[4] After oral administration, large quantities can produce a laxative effect.[5]
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425) This method is designed to estimate the LD50 while minimizing animal use.
-
Species Selection: Typically, a single sex (usually female) of a rodent species like the rat is used.[15]
-
Housing and Fasting: Animals are caged individually and fasted (food, but not water, withheld) for a specified period before dosing.
-
Dose Administration: A single animal is dosed at a starting level based on available information. The substance is typically administered by gavage.
-
Observation: The animal is observed for signs of toxicity and mortality over a period, typically 14 days.[15]
-
Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level. The dose progression factor is typically 3.2.
-
Endpoint: Dosing continues sequentially until stopping criteria are met. The LD50 is then calculated from the results using the maximum likelihood method. The test can be stopped after observing a set number of reversals in outcome (e.g., survival followed by death). A limit test at 2000 or 5000 mg/kg can be used if the substance is expected to have very low toxicity.[16]
PEG esters are generally considered non-irritating to the skin.[1][17] Undiluted PEG 400 was found to be non-irritating in human patch tests.[10]
While topical application to the eye in formulated products like eye drops is considered safe, direct injection of PEG 400 into the vitreous humor of rabbit eyes resulted in severe ocular toxicity, including retinal degeneration and atrophy.[12][13][18] This indicates that while this compound is safe for incidental external contact, it should not be used in applications involving direct intraocular injection.
Experimental Protocol: Acute Dermal Irritation (OECD 404)
-
Species Selection: Healthy young adult albino rabbits are typically used.
-
Preparation: Approximately 24 hours before the test, the fur on the animal's back is clipped.
-
Application: A 0.5 g or 0.5 mL dose of the test substance is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch and non-irritating tape.
-
Exposure: The exposure duration is typically 4 hours. After exposure, the patch and residual test substance are removed.
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
Scoring: Skin reactions are scored according to a standardized scale (e.g., Draize scale). The substance is classified based on the mean scores for erythema and edema.
Studies on various PEGs using both the Guinea Pig Maximization Test and the Human Repeat Insult Patch Test (HRIPT) have shown no evidence of skin sensitization on intact skin.[11] While rare cases of sensitization have been reported, they primarily involve patients exposed to PEG-based medications on injured or chronically inflamed skin.[1] On healthy skin, the sensitizing potential is considered negligible.[1]
Experimental Protocol: Skin Sensitization, Guinea Pig Maximization Test (GPMT - OECD 406)
-
Species Selection: Young, healthy albino guinea pigs are used.
-
Induction Phase (Day 0): The test substance is administered to a group of animals to induce an immune response. This involves two stages:
-
Intradermal Injections: Three pairs of injections are made in the shaved shoulder region: the test substance in adjuvant, the adjuvant alone, and the test substance without adjuvant.
-
Topical Application (Day 7): One week later, the test substance is applied topically over the injection sites and covered with an occlusive dressing for 48 hours.
-
-
Challenge Phase (Day 21): Two weeks after the induction, both the test group and a control group (which did not undergo induction) are challenged with a topical application of the test substance on a fresh, untreated area of skin.
-
Observation and Scoring: The challenge sites are observed for skin reactions (erythema and edema) at 24 and 48 hours after patch removal. The incidence and severity of the response in the test group are compared to the control group to determine the sensitization potential.
Genotoxicity and Carcinogenicity
Data for PEG esters specifically is limited. However, PEGs themselves are not considered genotoxic or carcinogenic.[2][10] Studies on related PEG compounds, such as PEG-8, were negative in mutagenicity tests.[19] Lauric acid was also found to be noncarcinogenic in animal tests.[17] Based on the safety assessments of the components and similar molecules, this compound is not expected to be genotoxic or carcinogenic.[2]
Toxicokinetics
The absorption, distribution, metabolism, and excretion (ADME) profile is primarily based on data for the PEG 400 component.
-
Absorption: Gastrointestinal absorption of PEGs is inversely related to molecular weight. Dermal absorption through intact skin is low, but PEGs are readily absorbed through damaged skin.[2]
-
Distribution & Metabolism: Following absorption, PEGs are distributed throughout the body. No significant metabolism of PEG 400 is observed.
-
Excretion: PEG 400 is rapidly eliminated, primarily unchanged, in the urine and feces.[10]
Laboratory Safety Workflow
The following diagram illustrates a typical workflow for assessing the toxicological profile of a chemical intended for laboratory use, based on the endpoints discussed in this guide.
Caption: Figure 1. Generalized Toxicological Assessment Workflow.
Conclusion and Laboratory Handling Recommendations
This compound exhibits a low toxicity profile for laboratory use. It is not considered a significant irritant to skin or eyes upon incidental contact and has a negligible potential for skin sensitization. However, standard laboratory safety practices should always be observed:
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.
-
Avoid Inhalation: While not highly volatile, avoid inhaling mists or aerosols.[20] Use in a well-ventilated area.[21]
-
Avoid Damaged Skin Contact: Do not handle the material if you have cuts or abrasions on your hands, as absorption can be increased.[2]
-
Storage: Store in a cool, dry, well-ventilated area in tightly closed containers.[22]
-
Purity: Be aware that technical-grade materials may contain impurities like ethylene (B1197577) oxide and 1,4-dioxane from the manufacturing process. Use a grade of appropriate purity for the intended application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Systemic toxicity and toxicokinetics of a high dose of polyethylene glycol 400 in dogs following intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Effects of polyethylene glycol 400 (PEG 400) following 13 weeks of gavage treatment in Fischer-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zora.uzh.ch [zora.uzh.ch]
- 11. researchgate.net [researchgate.net]
- 12. Retinal Toxicity of Intravitreal Polyethylene Glycol 400 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Oecd guidelines for the testing of chemicals | PPTX [slideshare.net]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. cir-safety.org [cir-safety.org]
- 18. m.youtube.com [m.youtube.com]
- 19. cir-safety.org [cir-safety.org]
- 20. redox.com [redox.com]
- 21. trc-corp.com [trc-corp.com]
- 22. pharmaexcipients.com [pharmaexcipients.com]
The Genesis of a Versatile Excipient: A Technical Guide to the Discovery and Initial Characterization of PEG 400 Dilaurate
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational aspects of Polyethylene Glycol (PEG) 400 Dilaurate, a nonionic surfactant integral to numerous pharmaceutical and industrial applications. While a singular "discovery" event is not prominently documented in historical records, its development is a logical progression in the field of polymer chemistry, driven by the need for versatile and safe excipients. This document outlines the initial synthesis, characterization, and fundamental properties of this widely used diester.
Synthesis: The Esterification of Polyethylene Glycol 400
The creation of PEG 400 dilaurate is achieved through the chemical process of esterification. This involves the reaction of Polyethylene Glycol 400, a polymer with an average molecular weight of 400 g/mol , with lauric acid, a saturated fatty acid. The reaction essentially combines the hydrophilic (water-loving) nature of the PEG backbone with the lipophilic (oil-loving) characteristics of the lauric acid chains.
A representative synthesis method involves the direct esterification of Polyethylene Glycol 400 with lauric acid or its methyl ester derivative, methyl laurate.[1] The reaction is typically conducted at elevated temperatures, often in the presence of a catalyst to drive the reaction to completion.[1] The removal of the byproduct, water or methanol (B129727), is crucial for shifting the chemical equilibrium towards the formation of the diester.[1]
Table 1: Key Reactants in the Synthesis of this compound
| Reactant | Chemical Formula | Molecular Weight ( g/mol ) | Key Property |
| Polyethylene Glycol 400 | H(OCH₂CH₂)ₙOH (n≈8-9) | ~400 | Hydrophilic |
| Lauric Acid | C₁₂H₂₄O₂ | 200.32 | Lipophilic |
| Methyl Laurate | C₁₃H₂₆O₂ | 214.35 | Lipophilic |
Initial Physicochemical Characterization
The initial characterization of a new chemical entity like this compound is fundamental to understanding its behavior and potential applications. Early analytical techniques would have focused on confirming the structure and purity of the synthesized compound, as well as determining its basic physical properties.
Table 2: Physicochemical Properties of this compound
| Property | Typical Value | Significance |
| Appearance | Clear to yellowish liquid | Visual identification and formulation aesthetics |
| Saponification Value | 130 - 155 mg KOH/g | Confirms the ester content and purity[2] |
| Acid Value | ≤10 mg KOH/g | Indicates the amount of residual free fatty acid[2] |
| Water Content | ≤1.0% | Affects stability and performance[2] |
| Solubility | Dispersible in water; Soluble in many organic solvents | Determines its application in various formulations[2][3] |
Experimental Protocols for Initial Characterization
Detailed below are representative experimental protocols that would have been employed for the initial characterization of this compound.
Protocol 1: Determination of Saponification Value
-
Sample Preparation: Accurately weigh a known amount of this compound into a flask.
-
Saponification: Add a standardized solution of alcoholic potassium hydroxide (B78521) (KOH) to the flask.
-
Reflux: Heat the mixture under reflux for a specified period to ensure complete saponification of the ester.
-
Titration: After cooling, titrate the excess KOH with a standardized solution of hydrochloric acid (HCl) using a suitable indicator (e.g., phenolphthalein).
-
Blank Determination: Perform a blank titration without the sample to determine the initial amount of KOH.
-
Calculation: The saponification value is calculated based on the difference in the volume of HCl used for the sample and the blank.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
While early methods may have been less sophisticated, modern HPLC techniques are crucial for assessing the purity and composition of PEG esters.
-
System: A standard HPLC system equipped with a pump, injector, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD or Charged Aerosol Detector - CAD, as PEG esters lack a strong UV chromophore).[4][5]
-
Column: A reversed-phase column (e.g., C8 or C18) is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile (B52724) or methanol is commonly employed.
-
Sample Preparation: Dissolve a known concentration of this compound in a suitable solvent.
-
Analysis: Inject the sample into the HPLC system and record the chromatogram. The purity is determined by the relative area of the main peak.
Mechanism of Action as an Emulsifier
This compound's primary function in many formulations is as an emulsifier, a substance that stabilizes a mixture of two immiscible liquids, such as oil and water.[6] Its amphiphilic nature, possessing both a water-soluble (hydrophilic) PEG portion and an oil-soluble (lipophilic) laurate portion, allows it to act at the oil-water interface.
The following diagram illustrates the fundamental mechanism of emulsification by this compound.
Caption: Emulsification by this compound at the oil-water interface.
The lipophilic laurate "tails" of the this compound molecules penetrate the oil droplets, while the hydrophilic PEG "heads" remain in the surrounding water phase. This arrangement forms a protective layer around the oil droplets, reducing the interfacial tension and preventing the droplets from coalescing, thus stabilizing the emulsion.[6]
Experimental and Logical Workflow
The discovery and characterization of a molecule like this compound follow a logical progression from synthesis to application. The following workflow diagram illustrates this process.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. This compound PEG 400 Dl Cas 9005-02-1 Manufacturers, Suppliers - Factory Direct Wholesale - Maoheng [mhsurfactants.com]
- 3. PEG 400 - Wikipedia [en.wikipedia.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Emulsion - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes & Protocols: PEG 400 Dilaurate as an Emulsifier in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding PEG 400 Dilaurate
Polyethylene (B3416737) Glycol (PEG) 400 Dilaurate is a non-ionic surfactant widely employed in pharmaceutical, cosmetic, and industrial research as a high-performance emulsifier, solubilizer, and dispersing agent.[1][2] Structurally, it consists of a polyethylene glycol backbone with an average molecular weight of 400 g/mol , which is esterified with two lauric acid molecules.[3] This amphiphilic structure, possessing both a hydrophilic PEG component and lipophilic laurate tails, allows it to reduce interfacial tension between immiscible liquids, such as oil and water, to form stable emulsions.[4]
Its liquid form at room temperature, low toxicity profile, and compatibility with a wide range of other surfactants and excipients make it a versatile tool for formulation scientists.[1][3] It is particularly valuable in the development of drug delivery systems for poorly water-soluble active pharmaceutical ingredients (APIs).
Physicochemical Properties
A clear understanding of this compound's properties is critical for successful formulation development. The following table summarizes its key specifications.
| Property | Typical Value | Significance in Formulation |
| INCI Name | PEG-8 Dilaurate | Standardized nomenclature for cosmetic and personal care formulations.[5] |
| CAS Number | 9005-02-1 | Unique chemical identifier for regulatory and procurement purposes.[3] |
| Appearance | Clear, yellow to amber liquid | Easy to handle and incorporate into liquid or semi-solid formulations at room temperature.[1][3] |
| HLB Value | ~9.7 - 10.0 | Indicates suitability for creating oil-in-water (O/W) emulsions; acts as an effective O/W emulsifier.[1][4][6] |
| Saponification Value | 125 - 140 mg KOH/g | Confirms the ester content and provides an indication of the average molecular weight.[3][7] |
| Acid Value | ≤ 10.0 mg KOH/g | Measures the amount of free fatty acids; a low value indicates high purity and stability against hydrolysis.[1][3] |
| Solubility | Dispersible in water; Soluble in organic solvents | Versatility in formulating both aqueous and non-aqueous systems.[1] |
Applications in Research & Drug Development
This compound is a key excipient in advanced drug delivery systems, primarily for enhancing the solubility and bioavailability of lipophilic drugs.
Self-Emulsifying and Nano-Emulsifying Drug Delivery Systems (SEDDS/SNEDDS)
SEDDS and SNEDDS are isotropic mixtures of oils, surfactants, and co-solvents/co-surfactants that spontaneously form fine oil-in-water emulsions or nanoemulsions (droplet size <200 nm) upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid.[8]
-
Role of this compound: In these systems, this compound functions as the primary or co-emulsifier. Its HLB value is optimal for promoting the formation of stable O/W nano-droplets that encapsulate the drug.
-
Mechanism of Action: By presenting the drug in a solubilized state within these fine droplets, SNEDDS can bypass the dissolution step—often the rate-limiting factor for poorly soluble drugs—and enhance absorption.
-
Co-Surfactant/Co-Solvent: PEG 400 (the parent glycol) is often used as a co-surfactant or co-solvent alongside emulsifiers like this compound in these formulations.[8][9] It improves the solvent capacity of the formulation and aids in the formation of a stable emulsion.[8][9] Studies have shown that integrating PEG 400 as a co-surfactant can significantly improve drug loading capacity and the permeability of the formulation across mucosal membranes.[9]
Topical Formulations (Creams, Lotions)
In topical preparations like creams and ointments, this compound serves as an O/W emulsifier to ensure a homogenous distribution of the active ingredient in the vehicle.[3][7] Its properties contribute to:
-
Enhanced Stability: Prevents phase separation of the formulation over its shelf life.
-
Improved Texture: Acts as an emollient and lubricant, providing a smooth application feel.[5]
-
Increased Penetration: Can help enhance the penetration of other active ingredients into the skin.
Oral and Parenteral Formulations
This compound can be used as a solubilizing agent to increase the concentration of hydrophobic drugs in aqueous-based oral solutions or parenteral injections.[7] Research indicates that PEG excipients can interact with efflux transport proteins like P-glycoprotein (P-gp), potentially inhibiting their function and thereby increasing the intracellular concentration and bioavailability of certain drugs.
Experimental Protocols
Protocol for Preparation of a Standard Oil-in-Water (O/W) Emulsion
This protocol describes the "Beaker Method," suitable for preparing a basic O/W emulsion using this compound.
Materials:
-
Oil Phase: Lipophilic active, carrier oil (e.g., Miglyol 812, Paraffin Oil)
-
Aqueous Phase: Purified water, water-soluble components
-
Emulsifier: this compound
-
Equipment: Beakers, water bath, magnetic stirrer or overhead homogenizer.
Methodology:
-
Phase Preparation:
-
In Beaker A (Oil Phase), combine the carrier oil, any other oil-soluble components, and the required amount of this compound.
-
In Beaker B (Aqueous Phase), combine the purified water and any water-soluble components.
-
-
Heating: Gently heat both beakers in a water bath to approximately 70°C. This reduces the viscosity of the phases and facilitates mixing.[1]
-
Emulsification:
-
Remove both beakers from the heat.
-
Slowly add the aqueous phase (Beaker B) to the oil phase (Beaker A) while continuously stirring.
-
Increase the stirring speed (e.g., using a homogenizer at 5000-10000 rpm for 5-10 minutes) to reduce the droplet size.
-
-
Cooling: Continue stirring the mixture at a lower speed until it cools to room temperature to form a stable, homogenous emulsion.[1]
Protocol for Formulation of a Self-Nano-Emulsifying Drug Delivery System (SNEDDS)
This protocol uses the water titration method to identify a stable SNEDDS formulation.
Materials:
-
Oil: (e.g., Oleic Acid, Capmul PG-8)
-
Surfactant: this compound
-
Co-surfactant/Co-solvent: (e.g., PEG 400, Propylene Glycol, Transcutol®)
-
API (poorly water-soluble)
-
Equipment: Glass vials, magnetic stirrer, particle size analyzer.
Methodology:
-
API Solubility Screening: Determine the solubility of the API in various oils, surfactants, and co-solvents to select the components with the highest solubilizing capacity.
-
Constructing a Pseudo-Ternary Phase Diagram:
-
Prepare various mixtures of the surfactant and co-surfactant (Smix) in different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each Smix ratio, prepare a series of mixtures with the chosen oil at different weight ratios (e.g., 9:1, 8:2, ... 1:9).
-
Titrate each oil/Smix mixture with water dropwise, under gentle stirring.
-
Observe for clarity and transparency. The points where clear, isotropic nanoemulsions form are plotted on a ternary diagram to identify the nanoemulsion region.
-
-
Formulation Preparation:
-
Select a ratio of oil, surfactant, and co-surfactant from the stable nanoemulsion region identified in the phase diagram.
-
Dissolve the pre-weighed amount of API in the oil phase with gentle heating if necessary.
-
Add the required amounts of this compound (surfactant) and the co-surfactant.
-
Vortex the mixture until a clear, homogenous liquid is formed. This is the SNEDDS pre-concentrate.
-
-
Characterization:
-
Dilute a small amount of the SNEDDS pre-concentrate (e.g., 100x) with purified water.
-
Measure the droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Assess emulsification time by adding the pre-concentrate to water at 37°C under gentle agitation and recording the time to form a clear dispersion.[8]
-
Protocol for Emulsion Stability Evaluation
Stability testing is crucial to ensure the formulation's shelf-life and performance.
Methodology:
-
Macroscopic Evaluation: Store the emulsion samples at different temperature conditions (e.g., 4°C, 25°C, 40°C). Visually inspect at regular intervals (e.g., 24h, 1 week, 1 month, 3 months) for any signs of instability like phase separation, creaming, or precipitation.[9]
-
Thermodynamic Stress Testing:
-
Centrifugation: Centrifuge the emulsion at a set speed (e.g., 3500 rpm for 30 minutes). A stable emulsion should show no signs of phase separation.
-
Freeze-Thaw Cycles: Subject the emulsion to multiple cycles of freezing (e.g., -20°C for 48h) followed by thawing at room temperature (48h). Stable formulations will withstand these temperature fluctuations without breaking.
-
-
Microscopic Analysis:
-
Periodically measure the droplet size and PDI. A significant increase in droplet size over time indicates coalescence and instability.
-
Monitor the zeta potential. A high absolute zeta potential (typically > |25| mV) indicates good electrostatic stability.
-
Mechanism & Pathway Visualization
Enhanced Drug Absorption via Efflux Pump Inhibition
One key advantage of using excipients like PEGs in drug delivery is their potential to modulate cellular mechanisms that limit drug absorption. For instance, P-glycoprotein (P-gp) is an efflux pump in the intestinal wall that actively transports drugs back into the gut lumen, reducing their bioavailability. Certain formulation components can inhibit P-gp, leading to higher intracellular drug concentration.
References
- 1. indiamart.com [indiamart.com]
- 2. This compound | 68139-91-3 | Benchchem [benchchem.com]
- 3. PEG-8 Dilaurate | Cosmetic Ingredients Guide [ci.guide]
- 4. HALLSTAR® PEG 400 DL | Hallstar Industrial [hallstarindustrial.com]
- 5. DAE KYUNG HI TECH [daikyung.com]
- 6. makingcosmetics.com [makingcosmetics.com]
- 7. mytreesays.wordpress.com [mytreesays.wordpress.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for PEG 400 Dilaurate in Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of Polyethylene (B3416737) Glycol (PEG) 400 Dilaurate in the formulation of various nanoparticles for drug delivery applications. PEG 400 Dilaurate, a non-ionic surfactant, is a valuable excipient in the development of Self-Nanoemulsifying Drug Delivery Systems (SNEDDS), Solid Lipid Nanoparticles (SLNs), and Nanostructured Lipid Carriers (NLCs) due to its ability to enhance the solubility and bioavailability of poorly water-soluble drugs.
Introduction to this compound in Nanoparticulate Systems
This compound is an ester of polyethylene glycol 400 and lauric acid, rendering it amphiphilic with both hydrophilic and lipophilic properties.[1] This dual nature makes it an effective emulsifier and stabilizer in nanoparticle formulations.[1][2] Its primary roles in nanoparticle systems include:
-
Surfactant/Co-surfactant: Reduces interfacial tension between the oil and water phases, facilitating the formation of stable nano-sized droplets.[3][4]
-
Solubilizer: Improves the loading capacity of hydrophobic drugs within the nanoparticle core.[5][6]
-
Stabilizer: Provides a steric barrier on the nanoparticle surface, preventing aggregation and enhancing stability.[7][8]
The use of this compound can lead to the formation of nanoparticles with desirable characteristics such as small particle size, low polydispersity index (PDI), and high drug encapsulation efficiency.[5][9]
Quantitative Data on Nanoparticle Formulations
The following table summarizes quantitative data from various studies on nanoparticle formulations incorporating PEG 400 or its derivatives, illustrating its impact on key physicochemical properties.
| Nanoparticle Type | Drug | Oil/Lipid | Surfactant(s) | Co-surfactant/Co-solvent | Particle Size (nm) | PDI | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| SNEDDS | Butylidenephthalide | - | Kolliphor® EL | PEG 400 , DMSO | < 237 (for <20% drug) | - | - | Up to 50 | 100 | [5][10] |
| SNEDDS | Cardamom Essential Oil | Cardamom oil, Coconut oil | Tween® 80 | PEG 400 | 13.97 | - | 28.8 to 45.9 | - | - | [3] |
| SNEDDS | Silymarin | - | Cremophor | PEG 400 | < 200 | - | - | - | - | [11] |
| SLNs | PK-L4 | Gelucire 53/10, HSPC | F-68 | PEG 400 | 28 | 0.13-0.18 | 27.8 | - | ~100 | [9] |
| SLNs | Gliclazide | Stearic acid | Tween 80 | PEG 400 | 745.8 | 0.776 | - | - | 75.29 | [12] |
| NLCs | 20(S)-Protopanaxadiol | Cetyl palmitate, Miglyol 812 N | Tween 20 | PEG 400 | < 200 | < 0.3 | - | - | - | [13] |
Experimental Protocols
This section provides detailed protocols for the preparation of different types of nanoparticles using this compound.
Protocol for Self-Nanoemulsifying Drug Delivery System (SNEDDS) Formulation
SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium.[3][14]
Materials:
-
Drug
-
Oil (e.g., Capryol 90, Oleic Acid)
-
Surfactant (e.g., Tween 80, Kolliphor® EL)
-
Co-surfactant (this compound)
-
Distilled Water
Equipment:
-
Vortex mixer
-
Magnetic stirrer
-
Analytical balance
Procedure:
-
Screening of Excipients:
-
Determine the solubility of the drug in various oils, surfactants, and co-surfactants to select the most suitable components.
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare various mixtures of the oil, surfactant, and co-surfactant at different ratios (e.g., 1:9 to 9:1).
-
For each mixture, titrate with the aqueous phase (distilled water) and observe for the formation of a clear or slightly opalescent nanoemulsion.
-
Plot the results on a ternary phase diagram to identify the nanoemulsion region.
-
-
Preparation of the SNEDDS Formulation:
-
Accurately weigh the required amounts of oil, surfactant, and this compound based on the optimized ratio from the phase diagram.
-
Add the drug to the mixture and vortex until a clear and homogenous solution is obtained.
-
-
Characterization of the SNEDDS:
-
Self-Emulsification Time: Add a specific amount of the SNEDDS formulation to a known volume of distilled water under gentle agitation and record the time taken for the formation of a stable nanoemulsion.
-
Droplet Size, PDI, and Zeta Potential: Dilute the formed nanoemulsion with distilled water and analyze using a dynamic light scattering (DLS) instrument.
-
Workflow for SNEDDS Formulation:
References
- 1. japsonline.com [japsonline.com]
- 2. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. mdpi.com [mdpi.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Synthesis of Ultrastable Gold Nanoparticles as a New Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Integration of PEG 400 into a self-nanoemulsifying drug delivery system improves drug loading capacity and nasal mucosa permeability and prolongs the survival of rats with malignant brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sysrevpharm.org [sysrevpharm.org]
- 12. researchgate.net [researchgate.net]
- 13. Formulation of Functionalized PLGA-PEG Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Note and Protocol: Formulation of a Polyethylene Glycol (PEG) 400 Dilaurate Emulsion for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the formulation and characterization of an oil-in-water (O/W) emulsion utilizing Polyethylene (B3416737) Glycol (PEG) 400 Dilaurate as a primary emulsifying agent. Emulsions are critical delivery systems for poorly water-soluble active pharmaceutical ingredients (APIs), enhancing their solubility, stability, and bioavailability.[1][2] PEG 400 Dilaurate is an oil-soluble liquid emulsifier suitable for O/W emulsions.[3] This protocol details excipient selection, a stepwise formulation process using the aqueous titration method, and key characterization techniques to ensure the quality and stability of the final product. Additionally, the common application of PEG 400 as a co-surfactant to improve drug loading and permeability is discussed.[4][5]
Introduction
Oil-in-water (O/W) emulsions are biphasic systems where oil droplets are dispersed within a continuous aqueous phase, stabilized by an emulsifying agent. Such systems are paramount in pharmaceutical sciences for the delivery of lipophilic drugs (BCS Class II and IV), which suffer from poor aqueous solubility.[1] Polyethylene Glycol 400 Dilaurate (PEG-8 Dilaurate) is an ester synthesized from polyethylene glycol and coco-derived fatty acids, functioning as an effective oil-soluble emulsifier, lubricant, and spreading agent.[3]
In many advanced formulations, such as self-nanoemulsifying drug delivery systems (SNEDDS), PEG 400 is often employed as a co-surfactant or co-solvent.[6] Its role is to enhance the solvent capacity of the formulation, improve the spontaneity of emulsification, and increase the permeability of the encapsulated drug.[4][7] This protocol will focus on using this compound as the primary emulsifier while acknowledging the synergistic role PEG 400 can play.
Materials and Equipment
Materials
-
Oil Phase: (Select based on drug solubility) e.g., Oleic acid, Clove oil, Peppermint oil, Castor oil, Isopropyl myristate.[8][9][10]
-
Emulsifier (Surfactant): this compound (PEG-8 Dilaurate).[3]
-
Model Lipophilic Drug: e.g., Curcumin, Carvedilol, Ticagrelor.[1][8][10]
-
Solvents for Analysis: Methanol (HPLC grade), Ethanol.[2][8]
Equipment
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Water bath shaker
-
Centrifuge
-
UV-Visible Spectrophotometer
-
Dynamic Light Scattering (DLS) instrument (for particle size and zeta potential)
-
Viscometer or Rheometer
-
pH meter
-
Standard laboratory glassware (beakers, graduated cylinders, volumetric flasks)
Experimental Protocols
Phase 1: Excipient Screening and Selection
The successful formulation of an emulsion begins with the selection of an appropriate oil phase that can effectively solubilize the target API.
Protocol for Solubility Studies:
-
Add an excess amount of the model drug (e.g., 100-200 mg) to 1 mL of each selected vehicle (various oils, surfactant, and co-surfactant) in separate sealed vials.
-
Place the vials in a water bath shaker and agitate at a constant temperature (e.g., 37°C) for 72 hours to reach equilibrium.
-
After 72 hours, centrifuge the samples at high speed (e.g., 10,000 rpm) for 30-45 minutes to separate the undissolved drug.[8]
-
Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol).
-
Analyze the concentration of the dissolved drug using a validated UV-Vis spectrophotometry or HPLC method.[2][8]
-
Select the oil that demonstrates the highest solubility for the drug for use in the emulsion formulation.
Phase 2: Emulsion Formulation (Aqueous Titration Method)
This protocol describes the preparation of the emulsion by titrating a mixture of oil and surfactant with water. For enhanced stability and smaller droplet size, a mixture of a primary surfactant (this compound) and a co-surfactant (PEG 400), often termed 'Smix', is recommended.[1][2]
Protocol for Emulsion Preparation:
-
Accurately weigh and dissolve the desired amount of the model drug into the selected oil phase using a vortex mixer to create the drug-loaded oil phase.[2]
-
Prepare the surfactant/co-surfactant mixture (Smix). A common starting ratio for Surfactant:Co-surfactant is 1:1, but this can be optimized (e.g., 2:1, 3:1).[2][8] For this protocol, mix this compound and PEG 400 in the chosen ratio.
-
Add the Smix to the drug-loaded oil phase. Mix thoroughly with a magnetic stirrer or vortex mixer until a homogenous, transparent solution is formed.[2][4]
-
Begin the titration by adding the aqueous phase (deionized water) drop by drop to the oil/Smix mixture under constant, gentle magnetic stirring.[2]
-
Continue adding the aqueous phase until the desired final volume is reached. Observe the mixture for clarity and signs of spontaneous emulsification. The resulting mixture should be a homogenous, often translucent or milky-white, emulsion.[4]
Phase 3: Characterization of the Emulsion
The prepared emulsion must be characterized to ensure it meets the required quality attributes for drug delivery applications.
Protocols for Characterization:
-
Visual Inspection: Observe the emulsion for its appearance (e.g., clarity, color) and homogeneity. Note any signs of phase separation or precipitation.[4]
-
Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute the emulsion sample with deionized water to an appropriate concentration.
-
Measure the mean droplet size, PDI (a measure of size distribution width), and zeta potential using a Dynamic Light Scattering (DLS) instrument.[2][4] Zeta potential indicates the magnitude of the electrostatic charge on the droplet surface, which is a key predictor of stability.[2]
-
-
Viscosity Measurement:
-
Use a viscometer or rheometer to measure the viscosity of the undiluted emulsion at a controlled temperature (e.g., 25°C).[4] Viscosity affects the physical stability and spreadability of topical formulations.
-
-
pH Determination:
-
Measure the pH of the emulsion using a calibrated pH meter. The pH should be within a physiologically acceptable range for the intended route of administration (e.g., 6.2-6.9 for topical use).[10]
-
-
Thermodynamic Stability Studies:
-
Centrifugation: Centrifuge the emulsion at ~6000 rpm for 30 minutes and observe for any phase separation, creaming, or cracking.[2]
-
Heating-Cooling Cycles: Subject the emulsion to at least three cycles of alternating temperatures between 4°C and 40°C, holding at each temperature for at least 48 hours. Observe for instability.[2]
-
Freeze-Thaw Cycles: Subject the emulsion to at least three cycles of freezing (e.g., -21°C) and thawing (+25°C), holding at each temperature for at least 48 hours. Observe for instability.[2] Formulations that survive these stress tests are considered thermodynamically stable.
-
Data Presentation
Quantitative data from characterization studies should be tabulated for clear comparison between different formulations.
Table 1: Example Formulation Compositions
| Formulation Code | Oil Phase (Oleic Acid) (% w/w) | Smix (this compound:PEG 400) (% w/w) | Aqueous Phase (% w/w) | Smix Ratio |
|---|---|---|---|---|
| F1 | 10 | 40 | 50 | 1:1 |
| F2 | 10 | 40 | 50 | 2:1 |
| F3 | 15 | 35 | 50 | 1:1 |
| F4 | 15 | 35 | 50 | 2:1 |
Table 2: Physicochemical Characterization of Emulsion Formulations
| Formulation Code | Mean Droplet Size (nm) | PDI | Zeta Potential (mV) | Viscosity (cP) | pH | Stability Test |
|---|---|---|---|---|---|---|
| F1 | 155 | 0.210 | -28.5 | 185 | 6.8 | Stable |
| F2 | 172 | 0.255 | -25.1 | 198 | 6.7 | Stable |
| F3 | 210 | 0.315 | -22.3 | 215 | 6.9 | Phase Separation |
| F4 | 195 | 0.280 | -24.6 | 230 | 6.8 | Stable |
Visualizations
Diagrams are provided to illustrate the experimental workflow and the fundamental structure of the emulsion.
Caption: Experimental workflow for this compound emulsion formulation.
Caption: Logical relationship of components in an O/W emulsion.
References
- 1. japer.in [japer.in]
- 2. japer.in [japer.in]
- 3. HALLSTAR® PEG 400 DL | Hallstar Industrial [hallstarindustrial.com]
- 4. Integration of PEG 400 into a self-nanoemulsifying drug delivery system improves drug loading capacity and nasal mucosa permeability and prolongs the survival of rats with malignant brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integration of PEG 400 into a self-nanoemulsifying drug delivery system improves drug loading capacity and nasal mucosa permeability and prolongs the survival of rats with malignant brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nanoemulsion Components Screening and Selection: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijprajournal.com [ijprajournal.com]
- 11. researchgate.net [researchgate.net]
Application Notes: PEG 400 Dilaurate in Topical Formulations
Introduction
Polyethylene (B3416737) Glycol 400 Dilaurate, also known by its INCI name PEG-8 Dilaurate, is a versatile non-ionic surfactant employed in a wide range of topical pharmaceutical and cosmetic formulations.[1][2] It is the polyethylene glycol diester of lauric acid, produced by reacting lauric acid with polyethylene glycol (with an average of 8 moles of ethylene (B1197577) oxide).[1] This structure imparts a unique balance of hydrophilic and lipophilic properties, making it a highly effective formulating agent. With a Hydrophile-Lipophile Balance (HLB) value of approximately 10, PEG 400 Dilaurate is an excellent oil-in-water (O/W) emulsifier.[1]
Key Functions and Applications
This compound serves multiple functions in the development of stable and effective topical drug delivery systems such as creams, lotions, and nanoemulsions.
-
Emulsifier: Its primary role is to form and stabilize emulsions by reducing the interfacial tension between oil and water phases.[3] Its HLB of 10 makes it particularly suitable for creating stable O/W emulsions, which are often preferred for their non-greasy feel and good spreadability on the skin.[1] It can be used as both a primary and secondary emulsifier and is compatible with a wide range of other surfactants.[1]
-
Solubilizer: For poorly water-soluble active pharmaceutical ingredients (APIs), this compound can act as a solubilizing agent, enhancing the drug's dispersion within the formulation. This is crucial for improving bioavailability and ensuring uniform delivery of the API to the skin.
-
Penetration Enhancer: PEG derivatives are widely recognized as skin penetration enhancers.[4] While data specifically for the dilaurate ester is limited, related compounds like PEG-8 Laurate have been shown to reduce the skin barrier, facilitating the diffusion of active ingredients into the epidermis.[5] The mechanism is believed to involve the interaction and disruption of the highly organized lipid structure of the stratum corneum.
-
Emollient and Viscosity Modifier: In addition to its surfactant properties, this compound contributes a pleasant, emollient feel to topical products. It can also modify the viscosity of formulations, acting as a thickener and stabilizer.[6]
Formulation Considerations
-
Concentration: Typical use levels for this compound in topical formulations range from 1% to 5%.[6] Safety assessments have concluded that PEG Dilaurates are safe for use in cosmetic products at concentrations up to 25%.[3]
-
Stability: Formulations containing this compound should be assessed for long-term stability, monitoring parameters such as phase separation, particle size changes, viscosity, and pH over time under accelerated conditions (e.g., elevated temperature and humidity).
-
Compatibility: It is compatible with many common cosmetic and pharmaceutical ingredients, including anionic, cationic, and other non-ionic surfactants.[1]
Quantitative Data from Representative Studies
The following tables summarize quantitative data from studies on topical nanoemulsions and microemulsions where PEG 400 was used as a co-surfactant. While not exclusively featuring this compound as the primary emulsifier, this data illustrates the typical performance metrics and values achieved in such systems.
Table 1: Example Formulations of Topical Nanoemulsions
| Formulation ID | Drug | Oil Phase (%) | Surfactant/Co-surfactant (Smix) (%) | Aqueous Phase (%) | Reference |
|---|---|---|---|---|---|
| KTZ-CNM13 | Ketoconazole (2%) | Capmul PG 8 (10%) | Tween 80 / PEG 400 (30%) | Water (60%) | [7] |
| F5 | Bifonazole (1%) | Oleic Acid (6.25%) | Tween 80 / Isopropyl Alcohol (55%) | Water (38.75%) | [8] |
| F1 | Luliconazole | Linseed Oil (10%) | Tween 80 / PEG 400 (40%) | Water (50%) |[9] |
Table 2: Physicochemical Characterization of Topical Formulations
| Formulation ID | Mean Globule Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Viscosity (cps) | Reference |
|---|---|---|---|---|---|
| KTZ-CNM13 | 239 | <0.3 | +22.7 | - | [7] |
| F5 | 18.98 | - | -5.56 | 37.29 ± 0.19 | [8] |
| F1 | - | - | - | 2325 | [9] |
| Nanoemulsion w/ PEG 400 | 12.32 ± 0.38 | 0.39 ± 0.58 | - | 11.26 ± 1.80 | |
Table 3: In Vitro Performance of Topical Formulations
| Formulation ID | Test Duration (hours) | Cumulative Drug Release / Permeation (%) | Key Finding | Reference |
|---|---|---|---|---|
| KTZ Nanoemulsion | 5 | 86.33% | Nanoemulsion significantly enhanced drug release compared to conventional forms. | [10] |
| F5 (Bifonazole) | 8 | 84% | Microemulsion formulation demonstrated high skin permeability. | [8] |
| F1 (Luliconazole) | 5 | 63.50% | Microemulgel showed enhanced drug permeation. |[9] |
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of topical formulations containing this compound are provided below.
Protocol for Formulation of an Oil-in-Water (O/W) Nanoemulsion
This protocol describes the preparation of a nanoemulsion using the aqueous titration or spontaneous emulsification method.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Oil Phase (e.g., Caprylic/Capric Triglyceride, Oleic Acid)
-
Surfactant: this compound
-
Co-surfactant (optional, e.g., PEG 400, Propylene Glycol)
-
Aqueous Phase: Purified Water
Procedure:
-
Screening of Excipients: Determine the solubility of the API in various oils, surfactants, and co-surfactants to select components that offer the highest solubilization capacity.
-
Preparation of Oil Phase: Accurately weigh the selected oil phase and dissolve the pre-weighed API into it. Gentle heating or vortexing may be used to facilitate dissolution.
-
Preparation of Smix: Prepare the surfactant/co-surfactant mixture (Smix) by accurately weighing and blending this compound and the chosen co-surfactant at a predetermined ratio (e.g., 1:1, 2:1).
-
Mixing: Add the Smix to the oil phase containing the API. Mix thoroughly using a magnetic stirrer or vortex mixer until a homogenous solution is formed.
-
Aqueous Titration: Slowly add the aqueous phase dropwise to the oil/Smix mixture under continuous stirring at a moderate speed (e.g., 400-600 rpm).
-
Nanoemulsion Formation: Continue stirring until a transparent or translucent, low-viscosity liquid is formed, indicating the formation of a nanoemulsion. The endpoint is the formation of a clear, stable system.
-
Equilibration: Allow the system to equilibrate at room temperature for at least 12 hours before further characterization.
Protocol for Particle Size and Zeta Potential Analysis
This protocol outlines the characterization of emulsion droplet size and surface charge, which are critical predictors of stability.
Instrumentation:
-
Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer (e.g., Malvern Zetasizer).
Procedure:
-
Sample Preparation: Dilute the nanoemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects. A dilution factor of 1:100 or 1:1000 is common. The final solution should be transparent and free of air bubbles.
-
Instrument Setup:
-
Set the instrument parameters: temperature (e.g., 25°C), dispersant viscosity and refractive index (use values for water), and equilibration time (e.g., 120 seconds).
-
For zeta potential, select the appropriate cell (e.g., disposable folded capillary cell).
-
-
Particle Size Measurement:
-
Transfer the diluted sample into a clean disposable cuvette.
-
Place the cuvette in the instrument's sample holder.
-
Initiate the DLS measurement. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the droplets.
-
Record the Z-average diameter (mean globule size) and the Polydispersity Index (PDI). Perform at least three replicate measurements.
-
-
Zeta Potential Measurement:
-
Inject the diluted sample into the zeta potential cell, ensuring no air bubbles are trapped.
-
Place the cell in the instrument.
-
Apply an electric field and measure the electrophoretic mobility of the droplets.
-
Record the zeta potential value. Perform at least three replicate measurements.
-
Protocol for Rheological Analysis
This protocol is for assessing the flow and deformation properties (viscosity, viscoelasticity) of a semi-solid topical formulation like a cream or gel.
Instrumentation:
-
Rotational Rheometer with cone-plate or plate-plate geometry.
-
Temperature control unit (Peltier system).
Procedure:
-
Sample Loading:
-
Set the geometry gap according to the instrument's recommendation (e.g., 1 mm).
-
Carefully place an adequate amount of the sample onto the lower plate, avoiding air bubbles.
-
Lower the upper geometry to the set gap, allowing excess sample to be trimmed from the edge.
-
Allow the sample to rest and equilibrate to the set temperature (e.g., 25°C or 32°C) for 5-10 minutes.
-
-
Flow Curve Measurement (Viscosity):
-
Perform a continuous shear rate ramp, for example, from 0.1 s⁻¹ to 100 s⁻¹.
-
Record the shear stress and viscosity as a function of the shear rate.
-
This test reveals if the formulation is Newtonian, shear-thinning (pseudoplastic), or shear-thickening. Most topical creams are shear-thinning.
-
-
Oscillatory Measurement (Viscoelasticity):
-
Amplitude Sweep: First, perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER), where the storage modulus (G') and loss modulus (G'') are independent of the applied strain.
-
Frequency Sweep: Select a strain value within the LVER. Perform a frequency sweep from a low to a high frequency (e.g., 0.1 to 100 rad/s).
-
Record G' (elastic/storage modulus) and G'' (viscous/loss modulus). A formulation where G' > G'' behaves more like a solid (gel-like structure), which is typical for stable creams at rest.
-
Protocol for In Vitro Permeation Testing (IVPT)
This protocol describes the use of Franz diffusion cells to measure the permeation of an API from a topical formulation through a skin membrane.
Materials & Equipment:
-
Franz Diffusion Cells
-
Skin Membrane (e.g., excised human or porcine skin)
-
Receptor Medium (e.g., phosphate-buffered saline, sometimes with a solubilizer like PEG 400 to maintain sink conditions)
-
Magnetic Stirrer and Stir Bars
-
Water Bath/Circulator for temperature control (32°C)
-
Syringes and collection vials
-
Analytical method for API quantification (e.g., HPLC)
Procedure:
-
Skin Preparation: Thaw frozen skin and cut it into sections large enough to fit the Franz cells. Carefully mount the skin between the donor and receptor compartments of the cell, with the stratum corneum side facing the donor compartment.
-
Cell Assembly: Clamp the compartments together and fill the receptor chamber with pre-warmed (32°C), de-gassed receptor medium. Ensure no air bubbles are trapped beneath the skin. Place a small stir bar in the receptor chamber.
-
Equilibration: Place the assembled cells in a water bath set to maintain the skin surface temperature at 32°C. Allow the skin to equilibrate for at least 30 minutes.
-
Dosing: Apply a finite dose of the topical formulation (e.g., 5-10 mg/cm²) evenly onto the skin surface in the donor compartment.
-
Sampling:
-
At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200-500 µL) from the receptor compartment via the sampling arm.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.
-
-
Sample Analysis: Analyze the collected samples for API concentration using a validated analytical method like HPLC.
-
Data Analysis: Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point. Plot this value against time. The slope of the linear portion of the curve represents the steady-state flux (Jss).
References
- 1. PEG-8 Dilaurate | Cosmetic Ingredients Guide [ci.guide]
- 2. specialchem.com [specialchem.com]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. Safety Evaluation of Polyethylene Glycol (PEG) Compounds for Cosmetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. makingcosmetics.com [makingcosmetics.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Formulation and evaluation of microemulsion-based hydrogel for topical delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ijrpns.com [ijrpns.com]
Application Notes and Protocols for Incorporating PEG 400 Dilaurate into Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile nanocarriers for both hydrophilic and lipophilic drugs, offering advantages such as biocompatibility, biodegradability, and the ability to target specific tissues.[1] The incorporation of polyethylene (B3416737) glycol (PEG) onto the liposome (B1194612) surface, a process known as PEGylation, is a widely adopted strategy to enhance the systemic circulation time and stability of these vesicles.[2][3] PEGylation creates a hydrophilic layer that sterically hinders interactions with blood components, reducing clearance by the mononuclear phagocyte system.[3]
While PEG-conjugated phospholipids (B1166683) (e.g., DSPE-PEG) are commonly used, non-ionic surfactants like PEG 400 dilaurate offer an alternative for modifying liposome surfaces. This compound, a diester of polyethylene glycol 400 and lauric acid, can be incorporated into the lipid bilayer to confer "stealth" characteristics. Its inclusion can influence critical quality attributes of the liposome, including particle size, stability, drug loading capacity, and release kinetics.[4][5]
These application notes provide detailed protocols for three common methods of incorporating this compound into liposomes: Thin-Film Hydration, Ethanol (B145695) Injection, and Microfluidic-based synthesis.
Methods of Incorporation
The selection of a preparation method depends on factors such as the desired liposome characteristics, the properties of the drug to be encapsulated, and the scale of production.
Thin-Film Hydration (TFH) Method
The Thin-Film Hydration (TFH) method, also known as the Bangham method, is a simple and widely used technique for preparing multilamellar vesicles (MLVs).[6][7] The resulting liposomes can be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) through sonication or extrusion.[8][9]
-
Lipid Dissolution : Dissolve the primary phospholipid (e.g., Soy Phosphatidylcholine, HSPC), cholesterol, and this compound in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.[2][7] If encapsulating a lipophilic drug, it should be co-dissolved in this step.
-
Film Formation : The organic solvent is slowly removed under reduced pressure using a rotary evaporator. This process is typically conducted at a temperature above the phase transition temperature (Tc) of the lipids, resulting in the formation of a thin, homogeneous lipid film on the flask's inner surface.[2][10]
-
Vacuum Drying : To ensure complete removal of residual organic solvent, the flask is kept under high vacuum for several hours or overnight.[10]
-
Hydration : The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation.[2] For hydrophilic drug encapsulation, the drug is dissolved in this aqueous phase. The hydration temperature should be maintained above the lipid Tc. This step results in the spontaneous formation of MLVs.
-
Size Reduction (Optional but Recommended) : To achieve a uniform size distribution, the resulting liposome suspension is subjected to sonication or, more commonly, extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[9]
Caption: Workflow for the Thin-Film Hydration method.
Ethanol Injection Method
The ethanol injection method is a rapid and reproducible technique that involves the injection of a lipid solution in ethanol into an aqueous phase.[11][12] This rapid mixing causes the lipids to precipitate and self-assemble into liposomes.[2]
-
Phase Preparation :
-
Organic Phase : Dissolve the phospholipid, cholesterol, and this compound in absolute ethanol. Lipophilic drugs can be added to this phase.
-
Aqueous Phase : Prepare the aqueous buffer (e.g., PBS, pH 7.4). This phase can contain hydrophilic drugs.
-
-
Injection : Heat the aqueous phase to a temperature above the lipid Tc and stir it continuously. Inject the ethanolic lipid solution rapidly but steadily into the center of the stirred aqueous phase using a fine needle syringe.[2] The rapid dilution of ethanol in the aqueous phase leads to the self-assembly of lipids into liposomes.[13]
-
Solvent Removal : The residual ethanol is typically removed from the liposome suspension by dialysis against a fresh buffer or through evaporation under reduced pressure.[11]
-
Concentration/Purification : The final liposome suspension can be concentrated if necessary using techniques like ultrafiltration. Unencapsulated drug is removed via dialysis or size exclusion chromatography.
Caption: Workflow for the Ethanol Injection method.
Microfluidics Method
Microfluidics offers precise control over the mixing of fluids at the microscale, enabling the production of liposomes with highly uniform size and distribution (low polydispersity).[14][15] The technique typically involves hydrodynamic flow focusing, where a central stream of lipid-in-alcohol is sheathed by two aqueous streams.[16]
-
Fluid Preparation :
-
Solvent Stream : Prepare a solution of phospholipid, cholesterol, and this compound in an alcohol such as ethanol or isopropanol.
-
Aqueous Stream : Prepare the aqueous buffer (e.g., PBS).
-
-
Microfluidic Mixing : Load the two solutions into separate syringe pumps connected to a microfluidic chip (e.g., a staggered herringbone mixer or cross-flow device).[17]
-
Parameter Control : Set the desired flow rate ratio (FRR) between the aqueous and solvent streams and the total flow rate (TFR). These parameters are critical for controlling the final liposome size.[15]
-
Liposome Formation : As the streams converge in the microchannels, the rapid, controlled mixing and dilution of the solvent cause the lipids to self-assemble into unilamellar vesicles.[18]
-
Collection and Purification : Collect the liposome suspension from the outlet of the chip. The collected sample is then dialyzed to remove the organic solvent and any unencapsulated hydrophilic drug.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [Effect of polyethylene glycol-lipid derivatives on the stability of grafted liposomes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Integration of PEG 400 into a self-nanoemulsifying drug delivery system improves drug loading capacity and nasal mucosa permeability and prolongs the survival of rats with malignant brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 7. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 8. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 9. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 11. Ethanol Injection Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ethanol Injection Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 13. mdpi.com [mdpi.com]
- 14. Microfluidic Methods for Production of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Microfluidic Synthesis of PEG- and Folate-Conjugated Liposomes for One-Step Formation of Targeted Stealth Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iris.unica.it [iris.unica.it]
- 18. Particle Metrology Approach to Understanding How Storage Conditions Affect Long-Term Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PEG 400 Dilaurate in Stable Nanoemulsion Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanoemulsions are nanometer-sized droplets of one immiscible liquid dispersed within another, offering a promising platform for the delivery of poorly water-soluble drugs and other lipophilic compounds. The stability and efficacy of these systems are critically dependent on the composition of the oil phase, aqueous phase, and the surfactant/co-surfactant system. Polyethylene glycol (PEG) and its derivatives are widely employed in nanoemulsion formulations due to their biocompatibility and ability to enhance stability and drug loading.
This document provides detailed application notes and protocols concerning the use of PEG 400 and its ester, PEG 400 dilaurate, in the formulation of stable nanoemulsions. While specific quantitative data for this compound is limited in publicly available literature, this guide extrapolates from the extensive research on PEG 400 as a co-surfactant and provides a framework for its application. This compound, as a non-ionic surfactant, is expected to play a significant role in reducing interfacial tension and providing steric hindrance to prevent droplet coalescence.[1][2]
Role of PEG 400 and its Esters in Nanoemulsion Stability
Polyethylene glycol 400 (PEG 400) is a hydrophilic polymer that is frequently used as a co-surfactant or co-solvent in nanoemulsion formulations.[3][4][5][6][7] Its primary functions include:
-
Reduction of Interfacial Tension: When used in conjunction with a primary surfactant, PEG 400 can further lower the interfacial tension between the oil and water phases, facilitating the formation of smaller droplets.
-
Increased Drug Loading: PEG 400 can improve the solubility of certain drugs within the formulation, leading to a higher encapsulation efficiency.[3][4]
-
Steric Stabilization: The adsorption of PEG chains at the oil-water interface creates a hydrophilic layer that sterically hinders the close approach of droplets, thus preventing coalescence and improving long-term stability.
This compound is a diester of PEG 400 and lauric acid.[8] This modification imparts a more lipophilic character compared to PEG 400, making it function as a primary non-ionic surfactant. It is anticipated to orient itself at the oil-water interface with the laurate chains in the oil phase and the PEG chain in the aqueous phase, providing both emulsification and steric stabilization.
Quantitative Data on Nanoemulsion Formulations
The following table summarizes quantitative data from various studies on nanoemulsions incorporating PEG 400 as a co-surfactant. This data can serve as a starting point for the formulation development with this compound, though optimization will be necessary.
| Formulation Code | Oil Phase (% w/w) | Surfactant (S) (% w/w) | Co-surfactant (CoS) - PEG 400 (% w/w) | S:CoS Ratio | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| NEC4 | Clove Oil (10) | Tween 20 (30) | PEG 400 (10) | 3:1 | 100-200 | < 0.3 | - | [7] |
| FNE2 | Almond Oil (10) | Tween 80 (15) | PEG 400 (15) | 1:1 | 18.71 ± 3.45 | 0.251 ± 0.04 | -8.59 ± 0.17 | [9] |
| FNE4 | Clove Oil (10) | Tween 80 (15) | PEG 400 (15) | 1:1 | 22.43 ± 2.87 | 0.312 ± 0.06 | -10.3 ± 0.25 | [9] |
| FNE6 | Olive Oil (10) | Tween 80 (15) | PEG 400 (15) | 1:1 | 28.58 ± 4.31 | 0.421 ± 0.08 | -13.4 ± 0.22 | [9] |
| Optimized ME4 | Oil (10) | Tween 80 (21) | PEG 400 (21) | 1:1 | 58 | - | 28 | [5] |
Experimental Protocols
Protocol 1: Preparation of Nanoemulsion using the Aqueous Phase Titration Method
This low-energy method is suitable for the spontaneous formation of nanoemulsions.
Materials:
-
Oil Phase (e.g., Clove oil, Almond oil)
-
Surfactant (e.g., this compound, Tween 80)
-
Co-surfactant (e.g., PEG 400)
-
Aqueous Phase (e.g., Deionized water)
-
Magnetic stirrer
-
Vortex mixer
-
Burette
Procedure:
-
Preparation of the Oil/Surfactant Mixture: Accurately weigh the oil phase and the surfactant (and co-surfactant, if used) into a glass beaker.
-
Mixing: Place the beaker on a magnetic stirrer and mix the components thoroughly at a constant speed (e.g., 200 rpm) until a homogenous mixture is obtained.
-
Aqueous Phase Titration: Slowly add the aqueous phase dropwise from a burette to the oil/surfactant mixture while continuously stirring.
-
Observation: Observe the mixture for transparency and fluidity. The endpoint of the titration is the formation of a clear or slightly bluish, transparent, and easily flowable nanoemulsion.
-
Equilibration: Allow the nanoemulsion to equilibrate at room temperature for at least 15 minutes before further characterization.
Protocol 2: Characterization of the Nanoemulsion
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute the nanoemulsion sample with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample into a disposable cuvette.
-
Measure the particle size, PDI, and zeta potential at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C).
-
Perform the measurements in triplicate to ensure reproducibility.
-
2. Thermodynamic Stability Studies:
-
Centrifugation: Centrifuge the nanoemulsion at a high speed (e.g., 3500 rpm) for 30 minutes and observe for any signs of phase separation, creaming, or cracking.
-
Heating-Cooling Cycles: Subject the nanoemulsion to at least six cycles of heating at 45°C and cooling at 4°C, with each cycle lasting for 48 hours. Observe for any phase separation.
-
Freeze-Thaw Cycles: Subject the nanoemulsion to at least three freeze-thaw cycles between -20°C and +25°C. Observe for any signs of instability.
Visualizations
Caption: Experimental workflow for the formulation and characterization of nanoemulsions.
Caption: Role of surfactants and co-surfactants in nanoemulsion stability.
Disclaimer
The information provided in these application notes is intended as a general guide. Specific concentrations and formulation parameters for achieving a stable nanoemulsion with this compound will require experimental optimization. The quantitative data presented is based on studies using PEG 400 as a co-surfactant, and direct extrapolation to this compound as a primary surfactant should be done with caution. It is highly recommended to perform thorough screening of excipients and conduct detailed stability studies for any new nanoemulsion formulation.
References
- 1. This compound | 68139-91-3 | Benchchem [benchchem.com]
- 2. This compound | 68139-91-3 [chemicalbook.com]
- 3. Integration of PEG 400 into a self-nanoemulsifying drug delivery system improves drug loading capacity and nasal mucosa permeability and prolongs the survival of rats with malignant brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integration of PEG 400 into a self-nanoemulsifying drug delivery system improves drug loading capacity and nasal mucosa permeability and prolongs the survival of rats with malignant brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japer.in [japer.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound PEG 400 Dl Cas 9005-02-1 Manufacturers, Suppliers - Factory Direct Wholesale - Maoheng [mhsurfactants.com]
- 9. Formulation Development and In Vitro/In Vivo Characterization of Methotrexate-Loaded Nanoemulsion Gel Formulations for Enhanced Topical Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PEG 400 Dilaurate in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene (B3416737) glycol 400 dilaurate (PEG 400 DL) is a nonionic surfactant and diester of polyethylene glycol 400 and lauric acid. Its amphipathic nature, arising from the hydrophilic PEG backbone and hydrophobic laurate tails, makes it a versatile excipient in pharmaceutical formulations. In cell culture applications, PEG 400 DL is primarily utilized as a solubilizing agent for poorly water-soluble compounds, an emulsifier for lipid-based nutrient supplements, and a component in drug delivery systems to enhance the permeability and uptake of therapeutic agents.
This document provides detailed application notes and protocols for the use of PEG 400 dilaurate in cell culture media, with a focus on its effects on cell viability, its role in drug delivery, and recommended experimental procedures.
Principle of Action
As a nonionic surfactant, this compound can integrate into the lipid bilayer of the cell membrane, which can lead to a variety of cellular effects. At low concentrations, it can increase membrane fluidity, potentially enhancing the cellular uptake of co-administered compounds. At higher concentrations, it can disrupt membrane integrity, leading to cytotoxicity. Its ability to form micelles in aqueous solutions allows for the encapsulation and solubilization of hydrophobic molecules, thereby increasing their bioavailability in cell culture media.
The PEG 400 component itself is generally considered biocompatible; however, its derivatives, including esters like dilaurate, can exhibit different properties. Low molecular weight PEGs, such as PEG 400, have been noted to be more cytotoxic than their higher molecular weight counterparts[1][2]. Therefore, careful optimization of the working concentration is crucial.
Applications in Cell Culture
-
Solubilizing Agent: this compound can be used to dissolve hydrophobic drugs, growth factors, or other supplements in aqueous cell culture media, preventing their precipitation and ensuring a homogenous concentration.
-
Emulsifier: In serum-free or custom media formulations, this compound can be used to create stable emulsions of lipids and fatty acids, which are essential for the growth of certain cell types.
-
Drug Delivery: It can be a component of self-nanoemulsifying drug delivery systems (SNEDDS) to improve the cellular uptake and efficacy of therapeutic compounds in in vitro studies[3].
-
Permeability Enhancer: By modulating cell membrane fluidity, this compound may enhance the permeability of the cell membrane to certain drugs, although this effect is concentration-dependent and needs to be carefully evaluated. Nonionic surfactants have been shown to inhibit the function of efflux pumps like P-glycoprotein (P-gp), which can increase the intracellular concentration of P-gp substrate drugs[4][5][6][7][8][9].
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of PEG 400 and related compounds on cell viability. It is important to note that specific data for this compound is limited, and the provided data for PEG 400 should be used as a guideline for determining initial experimental concentrations.
Table 1: Cytotoxicity of PEG 400 in Caco-2 Cells
| Concentration (% w/v) | Incubation Time | Cell Viability (%) | Reference |
| 4 | 24 hours | Significant toxicity observed | [10][11] |
| 30 | Not Specified | Severely reduced | [1][2] |
Table 2: General Cytotoxicity of Low Molecular Weight PEGs
| PEG Derivative | Cell Line | Assay | Concentration | Effect | Reference |
| PEG 200 | Caco-2 | MTT | 30% w/v | Severely reduced cell viability | [12] |
| PEG 300 | Caco-2 | MTT | 30% w/v | Severely reduced cell viability | [12] |
| PEG 400 | HeLa | MTT | up to 20 mg/mL | Almost non-cytotoxic | [12] |
| PEG 400 | L929 | MTT | up to 20 mg/mL | Almost non-cytotoxic | [12] |
Experimental Protocols
Protocol 1: Determination of Optimal (Non-Toxic) Concentration of this compound
This protocol describes a method to determine the sub-toxic concentration range of this compound for a specific cell line using the MTT assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol) at a high concentration. Further dilute the stock solution in complete culture medium to create a series of working concentrations (e.g., 0.001%, 0.01%, 0.1%, 1%, 5% v/v or w/v). Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Treatment: After 24 hours of cell attachment, carefully remove the medium and replace it with 100 µL of the prepared media containing different concentrations of this compound. Include wells with medium and the solvent vehicle as a negative control.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the negative control. Plot cell viability against the concentration of this compound to determine the IC50 value and the maximum non-toxic concentration.
Protocol 2: Using this compound as a Solubilizing Agent for a Hydrophobic Compound
Procedure:
-
Determine the required concentration of the hydrophobic compound in your cell culture medium.
-
Prepare a concentrated stock solution of the hydrophobic compound in this compound. Gentle heating and vortexing may be required to facilitate dissolution.
-
Serially dilute the stock solution in your complete cell culture medium to achieve the final desired concentration of the hydrophobic compound.
-
Important Consideration: Ensure that the final concentration of this compound in the medium is below the determined non-toxic concentration for your specific cell line (from Protocol 1).
-
Control Wells: Include control wells with the vehicle (this compound at the same final concentration) to account for any effects of the surfactant itself.
-
Add the prepared medium to your cells and proceed with your experiment.
Visualizations
Signaling Pathways and Cellular Effects
The precise signaling pathways modulated by this compound are not well-documented. However, as a nonionic surfactant, its primary interaction is with the cell membrane, which can trigger downstream signaling events. The following diagram illustrates a hypothetical workflow for investigating the effects of a nonionic surfactant on cellular pathways.
Caption: A logical workflow for studying the cellular impact of nonionic surfactants.
The interaction of nonionic surfactants with the cell membrane can lead to changes in membrane fluidity and permeability, which may affect the function of membrane-bound proteins such as efflux transporters.
Caption: Model of nonionic surfactant-mediated inhibition of P-glycoprotein.
Safety and Handling
This compound is generally considered to have low toxicity. However, as with any chemical, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. High concentrations may cause irritation. Consult the material safety data sheet (MSDS) for detailed safety information. For cell culture applications, ensure that the this compound used is of a high purity grade and is sterile-filtered before addition to the culture medium.
Conclusion
This compound is a useful tool in cell culture for a variety of applications, particularly for the solubilization and delivery of hydrophobic compounds. Due to the limited specific data on its cellular effects, it is imperative that researchers perform dose-response studies to determine the optimal, non-toxic concentration for their specific cell line and experimental conditions. The protocols and information provided herein serve as a guide for the effective and safe use of this compound in a research setting.
References
- 1. pbiosci.ut.ac.ir [pbiosci.ut.ac.ir]
- 2. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of nonionic surfactants on membrane transporters in Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction of Commonly Used Oral Molecular Excipients with P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Modulation of intestinal P-glycoprotein function by polyethylene glycols and their derivatives by in vitro transport and in situ absorption studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Developing a Self-Emulsifying Drug Delivery System (SEDDS) with PEG 400 Dilaurate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and sometimes cosolvents or co-surfactants that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.[1][2] These systems are a promising strategy for improving the oral bioavailability of poorly water-soluble drugs (BCS Class II and IV).[3] The resulting nano- or micro-emulsions facilitate drug dissolution and absorption by presenting the drug in a solubilized state with a large interfacial area.[2][4]
This document provides detailed application notes and protocols for the development of a SEDDS using Polyethylene Glycol (PEG) 400 Dilaurate as a key component. PEG 400 dilaurate, with a Hydrophilic-Lipophilic Balance (HLB) value of approximately 11.0, can function as a non-ionic surfactant, making it a suitable candidate for SEDDS formulations.[5]
Key Components of SEDDS
A typical SEDDS formulation consists of the following components:
-
Oil Phase: The oil phase solubilizes the lipophilic drug and facilitates its transport through the lymphatic system.[6] The choice of oil depends on the drug's solubility and the desired characteristics of the emulsion.
-
Surfactant: The surfactant is crucial for the spontaneous formation of the emulsion. It reduces the interfacial tension between the oil and aqueous phases.[2] In this context, this compound is the primary surfactant.
-
Co-surfactant/Co-solvent: These components, such as PEG 400, can be included to improve the drug's solubility in the formulation and enhance the emulsification process.[1][7]
Experimental Protocols
Protocol 1: Excipient Screening and Solubility Studies
Objective: To select suitable excipients (oil, surfactant, and co-surfactant/co-solvent) based on the solubility of the active pharmaceutical ingredient (API).
Methodology:
-
An excess amount of the API is added to a known volume (e.g., 2 mL) of each of the selected oils, surfactants (including this compound), and co-solvents in separate vials.
-
The vials are sealed and placed in an isothermal shaker at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 48-72 hours) to reach equilibrium.
-
The samples are then centrifuged at high speed (e.g., 10,000 rpm) for a set time (e.g., 15 minutes) to separate the undissolved drug.[8]
-
The supernatant is carefully collected, filtered through a 0.45 µm membrane filter, and diluted with a suitable solvent.
-
The concentration of the dissolved API in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[1]
Protocol 2: Construction of Pseudo-Ternary Phase Diagrams
Objective: To identify the self-emulsifying region and determine the optimal concentration ranges of the selected oil, surfactant (this compound), and co-surfactant/co-solvent.
Methodology:
-
Based on the solubility studies, the oil, surfactant, and co-surfactant/co-solvent with the highest solubilizing capacity for the API are selected.
-
The surfactant and co-surfactant are mixed in different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1) to create the Sₘᵢₓ.[9]
-
For each Sₘᵢₓ ratio, a series of formulations are prepared by mixing the oil and Sₘᵢₓ in various weight ratios (e.g., 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, 1:9).[9]
-
A small amount (e.g., 100 µL) of each formulation is then titrated with an aqueous phase (e.g., distilled water) drop by drop under gentle magnetic stirring.[9]
-
The visual observation of the formation of a clear or slightly bluish, transparent nanoemulsion indicates a self-emulsifying formulation. The point at which the mixture becomes turbid is also noted.
-
The percentages of oil, surfactant, and co-surfactant are plotted on a ternary phase diagram to delineate the self-emulsifying region.
Protocol 3: Preparation of Liquid SEDDS Formulations
Objective: To prepare the liquid SEDDS formulations based on the identified self-emulsifying region.
Methodology:
-
The required amounts of oil, this compound (surfactant), and the selected co-surfactant/co-solvent are weighed accurately.
-
The API is first dissolved in the oil phase with the aid of gentle heating or vortexing if necessary.
-
The surfactant and co-surfactant are then added to the oil-drug mixture.
-
The components are mixed thoroughly using a magnetic stirrer or vortex mixer until a clear and homogenous solution is obtained.[8][10]
Protocol 4: Characterization of SEDDS Formulations
4.1 Droplet Size, Polydispersity Index (PDI), and Zeta Potential Analysis
Objective: To determine the physical characteristics of the emulsion formed upon dilution of the SEDDS.
Methodology:
-
A small volume of the liquid SEDDS formulation (e.g., 100 µL) is diluted with a large volume of distilled water (e.g., 100 mL) to simulate the conditions in the gastrointestinal tract.[1]
-
The mixture is gently agitated to allow for spontaneous emulsification.
-
The droplet size, PDI, and zeta potential of the resulting emulsion are measured using a dynamic light scattering (DLS) instrument (e.g., Zetasizer).[1]
4.2 Dispersibility Test (Self-Emulsification Time)
Objective: To assess the efficiency of self-emulsification.
Methodology:
-
A standard dissolution apparatus is filled with a specific volume of an aqueous medium (e.g., 500 mL of distilled water) maintained at 37°C.
-
A known amount of the SEDDS formulation (e.g., 1 mL) is added to the medium with gentle agitation (e.g., 50 rpm).
-
The time taken for the formulation to completely disperse and form a clear or bluish-white emulsion is recorded as the self-emulsification time.[1]
4.3 In Vitro Drug Release Study
Objective: To evaluate the dissolution profile of the drug from the SEDDS formulation.
Methodology:
-
The in vitro drug release study is performed using a USP Type II dissolution apparatus (paddle method).[11]
-
The dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid) is maintained at 37 ± 0.5°C with a constant paddle speed (e.g., 100 rpm).[11]
-
A known quantity of the SEDDS formulation, equivalent to a specific dose of the API, is enclosed in a hard gelatin capsule and placed in the dissolution vessel.
-
Aliquots of the dissolution medium are withdrawn at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).
-
The withdrawn samples are filtered, and the drug concentration is determined using a suitable analytical method (e.g., HPLC).
Data Presentation
Table 1: Solubility of a Model Drug in Various Excipients
| Excipient Category | Excipient Name | Solubility (mg/mL) |
| Oil | Capryol 90 | 35.2 ± 2.1 |
| Labrafil M 1944 CS | 48.5 ± 3.5 | |
| Oleic Acid | 62.1 ± 4.3 | |
| Surfactant | This compound | 75.8 ± 5.2 |
| Tween 80 | 89.4 ± 6.1 | |
| Cremophor EL | 95.3 ± 7.0 | |
| Co-surfactant/Co-solvent | PEG 400 | 150.6 ± 9.8 |
| Transcutol HP | 182.3 ± 11.5 | |
| Propylene Glycol | 125.7 ± 8.4 |
Data are presented as mean ± standard deviation (n=3). This data is hypothetical but representative of typical solubility screening results.
Table 2: Composition and Characterization of Optimized SEDDS Formulations
| Formulation Code | Oil (Oleic Acid) (% w/w) | Surfactant (this compound) (% w/w) | Co-surfactant (PEG 400) (% w/w) | Droplet Size (nm) | PDI | Zeta Potential (mV) | Self-Emulsification Time (s) |
| F1 | 20 | 60 | 20 | 152.4 ± 8.1 | 0.215 ± 0.02 | -15.8 ± 1.2 | 45 ± 5 |
| F2 | 25 | 55 | 20 | 178.9 ± 9.5 | 0.289 ± 0.03 | -12.5 ± 1.0 | 58 ± 6 |
| F3 | 20 | 50 | 30 | 135.6 ± 7.3 | 0.198 ± 0.02 | -18.2 ± 1.5 | 32 ± 4 |
Data are presented as mean ± standard deviation (n=3). This data is hypothetical, illustrating the characterization of different SEDDS formulations.
Table 3: In Vitro Drug Release Profile
| Time (min) | Pure Drug Suspension (%) | Optimized SEDDS (F3) (%) |
| 5 | 2.5 ± 0.5 | 25.8 ± 2.1 |
| 15 | 5.8 ± 0.9 | 65.4 ± 4.3 |
| 30 | 9.2 ± 1.1 | 88.9 ± 5.6 |
| 60 | 15.6 ± 1.8 | 97.2 ± 6.1 |
| 120 | 22.4 ± 2.5 | 98.5 ± 6.3 |
Data are presented as mean ± standard deviation (n=3). This data is hypothetical and demonstrates the enhanced dissolution from a SEDDS formulation compared to a pure drug suspension.
Mandatory Visualization
Caption: Workflow for the development and optimization of a SEDDS formulation.
Caption: Logical relationship of components and process in a SEDDS formulation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. Formulation and In Vivo Evaluation of a Solid Self-Emulsifying Drug Delivery System Using Oily Liquid Tocotrienols as Model Active Substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Influence of the Polar Head and the Hydrophobic Chain on the Skin Penetration Enhancement Effect of Poly(Ethylene Glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Self-emulsifying Drug Delivery Systems and their Marketed Products: A Review [wisdomlib.org]
- 7. dovepress.com [dovepress.com]
- 8. Development of Solid Self-Emulsifying Formulation for Improving the Oral Bioavailability of Erlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and Evaluation of a Self-Emulsifying Drug Delivery System for Improving the Solubility and Permeability of Ticagrelor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and Characterization of Drug-Loaded Self-Solid Nano-Emulsified Drug Delivery System for Treatment of Diabetes – Material Science Research India [materialsciencejournal.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: PEG 400 Dilaurate as a Plasticizer in Polymer Films
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific quantitative data for the use of PEG 400 dilaurate as a plasticizer in polymer films. The following application notes and protocols are based on the well-documented effects of PEG 400, a closely related polyethylene (B3416737) glycol derivative. It is reasonable to extrapolate that this compound will exhibit similar plasticizing effects, such as increasing film flexibility and lowering the glass transition temperature. However, the magnitude of these effects may differ due to the presence of laurate ester groups. Researchers are advised to use the following information as a general guideline and to perform specific characterization studies for their polymer-PEG 400 dilaurate formulations.
Introduction to this compound as a Plasticizer
Polyethylene glycol (PEG) 400 dilaurate is a diester of polyethylene glycol 400 and lauric acid. While primarily used as a surfactant and emulsifier, its structural similarity to other polyethylene glycols, such as PEG 400, suggests its potential as a plasticizer in polymer films for pharmaceutical and other applications. Plasticizers are low molecular weight additives that, when incorporated into a polymer matrix, increase the flexibility, workability, and distensibility of the material. They achieve this by inserting themselves between polymer chains, thereby reducing intermolecular forces and increasing the free volume.[1]
The inclusion of a plasticizer like this compound is expected to modify the physicochemical properties of polymer films, including:
-
Mechanical Properties: Increased elongation at break and decreased tensile strength, resulting in a more flexible and less brittle film.[2]
-
Thermal Properties: A reduction in the glass transition temperature (Tg), indicating a transition from a rigid, glassy state to a more rubbery state at a lower temperature.[3][4]
-
Drug Release Modulation: In the context of drug delivery, the incorporation of a plasticizer can influence the release kinetics of an active pharmaceutical ingredient (API) from the polymer matrix.[5]
Data Presentation: Expected Effects of PEG-based Plasticizers
The following tables summarize the typical effects of adding a PEG-based plasticizer, specifically PEG 400, to various polymer films. This data is provided as an illustrative example of the expected trends when using this compound.
Table 1: Effect of PEG 400 on Mechanical Properties of Polymer Films
| Polymer | Plasticizer Concentration (% w/w of polymer) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Eudragit RL | 0 | ~2.5 | ~5 | [2] |
| 10 | ~1.5 | ~15 | [2] | |
| 20 | ~1.0 | ~30 | [2] | |
| Sago Starch | 0 | 33.51 | ~5 | [6] |
| 2 | 39.11 | ~10 | [6] | |
| Polylactic Acid (PLA) | 0 | 30.72 | 10.28 | [7] |
| 5 | 28.20 | 60.27 | [7] | |
| 7.5 | 24.99 | 106.37 | [7] | |
| 10 | 20.41 | 39.82 | [7] |
Table 2: Effect of PEG 400 on Thermal Properties of Polymer Films
| Polymer | Plasticizer Concentration (% w/w of polymer) | Glass Transition Temperature (Tg) (°C) | Reference |
| Eudragit RS | 0 | ~65 | [3] |
| 5 | ~45 | [3] | |
| 10 | ~40 | [3] | |
| 20 | ~35 | [3] | |
| Pyrene-PMMA 90 | 0 | 70 | [4] |
| 67 (2:1 PEG:Polymer) | -56 | [4] | |
| Polyvinyl Alcohol (PVA) | 0 | 89.2 | [8] |
| 25 | 60.6 | [8] |
Experimental Protocols
Preparation of Polymer Films using Solvent Casting Method
The solvent casting method is a common and straightforward technique for preparing polymer films in a laboratory setting.[9][10]
Materials:
-
Polymer (e.g., Ethyl Cellulose, Eudragit RS100)
-
This compound (as plasticizer)
-
Suitable Solvent (e.g., Ethanol, Acetone, Chloroform)[3][11]
-
Active Pharmaceutical Ingredient (API) (optional)
-
Magnetic stirrer and stir bar
-
Beakers or flasks
-
Petri dish or other flat casting surface
-
Drying oven or desiccator
Protocol:
-
Polymer Solution Preparation: Dissolve a specific amount of the chosen polymer in a suitable solvent to achieve the desired concentration (e.g., 8% w/v Eudragit RS100 in chloroform).[12] Stir the mixture using a magnetic stirrer until the polymer is completely dissolved.
-
Plasticizer Incorporation: Add the desired amount of this compound (e.g., 5%, 10%, 20% w/w of the polymer) to the polymer solution. Continue stirring until the plasticizer is homogenously mixed.[3]
-
API Addition (Optional): If preparing a drug-loaded film, dissolve or disperse the API in the polymer-plasticizer solution. Ensure uniform distribution.
-
Casting: Pour a defined volume of the final solution onto a level casting surface, such as a petri dish. The volume will determine the final thickness of the film.
-
Drying: Allow the solvent to evaporate in a controlled environment. This can be done at room temperature or in a drying oven at a slightly elevated temperature (e.g., 40°C) to expedite the process.[3] Ensure the drying process is slow enough to avoid the formation of bubbles or surface defects.
-
Film Peeling and Storage: Once completely dry, carefully peel the film from the casting surface. Store the film in a desiccator to prevent moisture absorption before characterization.[3]
Characterization of Polymer Films
3.2.1. Mechanical Properties Testing (Tensile Strength and Elongation at Break)
-
Instrument: A texture analyzer or a universal testing machine.
-
Method:
-
Cut the prepared films into dumbbell-shaped specimens of standard dimensions.
-
Measure the thickness of each specimen at multiple points using a micrometer and calculate the average.
-
Mount the specimen in the grips of the testing machine.
-
Apply a constant rate of extension until the film breaks.
-
The instrument software will record the force and displacement to calculate tensile strength and elongation at break.
-
3.2.2. Thermal Analysis (Glass Transition Temperature)
-
Instrument: Differential Scanning Calorimeter (DSC).
-
Method:
-
Accurately weigh a small sample of the polymer film (typically 5-10 mg) and seal it in an aluminum DSC pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range.
-
The glass transition temperature (Tg) is identified as a step change in the heat flow curve.[13]
-
3.2.3. In Vitro Drug Release Study (for API-loaded films)
-
Apparatus: USP Dissolution Apparatus (e.g., paddle or basket type).
-
Method:
-
Cut the drug-loaded film into a specific size.
-
Place the film in a vessel of the dissolution apparatus containing a known volume of dissolution medium (e.g., phosphate (B84403) buffer pH 7.4).
-
Maintain the temperature at 37 ± 0.5°C and stir at a constant speed (e.g., 50 rpm).
-
At predetermined time intervals, withdraw aliquots of the dissolution medium and replace with fresh medium to maintain a constant volume.
-
Analyze the withdrawn samples for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
-
Visualizations
Caption: Experimental workflow for preparing and characterizing polymer films.
Caption: Mechanism of action of a plasticizer in a polymer matrix.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of physicomechanical properties of films prepared from organic solutions and aqueous dispersion of Eudragit RL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Plasticizer Effect on Thermo-responsive Properties of Eudragit RS Films - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Modulating Drug Release from Short Poly(ethylene glycol) Block Initiated Poly(L-lactide) Di-block Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. akademisains.gov.my [akademisains.gov.my]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Solvent Casting Method for Oral Thin Film Preparation - Oral Thin Film - CD Formulation [formulationbio.com]
- 11. repository.rit.edu [repository.rit.edu]
- 12. ijpsonline.com [ijpsonline.com]
- 13. static1.squarespace.com [static1.squarespace.com]
Application Notes and Protocols for PEG 400 Dilaurate in Oral Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene (B3416737) glycol 400 (PEG 400) dilaurate is a non-ionic surfactant and ester of polyethylene glycol 400 and lauric acid. It is utilized in oral drug delivery formulations primarily as a solubilizer, emulsifier, and absorption enhancer for poorly water-soluble drugs. Its mechanism of action involves increasing the solubility and dissolution rate of the active pharmaceutical ingredient (API), which can lead to improved bioavailability. Furthermore, PEG 400 moieties can influence intestinal permeability by interacting with cellular membranes and efflux transporters, potentially increasing drug absorption.
These application notes provide a comprehensive overview of the experimental protocols to evaluate the efficacy of PEG 400 dilaurate in oral drug delivery systems. The protocols are based on established methodologies for similar excipients, particularly PEG 400, and are adaptable for formulations containing this compound.
Pre-formulation and Formulation Studies
Solubility Enhancement
Objective: To determine the extent to which this compound can increase the solubility of a poorly water-soluble API.
Protocol:
-
Prepare supersaturated solutions of the API in various concentrations of this compound in aqueous media (e.g., water, phosphate-buffered saline pH 6.8).
-
Equilibrate the solutions at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 24-48 hours) with continuous agitation.
-
Centrifuge the samples to separate the undissolved drug.
-
Quantify the amount of dissolved API in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Data Presentation:
| Concentration of this compound (% w/v) | API Solubility (mg/mL) | Fold Increase in Solubility |
| 0 (Control) | X | 1.0 |
| 5 | ... | ... |
| 10 | ... | ... |
| 20 | ... | ... |
| 50 | ... | ... |
Formulation Stability
Objective: To assess the physical and chemical stability of the liquid formulation containing the API and this compound.
Protocol:
-
Prepare the final oral formulation.
-
Store the formulation under different conditions as per ICH Q1A (R2) guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).
-
At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples and analyze for:
-
Physical appearance: Color, clarity, and presence of precipitation.
-
API content: Using a validated HPLC method.
-
Degradation products: Using a suitable stability-indicating HPLC method.
-
pH and viscosity.
-
In Vitro Performance Evaluation
In Vitro Dissolution Testing
Objective: To evaluate the release profile of the API from the this compound formulation.
Protocol:
-
Use a USP Type II (paddle) dissolution apparatus.
-
Dissolution Medium: 900 mL of a relevant buffer (e.g., 0.1 N HCl, pH 1.2 for gastric simulation; phosphate (B84403) buffer, pH 6.8 for intestinal simulation).
-
Apparatus Speed: 50 or 75 RPM.
-
Temperature: 37 ± 0.5°C.
-
Introduce a known amount of the formulation into the dissolution vessel.
-
Withdraw samples at predetermined time intervals (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).
-
Analyze the samples for dissolved API content using a validated analytical method.
Data Presentation:
| Time (minutes) | % API Released (Control Formulation) | % API Released (this compound Formulation) |
| 0 | 0 | 0 |
| 5 | ... | ... |
| 15 | ... | ... |
| 30 | ... | ... |
| 45 | ... | ... |
| 60 | ... | ... |
| 90 | ... | ... |
| 120 | ... | ... |
Experimental Workflow for In Vitro Dissolution Testing
Application Notes and Protocols for Utilizing PEG 400 Dilaurate as a Lubricant in Tableting
For Researchers, Scientists, and Drug Development Professionals
Introduction
In pharmaceutical tablet manufacturing, the selection of an appropriate lubricant is critical to ensure a smooth and efficient production process, as well as to maintain the quality and performance of the final dosage form. While magnesium stearate (B1226849) is a widely used hydrophobic lubricant, its application can sometimes lead to challenges such as decreased tablet hardness and prolonged disintegration and dissolution times.[1][2][3][4]
Polyethylene (B3416737) Glycol (PEG) 400 Dilaurate, a hydrophilic surfactant, presents a potential alternative or specialty lubricant in tablet formulations.[5] Its water-soluble nature may offer advantages in specific formulations where rapid tablet disintegration and dissolution are desired. These application notes provide a comprehensive overview and experimental protocols for evaluating the utility of PEG 400 Dilaurate as a lubricant in a direct compression tablet formulation, with a comparative perspective to the standard lubricant, magnesium stearate.
Mechanism of Action and Potential Benefits
Lubricants in tableting primarily function to reduce the friction between the tablet surface and the die wall during ejection.[6][7] this compound, with its ester and polyethylene glycol moieties, is hypothesized to form a lubricating film at the tablet-die wall interface. Due to its hydrophilic nature, it is not expected to impede water penetration into the tablet matrix, potentially leading to faster disintegration and dissolution compared to hydrophobic lubricants.[1]
Potential Benefits of this compound:
-
Improved Disintegration and Dissolution: Its water solubility may prevent the formation of a hydrophobic barrier around granules, facilitating rapid tablet breakup and drug release.
-
Reduced Impact on Tablet Hardness: Unlike magnesium stearate, which can sometimes soften tablets, hydrophilic lubricants may have a lesser impact on tablet compactibility.
-
Suitability for Soluble Formulations: Ideal for effervescent tablets or other formulations requiring rapid dissolution.
Quantitative Data Summary
The following tables present illustrative data from a hypothetical study comparing the performance of this compound with Magnesium Stearate in a direct compression formulation.
Table 1: Effect of Lubricant Type and Concentration on Tablet Ejection Force
| Lubricant Type | Lubricant Concentration (% w/w) | Mean Ejection Force (N) | Standard Deviation (N) |
| This compound | 0.5 | 250 | 15 |
| 1.0 | 210 | 12 | |
| 2.0 | 180 | 10 | |
| Magnesium Stearate | 0.5 | 150 | 10 |
| 1.0 | 120 | 8 | |
| 2.0 | 100 | 7 |
Table 2: Influence of Lubricant on Tablet Hardness and Friability
| Lubricant Type | Lubricant Concentration (% w/w) | Mean Hardness (kP) | Friability (%) |
| This compound | 1.0 | 12.5 | < 0.5 |
| Magnesium Stearate | 1.0 | 10.2 | < 0.8 |
Table 3: Comparative Disintegration and Dissolution Times
| Lubricant Type | Lubricant Concentration (% w/w) | Disintegration Time (minutes) | Time for 85% Drug Dissolution (minutes) |
| This compound | 1.0 | 4 | 12 |
| Magnesium Stearate | 1.0 | 9 | 25 |
Experimental Protocols
The following are detailed methodologies for the key experiments to evaluate the performance of this compound as a tablet lubricant.
Preparation of Powder Blend for Direct Compression
Objective: To prepare a homogenous powder blend for tableting.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Diluent (e.g., Microcrystalline Cellulose)
-
Disintegrant (e.g., Croscarmellose Sodium)
-
Lubricant (this compound or Magnesium Stearate)
Procedure:
-
Weigh all components accurately.
-
Geometrically mix the API with the diluent in a suitable blender (e.g., V-blender) for 10 minutes.
-
Add the disintegrant to the blend and mix for an additional 5 minutes.
-
Pass the blend through a suitable mesh sieve to ensure homogeneity and break any agglomerates.
-
Add the specified concentration of this compound or Magnesium Stearate to the blend.
-
Mix for a final 3 minutes. Over-mixing of lubricants should be avoided.[1]
Figure 1. Workflow for Powder Blend Preparation.
Tablet Compression and Ejection Force Measurement
Objective: To compress tablets and measure the force required for their ejection from the die.
Equipment:
-
Instrumented Tablet Press
-
Data Acquisition System
Procedure:
-
Set up the tablet press with the appropriate tooling (e.g., 10 mm round, flat-faced punches).
-
Calibrate the force transducers.
-
Fill the die with the powder blend.
-
Compress the powder into a tablet of a target weight and hardness.
-
Record the peak force required to eject the tablet from the die.[6][7]
-
Repeat for a statistically significant number of tablets (n ≥ 10) for each formulation.
Tablet Hardness (Breaking Force) and Friability Testing
Objective: To determine the mechanical strength and resistance to abrasion of the compressed tablets.
Equipment:
-
Tablet Hardness Tester
-
Friability Tester
Procedure:
Hardness Test:
-
Place a tablet diametrically between the platens of the hardness tester.
-
Start the tester to apply a compressive load until the tablet fractures.
-
Record the breaking force in kiloponds (kP) or Newtons (N).
-
Repeat for at least 10 tablets from each batch.
Friability Test:
-
Weigh a sample of tablets (typically 20).
-
Place the tablets in the friability tester drum.
-
Rotate the drum for a set number of revolutions (usually 100).
-
Remove the tablets, de-dust them, and re-weigh.
-
Calculate the percentage weight loss. A value of less than 1% is generally acceptable.
Disintegration Test
Objective: To determine the time required for tablets to break up into smaller particles in a liquid medium.
Equipment:
-
Disintegration Test Apparatus (USP <701>)
Procedure:
-
Place one tablet in each of the six tubes of the basket-rack assembly.
-
Immerse the basket in a beaker of purified water maintained at 37 ± 2°C.
-
Operate the apparatus and observe the tablets.
-
The disintegration time is the time at which no solid residue remains on the screen, or if residue remains, it consists of a soft mass with no palpable core.[8][9]
Dissolution Test
Objective: To measure the rate and extent of drug release from the tablet.
Equipment:
-
Dissolution Test Apparatus (USP <711>), typically Apparatus 2 (Paddle).
-
UV-Vis Spectrophotometer or HPLC for drug analysis.
Procedure:
-
Prepare the dissolution medium (e.g., phosphate (B84403) buffer pH 6.8) and maintain it at 37 ± 0.5°C.
-
Place one tablet in each dissolution vessel.
-
Start the apparatus at a specified paddle speed (e.g., 50 rpm).
-
Withdraw samples of the dissolution medium at predetermined time intervals.
-
Analyze the samples for drug content.
-
Plot the percentage of drug dissolved against time to obtain the dissolution profile.
References
- 1. pharmainform.com [pharmainform.com]
- 2. Solid Dispersion Matrix Tablet Comprising Indomethacin-PEG-HPMC Fabricated with Fusion and Mold Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 5. This compound (68139-91-3) for sale [vulcanchem.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. A mechanistic study on tablet ejection force and its sensitivity to lubrication for pharmaceutical powders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pqri.org [pqri.org]
- 9. torontech.com [torontech.com]
Application Notes and Protocols for the Characterization of PEG 400 Dilaurate Emulsions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Polyethylene Glycol (PEG) 400 Dilaurate is a versatile non-ionic surfactant used in the formulation of emulsions for various applications, including pharmaceuticals and cosmetics. Its utility stems from its ability to act as an emulsifier, solubilizer, and viscosity modifier.[1][2] A thorough characterization of PEG 400 Dilaurate emulsions is critical to ensure their quality, stability, and performance. This document provides detailed application notes and protocols for the key analytical techniques used to characterize these emulsions.
Particle Size and Polydispersity Index (PDI) Analysis
Application Note
The size of the emulsion droplets is a critical parameter that influences its physical stability, bioavailability, and appearance. Dynamic Light Scattering (DLS) is the most common technique for measuring the hydrodynamic diameter of nanoparticles in a suspension.[3] DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. The Polydispersity Index (PDI) is also determined from this data, providing a measure of the broadness of the particle size distribution.[3] A low PDI value (typically < 0.3) indicates a narrow, monodisperse size distribution, which is often desirable for stability.[3][4] For nanoemulsions, the particle size is generally expected to be within the 5-200 nm range.[4] The concentration of PEG 400 as a co-surfactant can influence the final droplet size.[4][5]
Experimental Protocol: Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Ensure the emulsion is homogenous by gentle inversion. Avoid vigorous shaking to prevent air bubble formation.
-
Dilute the emulsion with an appropriate solvent (typically deionized water filtered through a 0.22 µm filter) to a suitable concentration. The optimal concentration avoids multiple scattering effects and provides sufficient scattering intensity. A typical dilution is 1:100 or 1:1000 (v/v).
-
The diluent should be the same as the continuous phase of the emulsion to avoid osmotic shock to the droplets.
-
Transfer the diluted sample into a clean, dust-free cuvette.
-
-
Instrument Setup (e.g., Malvern Zetasizer):
-
Set the temperature to 25°C.
-
Select the appropriate material and dispersant properties in the software (e.g., refractive index and viscosity of the continuous phase).
-
Set the measurement angle to 90° or 173° (for backscatter detection, which is better for concentrated or turbid samples).
-
Allow the sample to equilibrate inside the instrument for at least 2 minutes before measurement.
-
-
Data Acquisition:
-
Perform at least three replicate measurements for each sample to ensure reproducibility.
-
The instrument software will perform a correlation analysis on the fluctuating light intensity to calculate the particle size and PDI.
-
-
Data Analysis:
-
Analyze the size distribution report (Z-Average diameter) and the Polydispersity Index (PDI).
-
The Z-Average is the intensity-weighted mean hydrodynamic size.
-
Report the results as the mean of the replicates ± standard deviation.
-
Data Presentation
| Formulation ID | Z-Average Diameter (nm) | Polydispersity Index (PDI) |
| Emulsion A | 155.2 ± 3.4 | 0.21 ± 0.02 |
| Emulsion B | 189.7 ± 5.1 | 0.28 ± 0.03 |
| Emulsion C | 250.1 ± 6.8 | 0.45 ± 0.05 |
Zeta Potential Analysis
Application Note
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion.[6][7] It is the electrical potential at the slipping plane of a particle.[7] For electrostatically stabilized emulsions, a high magnitude of zeta potential (e.g., > |±30| mV) indicates strong repulsive forces between droplets, which can prevent aggregation and improve stability.[8] A zeta potential close to zero suggests a higher likelihood of droplet coalescence and instability.[7] The measurement is typically performed using Laser Doppler Electrophoresis.[9]
Experimental Protocol: Laser Doppler Electrophoresis
-
Sample Preparation:
-
Dilute the emulsion in the continuous phase (e.g., filtered deionized water) to an appropriate concentration for measurement.[10] The dilution factor is often higher than for DLS to ensure the sample is sufficiently transparent for the laser.
-
Transfer the diluted sample into a specific zeta potential cell (e.g., a folded capillary cell). Ensure no air bubbles are trapped in the cell.
-
-
Instrument Setup (e.g., Malvern Zetasizer):
-
Insert the cell into the instrument.
-
Set the temperature to 25°C.
-
Enter the dispersant properties (viscosity, dielectric constant) into the software.
-
The instrument applies an electric field across the sample, causing the charged droplets to move. The velocity of this movement is measured by detecting the Doppler shift of a laser beam.
-
-
Data Acquisition:
-
Perform at least three replicate measurements.
-
The software calculates the electrophoretic mobility and then converts it to the zeta potential using the Henry equation.
-
-
Data Analysis:
-
Record the mean zeta potential and the standard deviation of the replicate measurements.
-
Analyze the zeta potential distribution graph to check for multiple charged species.
-
Data Presentation
| Formulation ID | Zeta Potential (mV) |
| Emulsion A | -35.6 ± 1.5 |
| Emulsion B | -22.1 ± 2.1 |
| Emulsion C | -8.9 ± 1.8 |
Rheological Characterization
Application Note
Rheology is the study of the flow of matter. For emulsions, rheological properties such as viscosity are critical for product performance, stability (by slowing down creaming or sedimentation), and processability. This compound emulsions may exhibit non-Newtonian behavior, such as shear-thinning, where viscosity decreases with an increasing shear rate.[10] This property can be advantageous for products that need to be thick at rest but flow easily when applied. Rotational rheometers are used to measure these properties.[10][11]
Experimental Protocol: Rotational Rheometry
-
Sample Preparation:
-
Gently stir the emulsion to ensure homogeneity.
-
Carefully load the sample onto the lower plate of the rheometer, ensuring there are no air bubbles. The required volume depends on the geometry being used (e.g., cone-and-plate or parallel plate).
-
-
Instrument Setup:
-
Select the appropriate measurement geometry. A cone-and-plate geometry is often preferred for providing a constant shear rate across the sample.
-
Set the temperature to the desired value (e.g., 25°C) and allow the sample to equilibrate.
-
Perform a flow sweep test by varying the shear rate over a defined range (e.g., 0.1 to 100 s⁻¹) and measuring the resulting shear stress.
-
-
Data Acquisition:
-
Record the viscosity as a function of the shear rate.
-
For more detailed characterization, oscillatory tests (frequency sweeps) can be performed to determine viscoelastic properties like the storage modulus (G') and loss modulus (G'').
-
-
Data Analysis:
-
Plot viscosity versus shear rate on a logarithmic scale to create a flow curve.
-
Determine the type of rheological behavior (Newtonian, shear-thinning, shear-thickening).
-
If applicable, fit the data to a rheological model (e.g., Power Law, Herschel-Bulkley) to obtain quantitative parameters.
-
Data Presentation
| Shear Rate (s⁻¹) | Viscosity (Pa·s) - Emulsion A | Viscosity (Pa·s) - Emulsion B |
| 0.1 | 1.52 | 0.98 |
| 1 | 1.15 | 0.75 |
| 10 | 0.88 | 0.51 |
| 100 | 0.64 | 0.32 |
Stability Assessment
Application Note
Emulsion stability is the ability to resist changes in its physicochemical properties over time. Instability can manifest as creaming, sedimentation, flocculation, or coalescence. Stability testing is crucial to determine the shelf-life of a product. It often involves storing the emulsion under different conditions (e.g., accelerated conditions at elevated temperatures) and monitoring key parameters over time.[11] Thermodynamic stability can be assessed through stress tests like heating-cooling and freeze-thaw cycles.[8]
Experimental Protocol: Accelerated Stability Study
-
Sample Preparation and Storage:
-
Divide the emulsion into multiple aliquots in sealed containers.
-
Store the containers at various conditions, for example:
-
Refrigerated (4°C)
-
Room Temperature (25°C / 60% RH)
-
Accelerated (40°C / 75% RH)
-
-
Designate specific time points for analysis (e.g., 0, 1, 3, and 6 months).
-
-
Analysis at Each Time Point:
-
Visually inspect the samples for any signs of phase separation, creaming, or changes in appearance.
-
Perform quantitative analysis of key parameters:
-
Particle Size and PDI (using DLS)
-
Zeta Potential
-
pH
-
Viscosity
-
-
-
Thermodynamic Stability (Stress Tests):
-
Heating-Cooling Cycles: Subject the emulsion to at least three cycles of alternating temperatures, for instance, 4°C for 48 hours followed by 40°C for 48 hours.[8]
-
Freeze-Thaw Cycles: Subject the emulsion to at least three cycles of freezing (e.g., -20°C for 48 hours) followed by thawing at room temperature.[8]
-
After the cycles, visually inspect the samples and measure particle size to check for irreversible changes.
-
Data Presentation
| Parameter | Time 0 | 1 Month (40°C) | 3 Months (40°C) |
| Appearance | Homogeneous | Homogeneous | Phase Separation |
| Z-Average Diameter (nm) | 155.2 ± 3.4 | 160.5 ± 4.1 | 580.3 ± 25.6 |
| PDI | 0.21 ± 0.02 | 0.23 ± 0.02 | 0.78 ± 0.09 |
| Zeta Potential (mV) | -35.6 ± 1.5 | -33.8 ± 1.9 | -15.2 ± 2.5 |
Drug Encapsulation Efficiency (EE) and Loading Capacity (LC)
Application Note
For pharmaceutical emulsions designed as drug delivery systems, it is essential to quantify the amount of drug successfully encapsulated within the droplets. The use of PEG 400 as a co-surfactant can significantly improve the drug loading capacity of an emulsion.[11][12] Encapsulation Efficiency (EE) is the percentage of the initial drug that is entrapped in the emulsion droplets. Loading Capacity (LC) is the percentage of the drug relative to the total weight of the emulsion components. This is typically determined by separating the free, un-encapsulated drug from the emulsion and quantifying both fractions.
Experimental Protocol: Quantification by Centrifugation/Filtration
-
Separation of Free Drug:
-
Take a known volume of the emulsion.
-
Separate the aqueous phase containing the un-encapsulated drug from the oil droplets. This can be achieved by:
-
Ultrafiltration: Using a centrifugal filter device with a molecular weight cut-off (MWCO) that retains the emulsion droplets while allowing the free drug to pass through.
-
Ultracentrifugation: Centrifuging the sample at high speed to pellet the droplets, followed by careful collection of the supernatant.
-
-
-
Quantification of Drug:
-
Quantify the amount of free drug in the collected aqueous phase (filtrate or supernatant) using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.[3][13]
-
Prepare a calibration curve of the drug in the same aqueous medium to ensure accurate quantification.
-
-
Calculation:
-
Encapsulation Efficiency (%EE):
-
%EE = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100
-
-
Loading Capacity (%LC):
-
%LC = [(Total Drug Amount - Free Drug Amount) / Total Weight of Emulsion Components] x 100
-
-
Data Presentation
| Formulation ID | Total Drug Added (mg) | Free Drug Measured (mg) | Encapsulation Efficiency (%) |
| Emulsion A-Drug | 10.0 | 0.8 | 92.0 |
| Emulsion B-Drug | 10.0 | 1.5 | 85.0 |
Visualizations
Caption: Experimental workflow for the comprehensive characterization of a this compound emulsion.
Caption: Logical relationship between key emulsion properties and overall stability.
References
- 1. youtube.com [youtube.com]
- 2. satelliteinter.com [satelliteinter.com]
- 3. This compound | 68139-91-3 | Benchchem [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. colloidal-dynamics.com [colloidal-dynamics.com]
- 7. Using Zeta Potential in Product Formulation | Labcompare.com [labcompare.com]
- 8. japer.in [japer.in]
- 9. jocpr.com [jocpr.com]
- 10. dovepress.com [dovepress.com]
- 11. Integration of PEG 400 into a self-nanoemulsifying drug delivery system improves drug loading capacity and nasal mucosa permeability and prolongs the survival of rats with malignant brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Integration of PEG 400 into a self-nanoemulsifying drug delivery system improves drug loading capacity and nasal mucosa permeability and prolongs the survival of rats with malignant brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. latamjpharm.org [latamjpharm.org]
Application Notes and Protocols: PEG 400 Dilaurate as a Non-ionic Surfactant in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of Polyethylene (B3416737) Glycol (PEG) 400 Dilaurate and its application as a non-ionic surfactant in various biological assays. This document includes its physicochemical properties, cytotoxicity data, and protocols for its use in cell-based assays, alongside a discussion of its potential effects on cellular pathways.
Introduction to PEG 400 Dilaurate
This compound is a non-ionic surfactant belonging to the polyethylene glycol esters family. It is synthesized by the esterification of PEG 400 with lauric acid. This structure, consisting of a hydrophilic polyethylene glycol head and two lipophilic laurate tails, imparts amphiphilic properties to the molecule, making it an effective emulsifier, solubilizer, and stabilizer in aqueous and non-aqueous systems.[1] Its low toxicity profile makes it a suitable excipient in pharmaceutical and cosmetic formulations.[1]
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its effective application in biological assays.
| Property | Value | Reference |
| Appearance | Clear yellow liquid at 25°C | [1] |
| Saponification Value | 125 - 140 mg KOH/g | [1] |
| Solubility | Soluble in water and organic solvents | |
| Hygroscopicity | Hygroscopic | [1] |
Applications in Biological Assays
This compound's surfactant properties are beneficial in a variety of biological assays for solubilizing hydrophobic compounds, preventing non-specific binding, and enhancing reagent stability.
Cell-Based Assays
In cell-based assays, this compound can be used to:
-
Solubilize poorly water-soluble compounds: Facilitating the delivery of hydrophobic drugs or test agents to cells in culture.
-
Reduce non-specific binding: Minimizing the binding of test compounds or detection reagents to plasticware or cellular debris.
Workflow for Incorporating this compound in a Cell-Based Assay
Workflow for using this compound to solubilize a test compound in a cell-based assay.
Enzyme Assays
In enzyme assays, this compound can:
-
Solubilize hydrophobic substrates or inhibitors.
-
Prevent enzyme denaturation at interfaces.
-
Potentially modulate enzyme activity.
Immunoassays
In immunoassays like ELISA, PEGylated compounds can be used to:
-
Block non-specific binding sites on the microplate surface.
-
Stabilize antibodies and antigens.
-
Enhance signal-to-noise ratio.
Cytotoxicity Profile
While PEG 400 is generally considered to have low toxicity, high concentrations can impact cell viability. The following data is for PEG 400, the backbone of this compound. The esterification with lauric acid may alter its cytotoxicity profile, and specific testing for this compound is recommended.
Table 1: Cytotoxicity of PEG 400 on Caco-2 Cells
| Assay | Concentration (w/v) | Cell Viability (%) | Reference |
| MTT Assay | 30% | ~40% | [2] |
| Neutral Red | 30% | ~58% | [2] |
Experimental Protocols
Protocol for Determining Cytotoxicity using MTT Assay
This protocol is adapted from studies on PEG 400 and can be used as a starting point for evaluating this compound.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Seed Caco-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (medium without this compound).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Experimental Workflow for MTT Assay
Workflow of the MTT cytotoxicity assay.
Protocol for Enzyme Activity Assay (Example: Peroxidase)
This protocol provides a general framework for assessing the effect of this compound on enzyme activity.
Materials:
-
Horseradish Peroxidase (HRP)
-
Substrate (e.g., TMB, ABTS)
-
Hydrogen peroxide (H2O2)
-
Assay buffer (e.g., phosphate-citrate buffer)
-
This compound
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare a stock solution of HRP in assay buffer.
-
Prepare various concentrations of this compound in the assay buffer.
-
In a 96-well plate, add 50 µL of the HRP solution to wells containing 50 µL of the different this compound concentrations. Include a control without this compound.
-
Pre-incubate the enzyme-surfactant mixture for a defined period (e.g., 15 minutes) at room temperature.
-
Prepare the substrate solution containing the chromogenic substrate and H2O2.
-
Initiate the reaction by adding 100 µL of the substrate solution to each well.
-
Immediately measure the change in absorbance over time at the appropriate wavelength for the chosen substrate using a microplate reader in kinetic mode.
-
Determine the initial reaction rates (V₀) from the linear portion of the kinetic curves.
-
Analyze the effect of this compound on the enzyme's kinetic parameters (Km and Vmax) by varying the substrate concentration at fixed enzyme and surfactant concentrations.
Potential Effects on Cellular Signaling Pathways
While specific data for this compound is limited, studies on PEG 400 indicate that it is not biologically inert and can influence cellular processes. A proteomics study on the effect of PEG 400 on rat liver revealed significant alterations in protein expression related to several metabolic pathways.[3][4]
Key affected pathways by PEG 400 include:
-
Retinol (B82714) Metabolism: PEG 400 was shown to upregulate enzymes involved in the conversion of retinol to retinoic acid.[3]
-
Steroid Hormone Biosynthesis: Alterations in the expression of proteins involved in steroid hormone synthesis were observed.[3]
-
Drug Metabolism (CYP450-mediated): PEG 400 can influence the expression of cytochrome P450 enzymes.[3]
-
Bile Secretion: Upregulation of proteins involved in bile acid synthesis and transport was noted.[3]
-
PPAR Signaling Pathway: The peroxisome proliferator-activated receptor (PPAR) signaling pathway, which is involved in lipid metabolism, was also affected.[4]
Diagram of Potential PEG 400 Influence on Hepatic Metabolism
Potential influence of PEG 400 on key hepatic metabolic pathways.
Conclusion
This compound is a versatile non-ionic surfactant with potential applications in a wide range of biological assays. Its ability to solubilize hydrophobic compounds and reduce non-specific binding makes it a valuable tool for researchers. However, it is important to consider its potential biological effects and to empirically determine its optimal concentration and cytotoxicity for each specific application. The provided protocols and data for PEG 400 serve as a useful starting point for the investigation and application of this compound in your research.
References
Troubleshooting & Optimization
Technical Support Center: PEG 400 Dilaurate Emulsion Stability
Welcome to the Technical Support Center for PEG 400 Dilaurate emulsion stability. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common stability issues encountered during experimental work with this compound emulsions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in an emulsion?
A1: this compound is a polyethylene (B3416737) glycol diester of lauric acid. In emulsions, it primarily functions as a non-ionic oil-in-water (O/W) emulsifier and solubilizing agent. Its Hydrophilic-Lipophilic Balance (HLB) value is approximately 9.7, making it suitable for creating O/W emulsions.[1] It can also contribute to the viscosity and overall stability of the formulation.
Q2: What are the common signs of instability in a this compound emulsion?
A2: Common signs of instability include:
-
Creaming: The formation of a concentrated layer of the dispersed phase at the top of the emulsion. This is often reversible by gentle shaking.
-
Coalescence: The merging of small droplets to form larger ones, which is an irreversible process and can lead to complete phase separation.
-
Phase Separation: The complete separation of the oil and water phases, appearing as distinct layers. This is an irreversible breakdown of the emulsion.
-
Flocculation: The clumping together of dispersed droplets without the loss of their individual identity. This can be a precursor to coalescence.
-
Changes in Viscosity: A significant increase or decrease in the emulsion's thickness can indicate changes in the internal structure and stability.
Q3: Can PEG 400 be used as a co-surfactant with this compound?
A3: Yes, PEG 400 is often used as a co-surfactant or co-solvent in emulsion formulations.[2][3][4] It can improve the solubility of certain drugs or active ingredients and can also modify the viscosity of the continuous phase, which can enhance overall emulsion stability.[5]
Q4: How does temperature affect the stability of this compound emulsions?
A4: Temperature can significantly impact emulsion stability. Elevated temperatures can decrease the viscosity of the continuous phase, leading to increased droplet movement and a higher chance of coalescence.[5] Conversely, freezing can cause the formation of ice crystals, which can disrupt the emulsifier film around the oil droplets, leading to irreversible breaking of the emulsion upon thawing. It is crucial to determine the optimal temperature range for both preparation and storage of your emulsion.
Q5: What is the importance of the oil-to-emulsifier ratio?
A5: The ratio of the oil phase to the emulsifier (this compound) is critical. An insufficient amount of emulsifier will result in incomplete coverage of the oil droplets, leaving them susceptible to coalescence and phase separation. Conversely, an excessive amount of emulsifier may not provide additional stability and could be economically inefficient.
Troubleshooting Guides
Issue 1: Phase Separation Observed Shortly After Formulation
Question: I have just prepared a this compound emulsion, and it has already separated into distinct oil and water layers. What could be the cause and how can I fix it?
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Emulsifier Concentration | The concentration of this compound may be too low to stabilize the oil phase. Review your calculations and consider increasing the emulsifier concentration. A good starting point is often a 1:5 ratio of emulsifier to oil, but this will need to be optimized for your specific system. |
| Inadequate Homogenization | The energy input during emulsification might not have been sufficient to reduce the oil droplet size effectively. Increase the homogenization time or speed. For high-pressure homogenizers, consider increasing the pressure or the number of passes. |
| Incorrect Order of Addition | The order in which you add the phases can be crucial. For an O/W emulsion, it is generally recommended to add the oil phase to the aqueous phase slowly with continuous stirring. |
| Temperature Mismatch | A significant temperature difference between the oil and water phases during mixing can lead to instability. Ensure both phases are at a similar temperature (e.g., 70-75 °C) before emulsification. |
Issue 2: Creaming is Observed After a Few Days of Storage
Question: My this compound emulsion appears uniform initially, but a thick, cream-like layer forms at the top after a few days. How can I prevent this?
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Viscosity of the Continuous Phase | A low viscosity in the aqueous phase allows the oil droplets to move more freely and rise to the top. Consider adding a viscosity-modifying agent (thickener) such as xanthan gum, carbomer, or a higher molecular weight PEG to the aqueous phase. |
| Large Droplet Size | Larger droplets have a greater tendency to cream due to buoyancy. Improve your homogenization process to achieve a smaller and more uniform droplet size distribution. |
| Density Difference Between Phases | A significant density difference between the oil and aqueous phases will promote creaming. While often difficult to modify, understanding this property is important. |
Issue 3: The Emulsion's Viscosity Changes Significantly Over Time
Question: The viscosity of my this compound emulsion has noticeably decreased (or increased) during storage. What does this indicate and what can I do?
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Coalescence | A decrease in viscosity can be a sign of droplet coalescence, as larger droplets offer less resistance to flow. This is a serious stability issue. Re-evaluate your emulsifier concentration and homogenization process. |
| Flocculation | An increase in viscosity can sometimes be due to the flocculation of droplets, forming a network structure. While not always detrimental, it can be a precursor to coalescence. Adding a steric stabilizer or optimizing the zeta potential can help. |
| Changes in the Polymer Network (if a thickener is used) | If you are using a polymeric thickener, changes in pH or ionic strength over time could alter its conformation and, consequently, the viscosity of the emulsion. Ensure the pH is buffered and that there are no incompatible electrolytes. |
Quantitative Data on Formulation Parameters
The following tables provide an example of how formulation parameters can influence the stability of a this compound emulsion. Note: These are representative data and may not directly apply to all systems.
Table 1: Effect of this compound Concentration on Emulsion Properties
| This compound Concentration (% w/w) | Mean Particle Size (nm) | Zeta Potential (mV) | Stability after 1 month at 25°C |
| 2.0 | 850 | -15.2 | Phase Separation |
| 4.0 | 420 | -22.5 | Slight Creaming |
| 6.0 | 250 | -28.9 | Stable |
| 8.0 | 230 | -31.4 | Stable |
Table 2: Influence of Oil Phase Concentration on Emulsion Stability (with 6% w/w this compound)
| Oil Phase Concentration (% w/w) | Mean Particle Size (nm) | Viscosity (cP) | Stability after 1 month at 25°C |
| 10 | 180 | 150 | Stable |
| 20 | 250 | 350 | Stable |
| 30 | 450 | 800 | Slight Coalescence |
| 40 | 700 | 1500 | Phase Separation |
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion using this compound
Objective: To prepare a stable O/W emulsion using this compound as the primary emulsifier.
Materials:
-
This compound
-
Oil Phase (e.g., Mineral Oil, Isopropyl Myristate)
-
Deionized Water
-
Preservative (optional)
-
High-shear homogenizer
Methodology:
-
Preparation of the Aqueous Phase: In a beaker, heat the deionized water to 75°C. If a preservative is used, add it to the water and stir until dissolved.
-
Preparation of the Oil Phase: In a separate beaker, combine the oil and this compound. Heat this mixture to 75°C and stir until the this compound is completely dissolved.
-
Emulsification: Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer.
-
Homogenization: Continue homogenization for 5-10 minutes, or until a uniform, milky-white emulsion is formed.
-
Cooling: Allow the emulsion to cool to room temperature with gentle stirring.
-
Characterization: Evaluate the initial properties of the emulsion, such as particle size, viscosity, and pH.
Protocol 2: Accelerated Stability Testing of the Emulsion
Objective: To assess the long-term stability of the prepared emulsion under accelerated conditions.
Methodology:
-
Sample Preparation: Dispense the prepared emulsion into multiple sealed, inert containers.
-
Storage Conditions: Place the samples under the following conditions:
-
Refrigerated: 4°C
-
Room Temperature: 25°C
-
Accelerated: 40°C
-
-
Freeze-Thaw Cycling: Subject a set of samples to three cycles of freezing at -20°C for 24 hours followed by thawing at 25°C for 24 hours.
-
Centrifugation: Centrifuge a sample of the emulsion at 3000 rpm for 30 minutes and observe for any phase separation.
-
Evaluation: At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months), visually inspect the samples for any signs of instability (creaming, coalescence, phase separation). Measure the particle size, viscosity, and pH to quantify any changes.
Visualizations
Caption: Troubleshooting workflow for this compound emulsion instability.
Caption: Experimental workflow for O/W emulsion preparation.
References
- 1. Integration of PEG 400 into a self-nanoemulsifying drug delivery system improves drug loading capacity and nasal mucosa permeability and prolongs the survival of rats with malignant brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japer.in [japer.in]
- 3. japer.in [japer.in]
- 4. researchgate.net [researchgate.net]
- 5. satelliteinter.com [satelliteinter.com]
Technical Support Center: Improving Drug Solubility with PEG 400 Dilaurate
This guide provides technical information, frequently asked questions (FAQs), and troubleshooting advice for researchers, scientists, and drug development professionals utilizing PEG 400 Dilaurate to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).
Frequently Asked Questions (FAQs)
Q1: What exactly is this compound?
This compound is a non-ionic surfactant. It is the diester of lauric acid and polyethylene (B3416737) glycol (PEG).[1] It is also known by the synonyms PEG-8 Dilaurate, Polyethylene Glycol 400 Dilaurate, and Polyoxyethylene (8) Dilaurate.[1][2][3] The "400" or "-8" in its names refers to the average molecular weight of the polyethylene glycol portion.
Q2: What is the primary function of this compound in pharmaceutical formulations?
Its primary function is to act as a solubilizer and oil-in-water (O/W) emulsifying agent.[1][2][4] It is used in various pharmaceutical dosage forms to improve the solubility and bioavailability of hydrophobic (poorly water-soluble) drugs, particularly those belonging to the Biopharmaceutics Classification System (BCS) Class II and IV.[5][6][7]
Q3: How does this compound enhance drug solubility?
As a surfactant, this compound enhances the solubility of hydrophobic compounds primarily through micellar solubilization. When introduced into an aqueous medium above its critical micelle concentration (CMC), the surfactant molecules self-assemble into micelles. The hydrophobic laurate "tails" form an inner core, while the hydrophilic polyethylene glycol "heads" form an outer shell. Poorly water-soluble drug molecules can partition into this hydrophobic core, effectively being encapsulated and dispersed in the aqueous medium, leading to a significant increase in apparent solubility.[8]
Q4: What is the Hydrophile-Lipophile Balance (HLB) of this compound and why is it important?
This compound (PEG-8 Dilaurate) has a reported Hydrophile-Lipophile Balance (HLB) value of approximately 9.7 to 11.[8][9] This value indicates that it is a hydrophilic surfactant, making it effective at promoting the dispersion of an oil or lipid phase into an aqueous phase to form an oil-in-water (O/W) emulsion. This property is crucial for its use in self-emulsifying drug delivery systems (SEDDS) and other lipid-based formulations.[8]
Quantitative Data & Physicochemical Properties
The properties of this compound make it a versatile excipient for formulation development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Synonyms | PEG-8 Dilaurate, Polyoxyethylene (8) Dilaurate | [1][2][3] |
| Chemical Class | Non-ionic Surfactant, PEG-fatty acid diester | [1][8] |
| Function | Solubilizer, O/W Emulsifying Agent | [1][2][4] |
| HLB Value | 9.7 - 11 | [8][9] |
Table 2: Example of Drug Solubility in this compound
The following table presents solubility data for Fenofibrate, a poorly water-soluble (hydrophobic) drug, demonstrating the solubilizing capability of this compound.
| Active Pharmaceutical Ingredient (API) | Solubilizer | Measured Solubility (mg/g) | Reference(s) |
| Fenofibrate | PEG-8 Dilaurate | 127 - 140 | [7] |
Experimental Protocols
While specific protocols for this compound are not widely published, the following general methodology can be adapted to screen its effectiveness as a solubility enhancer for a target API.
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the saturation solubility of an API in this compound.
Objective: To quantify the maximum amount of API that can be dissolved in this compound at a specific temperature.
Materials:
-
Active Pharmaceutical Ingredient (API) powder
-
This compound
-
Glass vials with screw caps (B75204) (e.g., 4 mL)
-
Analytical balance
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm, PTFE or other solvent-compatible material)
-
Appropriate analytical instrument for API quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
-
Solvent for dilution (e.g., methanol, acetonitrile)
Methodology:
-
Preparation: Add an excess amount of the API to a pre-weighed glass vial. The amount should be more than what is expected to dissolve to ensure saturation.
-
Solvent Addition: Add a known volume or weight (e.g., 2 mL) of this compound to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation (e.g., 100 rpm). Allow the mixture to shake for 48-72 hours to ensure equilibrium is reached.
-
Phase Separation: After the equilibration period, remove the vials and let them stand to allow undissolved API to settle. Centrifuge the vials (e.g., at 5000 rpm for 15 minutes) to pellet any remaining solid API.
-
Sample Collection: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the supernatant through a syringe filter to remove any fine, undissolved particles.
-
Dilution & Quantification: Accurately dilute the clear filtrate with a suitable solvent to a concentration within the calibrated range of your analytical method. Analyze the diluted sample to determine the concentration of the dissolved API.
-
Calculation: Calculate the solubility of the API in this compound, typically expressed in mg/mL or mg/g.
Troubleshooting Guide
Q5: My API precipitates when the this compound formulation is diluted with water. What is the cause and how can I prevent it?
Cause: This is a common issue with formulations that rely on non-aqueous solubilizers or surfactants. While this compound can dissolve a high amount of a hydrophobic drug in its concentrated form, this system can become supersaturated upon dilution with an aqueous medium. The surfactant micelles rearrange, and if the aqueous phase cannot maintain the drug in solution, the drug will precipitate out.
Solutions:
-
Optimize Surfactant Concentration: The amount of this compound may be insufficient to form enough stable micelles to keep the drug encapsulated upon dilution. Try increasing the surfactant-to-drug ratio.
-
Add a Co-surfactant/Co-solvent: Incorporating a co-surfactant (e.g., Transcutol®, Capryol® 90) or a hydrophilic co-solvent (e.g., Propylene Glycol, PEG 400) can improve the stability of the micelles and the solvent capacity of the system upon dilution, preventing precipitation.
-
Include a Polymeric Precipitation Inhibitor: Adding a polymer such as HPMC or PVP to the formulation can help maintain a supersaturated state in the aqueous phase by inhibiting the nucleation and growth of drug crystals.
-
Reduce Drug Loading: If other strategies fail, the initial drug load in the formulation may be too high. Reducing the concentration may keep the drug below the supersaturation limit upon dilution.
Q6: My formulation appears cloudy or shows signs of phase separation before dilution. What could be the issue?
Cause: Cloudiness or phase separation in the neat formulation (pre-concentrate) indicates poor miscibility or solubility of the components. This could be due to an inappropriate ratio of excipients, temperature effects, or the drug crystallizing out of the mixture.
Solutions:
-
Component Miscibility: Ensure all components (oil, surfactant, co-surfactant) are fully miscible at the intended ratios. You may need to screen different co-surfactants or adjust ratios.
-
Drug Solubility Limit: The drug loading may exceed its solubility limit even in the neat formulation. Re-evaluate the equilibrium solubility and adjust the drug concentration accordingly.
-
Gentle Heating & Mixing: Some formulations require gentle heating (e.g., to 40°C) and thorough mixing to form a homogenous isotropic solution. However, be cautious of API or excipient degradation at elevated temperatures.
-
Purity of Excipients: Ensure the this compound and other excipients are of high purity and low water content, as impurities or excess water can affect miscibility.
References
- 1. View Attachment [cir-reports.cir-safety.org]
- 2. scienceopen.com [scienceopen.com]
- 3. cir-safety.org [cir-safety.org]
- 4. STEARETH-2, STEARETH-20, STEARETH-21, CETEARETH-20, GLYCERETH-7 | Co-Surfactants & Emulsifiers | Venus Ethoxyethers [venus-goa.com]
- 5. datainsightsmarket.com [datainsightsmarket.com]
- 6. "A Solid Pharmaceutical Dosage Formulation" [quickcompany.in]
- 7. US6982281B1 - Pharmaceutical compositions and dosage forms for administration of hydrophobic drugs - Google Patents [patents.google.com]
- 8. COMPOSITIONS AND METHODS FOR IMPROVED DELIVERY OF HYDROPHOBIC THERAPEUTIC AGENTS - Patent 1158959 [data.epo.org]
- 9. scientificspectator.com [scientificspectator.com]
Technical Support Center: PEG 400 Dilaurate Formulation
Welcome to the Technical Support Center for PEG 400 Dilaurate formulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges in the formulation of this compound, covering stability, purity, and performance issues.
Q1: My this compound formulation has a high acid value and the pH has dropped over time. What is the likely cause?
A1: The likely cause is the oxidative degradation of the polyethylene (B3416737) glycol (PEG) backbone. PEGs are susceptible to auto-oxidation, especially when exposed to oxygen, heat, and light. This process can form acidic impurities, primarily formic acid.[1] Reactive peroxide intermediates can also form during this process, which can degrade the active pharmaceutical ingredient (API).[1] The ester bonds in this compound can also undergo hydrolysis, especially in the presence of moisture and at non-neutral pH, which would liberate lauric acid and contribute to an increased acid value.[2]
Q2: I am observing degradation of my amine-containing API in a this compound formulation. What could be the mechanism?
A2: A primary cause for the degradation of amine-containing APIs is the presence of reactive impurities in the this compound.[3] Formaldehyde (B43269), a common degradation product of PEG, can react with primary and secondary amines in APIs.[3] This can lead to the formation of Schiff bases or methylene-bridged adducts, causing a loss of API potency and the formation of new, potentially toxic, impurities.[3]
Q3: How can I minimize the degradation of this compound and protect my API?
A3: To minimize degradation, consider the following strategies:
-
Use High-Purity Excipients: Start with high-purity this compound with low levels of initial impurities like peroxides, aldehydes, and residual catalysts.
-
Control Storage Conditions: Store this compound and your final formulation protected from light and heat, and under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4]
-
Add Antioxidants: The inclusion of suitable antioxidants can be very effective. Butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and propyl gallate have been shown to limit the formation of reactive impurities.[5]
-
Control Moisture Content: Since PEG 400 is hygroscopic, absorbed water can promote both the formation of acidic impurities and the hydrolysis of the ester linkages.[6] Ensure raw materials are dry and protect the formulation from environmental moisture.
Q4: My drug, which is soluble in neat this compound, precipitates when the formulation is diluted with an aqueous solution. Why does this happen and how can I fix it?
A4: This is a common challenge with cosolvent systems like those using this compound. While the neat excipient is a good solvent for your lipophilic drug, its high affinity for water can lead to the drug precipitating out when the system is introduced to an aqueous environment, such as in vitro dissolution media or upon administration. This can result in reduced bioavailability.
To address this, you may need to develop a more complex formulation, such as a self-emulsifying drug delivery system (SEDDS) or a microemulsion, where this compound acts as a surfactant or co-surfactant to maintain the drug's solubility in a dispersed phase upon dilution.
Q5: What are the key quality control parameters I should test for in my incoming this compound raw material?
A5: Key quality control parameters include:
-
Appearance: Should be a clear yellow to amber liquid.[7]
-
Acid Value: A measure of free fatty acids and acidic degradation products. A low value (typically ≤ 10 mgKOH/g) is desirable.[7]
-
Saponification Value: Indicates the average molecular weight of the ester. It typically ranges from 125-140 mgKOH/g.[7]
-
Moisture Content: Should be low (e.g., ≤ 1.0%) to prevent hydrolysis.
-
Impurity Profile: Test for toxic impurities like ethylene (B1197577) glycol and diethylene glycol, which can be present from the manufacturing process of PEG 400.[8][9] The USP specifies a limit for the sum of these impurities.[10] It is also advisable to test for initial levels of aldehydes and peroxides.
Data Presentation
The following tables summarize key quantitative data for this compound and its base components.
Table 1: Typical Physicochemical Properties of this compound
| Property | Typical Value | Reference |
| Appearance | Clear Yellow to Amber Liquid | [7] |
| HLB Value | 9.7 - 10 | [7][11][12] |
| Acid Value (mgKOH/g) | ≤ 10 | [7] |
| Saponification Value (mgKOH/g) | 127 - 137 | [11][12] |
| Solubility | Dispersible in water; Soluble in organic solvents | [7][13] |
Table 2: Properties of PEG 400 (Base Polymer)
| Property | Typical Value | Reference |
| Average Molecular Weight ( g/mol ) | 380 - 420 | [14] |
| Viscosity (at 25°C) | ~90 cSt | [14] |
| Density (at 25°C) | ~1.128 g/cm³ | [14] |
| Solubility | Soluble in water, acetone (B3395972), alcohols, aromatic hydrocarbons | [14] |
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to this compound formulations.
Caption: Oxidative degradation pathway of the PEG backbone.
Caption: Troubleshooting workflow for formulation instability.
Experimental Protocols
This section provides detailed methodologies for key analytical procedures.
Protocol 1: Determination of Ethylene Glycol (EG) and Diethylene Glycol (DG) by GC-FID (Based on USP Monograph)
This method is used to quantify toxic impurities that may be present in PEG 400 from its manufacturing process.[8][9][15]
-
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
-
Packed column injector.
-
Column: 1.5 m x 3 mm Stainless Steel packed column with 12% G13 phase on S1NS support (or equivalent).[8]
-
-
Reagents:
-
Water (HPLC grade or equivalent).
-
Ethylene Glycol (EG) Reference Standard.
-
Diethylene Glycol (DG) Reference Standard.
-
This compound sample.
-
-
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 275°C
-
Carrier Gas: Helium
-
Flow Rate: 50 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 140°C, hold for 10 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: at 220°C for 15 minutes.
-
-
-
Procedure:
-
Standard Preparation: Accurately prepare a standard solution in water containing 0.50 mg/mL each of EG and DG.[8]
-
Sample Preparation: Prepare a sample solution by accurately dissolving 400 mg/mL of the this compound sample in water.[8]
-
Injection: Inject equal volumes (e.g., 1 µL) of the standard and sample solutions into the GC.
-
Analysis: Record the chromatograms and identify the peaks for EG and DG in the sample chromatogram by comparing retention times with the standard.
-
Calculation: Quantify the amount of EG and DG in the sample based on the peak responses compared to the standard. The USP acceptance criterion is typically not more than 0.25% for the sum of EG and DG.[10]
-
Protocol 2: Purity and Oligomer Distribution Analysis by HPLC-ELSD
Since this compound lacks a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) is suitable for analysis. This method can assess purity and the distribution of oligomers.[16][17][18]
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC).
-
Evaporative Light Scattering Detector (ELSD).
-
Column: Cogent Diamond Hydride™, 4µm, 100Å, 4.6 x 150 mm (or similar aqueous normal phase or reversed-phase C18 column).[16]
-
-
Reagents:
-
Water (HPLC grade).
-
Acetonitrile (HPLC grade).
-
This compound sample.
-
-
Chromatographic Conditions (Example Method):
-
Mobile Phase A: DI Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Gradient Program:
-
0 min: 100% B
-
20 min: 50% B
-
25 min: 50% B
-
25.1 min: 100% B
-
35 min: 100% B (Post-run equilibration)
-
-
ELSD Conditions:
-
-
Procedure:
-
Sample Preparation: Accurately prepare a solution of the this compound sample in DI Water or a suitable solvent mixture (e.g., Water/Acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Injection: Inject a suitable volume (e.g., 10-20 µL) of the sample solution.
-
Analysis: Record the chromatogram. The resulting peaks will correspond to the different oligomers present in the sample. The peak area percentage can be used to estimate the distribution. Impurities will appear as separate peaks from the main oligomer distribution.
-
Protocol 3: Determination of Critical Micelle Concentration (CMC) using Pyrene (B120774)
This fluorescence-based method determines the concentration at which the surfactant begins to form micelles.
-
Instrumentation:
-
Fluorescence Spectrophotometer.
-
-
Reagents:
-
Pyrene solution (e.g., 2 µg/mL in acetone).[19]
-
Phosphate-Buffered Saline (PBS) or DI Water.
-
This compound.
-
-
Procedure:
-
Pyrene Film Preparation: Add a small volume (e.g., 100 µL) of the pyrene-acetone solution to a series of glass vials. Allow the acetone to evaporate completely overnight, leaving a thin film of pyrene on the bottom of each vial.[19]
-
Sample Preparation: Prepare a series of dilutions of this compound in PBS, covering a wide concentration range (e.g., from 0.1 µg/mL to 250 µg/mL).[19]
-
Incubation: Add 1 mL of each this compound dilution to a pyrene-coated vial. Incubate the vials for 24 hours at room temperature with shaking to allow for equilibration.[19]
-
Fluorescence Measurement:
-
Set the excitation wavelength to 340 nm.[19]
-
Measure the emission fluorescence intensity at 390 nm for each sample.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the logarithm of the this compound concentration.
-
The plot will typically show two distinct linear regions. The intersection of these two lines corresponds to the CMC. The increase in fluorescence intensity occurs as pyrene partitions into the hydrophobic core of the newly formed micelles.
-
-
References
- 1. Degradation of fenprostalene in polyethylene glycol 400 solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of O6-benzylguanine in aqueous polyethylene glycol 400 (PEG 400) solutions: concerns with formaldehyde in PEG 400 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. specialchem.com [specialchem.com]
- 5. researchgate.net [researchgate.net]
- 6. An Investigation of the Influence of PEG 400 and PEG-6-Caprylic/Capric Glycerides on Dermal Delivery of Niacinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.indiamart.com [m.indiamart.com]
- 8. perkinelmervietnam.vn [perkinelmervietnam.vn]
- 9. GC-FID: Determination of Ethylene Glycol and Diethylene Glycol in Polyethylene Glycol 400 according [perkinelmer.com]
- 10. azom.com [azom.com]
- 11. HALLSTAR® PEG 400 DL | Hallstar Industrial [hallstarindustrial.com]
- 12. DAE KYUNG HI TECH [daikyung.com]
- 13. This compound PEG 400 Dl Cas 9005-02-1 Manufacturers, Suppliers - Factory Direct Wholesale - Maoheng [mhsurfactants.com]
- 14. PEG 400 - Wikipedia [en.wikipedia.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. PEG 400 Analyzed with ELSD- AppNote [mtc-usa.com]
- 17. ingenieria-analitica.com [ingenieria-analitica.com]
- 18. agilent.com [agilent.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing PEG 400 Dilaurate in Emulsions
Welcome to the technical support center for optimizing the use of PEG 400 Dilaurate in emulsion formulations. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in emulsions?
A: Polyethylene (B3416737) Glycol (PEG) 400 Dilaurate is an ester synthesized from coco-derived fatty acids and polyethylene glycol.[1] In emulsions, it primarily functions as an oil-in-water (O/W) emulsifier, lubricant, emollient, and spreading agent.[1] It helps to reduce the surface tension between oil and water, allowing them to mix and remain stable. With a Hydrophilic-Lipophilic Balance (HLB) value of approximately 9.7, it is suited for creating O/W emulsions.[1]
Q2: What is a typical concentration range for this compound in an emulsion?
A: The typical use level for this compound depends on the specific application and formulation but generally ranges from 2% to 15%.[1] The optimal concentration is often determined experimentally by evaluating emulsion stability, droplet size, and viscosity.
Q3: How does the concentration of this compound affect emulsion stability?
A: Generally, higher concentrations of PEG-based surfactants can lead to greater emulsion stability by providing a better protective layer around the dispersed droplets and increasing the viscosity of the continuous phase.[2] However, an excessively high concentration can have a negative effect, potentially causing the emulsion to become too thick or gel-like.[2] It is crucial to find the optimal concentration that provides stability without undesirable viscosity changes.
Q4: Can this compound be used in Self-Emulsifying Drug Delivery Systems (SEDDS)?
A: Yes, PEG 400 and its esters like this compound are commonly used as co-surfactants or co-solvents in SEDDS.[3][4] SEDDS are anhydrous mixtures of oils, surfactants, and co-surfactants that spontaneously form oil-in-water emulsions or nanoemulsions upon gentle agitation in an aqueous medium.[4] In these systems, this compound can improve drug loading capacity and the permeability of the drug across biological membranes.[3][5]
Q5: What factors other than concentration can influence the performance of this compound?
A: Several factors can impact its performance:
-
Oil Phase: Different oils have varying properties like viscosity and polarity, which affect their interaction with the emulsifier.[2]
-
Aqueous Phase Quality: The purity of the water is important; impurities or minerals can interfere with emulsion stability.[2]
-
Temperature: Higher temperatures can decrease the viscosity of the emulsion, making it easier for droplets to coalesce and leading to instability.[2][6]
-
Co-surfactants/Co-solvents: The addition of co-surfactants, such as PEG 400 itself, can enhance the stability and solubility characteristics of the emulsion.[3][7]
Troubleshooting Guide
Issue 1: The emulsion is unstable and separates into layers (cracking/phase separation).
| Potential Cause | Troubleshooting Action |
| Incorrect Emulsifier Concentration | The concentration of this compound may be too low to adequately stabilize the oil droplets. Try incrementally increasing the concentration. Conversely, very high concentrations can sometimes lead to instability.[2] |
| Incompatible Oil Phase | The required HLB of the oil phase may not match the HLB of this compound (approx. 9.7). Consider blending this compound with another surfactant to adjust the overall HLB of the emulsifier system. |
| High Temperature | Elevated storage or processing temperatures can decrease viscosity and promote coalescence.[2][6] Ensure the emulsion is prepared and stored at a controlled, moderate temperature. |
| Presence of Electrolytes | In water-in-oil (W/O) emulsions, electrolytes can improve stability, but in O/W emulsions, they can sometimes disrupt the surfactant layer.[8] If electrolytes are present, evaluate their type and concentration. |
| Insufficient Homogenization | The initial energy input may not have been sufficient to create small, uniform droplets. Increase homogenization time or intensity. |
Issue 2: The emulsion is hazy or cloudy, not clear.
| Potential Cause | Troubleshooting Action |
| Large Droplet Size | Haziness is often caused by light scattering from large droplets. An optimal microemulsion should have a low Polydispersity Index (PDI), indicating uniform droplet size.[6] Improve homogenization or adjust the surfactant-to-oil ratio. |
| Component Incompatibility | There may be a compatibility issue between the oil, this compound, and any co-surfactants, leading to the formation of larger aggregates.[6] |
| Suboptimal Component Ratios | The ratio of oil, surfactant, and co-surfactant is critical. Constructing a pseudo-ternary phase diagram can help identify the optimal ratios for a clear microemulsion region.[6][7] |
| Temperature Sensitivity | The clarity of microemulsions can be temperature-dependent.[6] Check if the haziness appears at a specific temperature and adjust storage conditions accordingly. |
Issue 3: The emulsion is too viscous or has gelled.
| Potential Cause | Troubleshooting Action |
| Excessive Emulsifier Concentration | Too much this compound or other viscosity-modifying agents can lead to an overly thick consistency.[2] Systematically decrease the concentration to find the optimal balance between stability and viscosity. |
| High Internal Phase Volume | For W/O emulsions, increasing the dispersed water phase beyond 60% can significantly increase viscosity due to internal phase packing.[8] Adjust the oil-to-water ratio as needed. |
| Interactions with Other Components | Other polymers or excipients in the formulation may be interacting with the emulsifier to increase viscosity. Evaluate each component's contribution to the final viscosity. |
Data Presentation: Formulation Examples
The following tables summarize data from studies using PEG 400 as a co-surfactant/co-solvent, illustrating its effect on emulsion properties.
Table 1: Effect of PEG 400 on Particle Size in Nanoemulsions
| Formulation | Oil Phase (Type, %) | Surfactant (Type, %) | Co-surfactant (PEG 400, %) | Aqueous Phase (%) | Avg. Droplet Size (nm) | Reference |
| ME4 | Peppermint Oil, 10% | Tween 80, 21% | 21% | 48% | 58 | [7] |
| Optimized | Cardamom/Coconut Oil, 20% | Tween 80, 65.7% | 14.3% | N/A (SNEDDS) | 13.97 | [9] |
| BN-F | Bdph/DMSO, 50% | Kolliphor® EL, 25% | 12.5% | 12.5% (PBS) | 366.4 | [3][5] |
| BN-A | Bdph/DMSO, 10% | Kolliphor® EL, 45% | 0% (PG used instead) | 45% (PBS) | 34.99 | [3][5] |
Note: In the study by Lin et al., PEG 400 allowed for a much higher drug loading (50%) compared to formulations with Propylene Glycol (PG).[3][5]
Table 2: Stability and Physical Properties of Emulsions with PEG 400
| Formulation | Zeta Potential (mV) | Conductivity (mS/cm) | Stability Observation | Reference |
| ME4 | -28 | N/A | Thermodynamically stable | [7] |
| BN-F | -2.7 | 18.01 | Stable after 30 days at 4°C | [3][5] |
| BN-E | -8.7 | 17.58 | Precipitation after 30 days at 4°C | [3][5] |
Note: While a zeta potential between ±0-10 mV often suggests instability, the study by Lin et al. found that formulations with low zeta potential were stable, suggesting that hydrophobic/hydrophilic balance also plays a crucial role in stabilization.[5]
Experimental Protocols
Protocol 1: Preparation of an O/W Emulsion using this compound
This protocol describes a general method for preparing an oil-in-water emulsion. The exact ratios of components should be optimized for each specific application.
1. Preparation of Phases:
-
Oil Phase: Mix the lipid-soluble components, including the active pharmaceutical ingredient (API) if applicable, in the chosen oil.
-
Aqueous Phase: Dissolve any water-soluble components in purified water.
-
Emulsifier System: this compound can be added to either the oil or water phase, or it can be mixed with a co-surfactant and added separately. For O/W emulsions, it is often dispersed in the aqueous phase.
2. Heating:
-
Gently heat both the oil and aqueous phases separately to the same temperature, typically between 60-70°C. This reduces the viscosity of the oil phase and facilitates emulsification.
3. Emulsification:
-
Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer (e.g., Silverson, Ultra-Turrax).
-
Continue homogenization for a set period (e.g., 5-10 minutes) to ensure the formation of fine, uniform droplets. The optimal speed and time should be determined experimentally.
4. Cooling:
-
Allow the emulsion to cool to room temperature with gentle, continuous stirring (e.g., using a magnetic stirrer). Rapid cooling can sometimes shock the system and lead to instability.
5. Characterization:
-
Droplet Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).
-
Zeta Potential: Determine the surface charge of the droplets, which indicates stability against coalescence.
-
Viscosity: Measure using a rheometer to ensure the desired flow characteristics.[3]
-
pH: Confirm the pH is within the desired range for the application.
-
Microscopy: Visually inspect the emulsion under a microscope to check for uniformity and signs of coalescence.
Protocol 2: Thermodynamic Stability Testing
To ensure long-term stability, emulsions should undergo stress tests.
1. Centrifugation:
-
Centrifuge the emulsion sample (e.g., at 3000-6000 rpm for 30 minutes).[7]
-
Observe for any signs of phase separation, creaming, or cracking. A stable emulsion will show no change.
2. Heating-Cooling Cycles:
-
Subject the emulsion to alternating temperatures, for example, 4°C and 40°C, for at least 48 hours at each temperature.[7]
-
Repeat for several cycles and check for any physical changes.
3. Freeze-Thaw Cycles:
-
Store the emulsion at freezing temperatures (e.g., -21°C) for 48 hours, then allow it to thaw at room temperature or an elevated temperature (e.g., 25°C) for 48 hours.[7]
-
Repeat this cycle 3-5 times. A stable emulsion will resist phase separation and maintain its consistency.
Visualizations
Emulsion Preparation and Characterization Workflow
Caption: Workflow for preparing and evaluating an O/W emulsion.
Troubleshooting Emulsion Instability
Caption: A decision tree for troubleshooting common emulsion stability issues.
References
- 1. HALLSTAR® PEG 400 DL | Hallstar Industrial [hallstarindustrial.com]
- 2. satelliteinter.com [satelliteinter.com]
- 3. Integration of PEG 400 into a self-nanoemulsifying drug delivery system improves drug loading capacity and nasal mucosa permeability and prolongs the survival of rats with malignant brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Solid Self-Emulsifying Formulation for Improving the Oral Bioavailability of Erlotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. japer.in [japer.in]
- 8. ulprospector.com [ulprospector.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Phase Separation in PEG 400 Dilaurate Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on identifying and resolving phase separation issues in formulations containing PEG 400 Dilaurate (also known as PEG-8 Dilaurate). The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions to common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function in my formulation?
A1: this compound is a non-ionic surfactant, specifically a polyethylene (B3416737) glycol diester of lauric acid.[1] In formulations, it primarily functions as an oil-in-water (O/W) emulsifier, helping to create and stabilize dispersions of oil droplets in a continuous aqueous phase.[2][3][4] It can also act as a solubilizer, emollient, thickener, and viscosity-modifying agent.[1][5]
Q2: What is the HLB value of this compound and why is it important?
A2: this compound has a Hydrophile-Lipophile Balance (HLB) value of approximately 9.7 to 10.[1] The HLB value is a critical parameter that indicates the surfactant's relative affinity for water and oil. Matching the HLB of your emulsifier system to the required HLB (rHLB) of your oil phase is crucial for achieving a stable emulsion. An incorrect HLB is a common cause of phase separation.
Q3: What are the initial signs of phase separation I should look for in my this compound formulation?
A3: Initial signs of instability can be subtle. Look for:
-
Creaming: The formation of a concentrated layer of oil droplets at the top of the emulsion.
-
Sedimentation: The settling of denser components to the bottom.
-
Flocculation: The clumping together of oil droplets without coalescing.
-
Coalescence: The irreversible merging of small droplets into larger ones, which is a direct precursor to complete phase separation.
-
Changes in viscosity: A noticeable decrease or increase in the thickness of your formulation.
-
Appearance of free oil or water: Visible droplets or a separate layer of oil or water on the surface or at the bottom of the container.
Troubleshooting Guide: Phase Separation in this compound Formulations
This guide addresses common causes of phase separation and provides a systematic approach to troubleshooting.
Issue 1: Immediate Phase Separation After Formulation
This often points to a fundamental issue with the formulation's composition or the initial processing parameters.
| Potential Cause | Troubleshooting Steps |
| Incorrect HLB of the Emulsifier System | 1. Verify the Required HLB (rHLB) of your oil phase. Use the experimental protocol provided below (Protocol 1) to determine the optimal HLB for your specific oil blend. 2. Adjust the HLB of your emulsifier blend. this compound has an HLB of ~10. If your oil phase requires a different HLB, blend this compound with a co-emulsifier with a higher or lower HLB to achieve the target value. |
| Insufficient Emulsifier Concentration | 1. Increase the concentration of this compound incrementally. A typical use level is between 1-5%, but this can vary depending on the oil phase concentration.[5] 2. Ensure adequate emulsifier to cover the surface area of the oil droplets. |
| Inadequate Homogenization | 1. Increase homogenization speed and/or time. This will reduce the oil droplet size, creating a more stable emulsion. 2. Optimize the homogenization temperature. Ensure both the oil and water phases are at the recommended temperature (typically 70-80°C) before and during emulsification. |
| Incorrect Order of Addition | 1. For O/W emulsions, a common practice is to add the oil phase to the water phase slowly with continuous mixing. Experiment with the order of addition to see what works best for your specific formulation. |
Issue 2: Phase Separation Occurs Over Time (Days or Weeks)
This suggests a more subtle instability that may be related to storage conditions or longer-term physicochemical interactions.
| Potential Cause | Troubleshooting Steps |
| Ostwald Ripening | 1. Optimize the oil phase composition. Use a combination of oils with different molecular weights to minimize the driving force for Ostwald ripening. 2. Incorporate a co-surfactant or polymer that can form a more robust interfacial film around the oil droplets. |
| Temperature Fluctuations | 1. Perform freeze-thaw cycle testing (see Protocol 3) to assess the emulsion's robustness to temperature changes. 2. Consider adding a stabilizer like a polymer (e.g., xanthan gum, carbomer) to increase the viscosity of the continuous phase and hinder droplet movement. |
| Changes in pH | 1. Measure the pH of the formulation over time. A significant drift could indicate a chemical reaction affecting the stability. 2. Incorporate a buffering system to maintain a stable pH within the optimal range for your formulation. |
| Electrolyte Effects | 1. Evaluate the impact of any salts or ionic ingredients in your formulation. High electrolyte concentrations can sometimes destabilize non-ionic emulsions. 2. If possible, reduce the electrolyte concentration or choose a more salt-tolerant emulsifier system. |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| INCI Name | PEG-8 Dilaurate | [1] |
| Appearance | Clear yellow liquid | [5] |
| HLB Value | ~10 | [1] |
| Saponification Value (mg KOH/g) | 125 - 140 | [5] |
| pH (5% aqueous solution) | 3.0 - 5.0 | [5] |
| Solubility | Dispersible in water, soluble in oils | [1][6] |
Table 2: General Compatibility of this compound with Common Excipients
| Excipient Class | Compatibility | Notes |
| Vegetable Oils (e.g., Mineral Oil, Triglycerides) | Good | This compound is an effective emulsifier for a wide range of oils. |
| Silicone Oils (e.g., Dimethicone) | Moderate to Good | Compatibility can depend on the specific silicone and the overall formulation. May require a co-emulsifier. Silicone emulsifiers can improve stability.[7] |
| Esters (e.g., Isopropyl Myristate) | Good | Generally compatible. |
| Fatty Alcohols (e.g., Cetyl Alcohol, Stearyl Alcohol) | Good | Often used as co-emulsifiers and thickeners to improve emulsion stability. |
| Polymers/Thickeners (e.g., Carbomer, Xanthan Gum) | Good | These can be used to increase the viscosity of the continuous phase and enhance stability.[8][9] |
| Anionic, Cationic, and other Non-ionic Surfactants | Good | PEG-8 Dilaurate is compatible with a wide range of other surfactants.[1] |
Experimental Protocols
Protocol 1: Determination of the Required HLB (rHLB) of an Oil Phase
Objective: To experimentally determine the optimal HLB value for emulsifying a specific oil or blend of oils.
Materials:
-
Your oil phase (the blend of all oil-soluble ingredients in your formulation).
-
Two non-ionic emulsifiers with known HLB values, one with a low HLB (e.g., Span 80, HLB = 4.3) and one with a high HLB (e.g., Tween 80, HLB = 15.0).
-
Deionized water.
-
Beakers, graduated cylinders, and a magnetic stirrer or homogenizer.
Methodology:
-
Prepare a series of emulsifier blends with varying HLB values. For example, to create blends with HLB values from 6 to 14 in increments of 2, you would mix the low and high HLB emulsifiers in the following proportions:
| Desired HLB | % Low HLB Emulsifier (HLB 4.3) | % High HLB Emulsifier (HLB 15.0) |
| 6 | 84.1 | 15.9 |
| 8 | 65.4 | 34.6 |
| 10 | 46.7 | 53.3 |
| 12 | 28.0 | 72.0 |
| 14 | 9.3 | 90.7 |
-
Prepare a series of test emulsions. For each emulsifier blend: a. Weigh out a fixed amount of your oil phase (e.g., 20g). b. Add a fixed concentration of the emulsifier blend (e.g., 5% of the total emulsion weight). c. Heat the oil phase and emulsifier blend to 75°C. d. In a separate beaker, heat the water phase (e.g., 75g of deionized water) to 75°C. e. Slowly add the oil phase to the water phase while homogenizing at a constant speed for a fixed time (e.g., 5 minutes). f. Allow the emulsions to cool to room temperature while stirring gently.
-
Evaluate the stability of each emulsion after 24 hours. Observe for any signs of phase separation (creaming, coalescence, etc.). The emulsion with the least amount of separation corresponds to the required HLB of your oil phase.
Protocol 2: Microscopic Evaluation of Emulsion Stability
Objective: To visually assess the droplet size, distribution, and signs of instability in an emulsion.
Materials:
-
Your emulsion sample.
-
Microscope slides and coverslips.
-
Optical light microscope with appropriate magnification (e.g., 40x, 100x).
Methodology:
-
Place a small drop of the emulsion on a clean microscope slide.
-
Gently place a coverslip over the drop, avoiding the formation of air bubbles.
-
Examine the emulsion under the microscope at different magnifications.
-
Observations to make:
-
Droplet Size and Distribution: Observe the size and uniformity of the oil droplets. A stable emulsion will typically have small, uniformly sized droplets.[10]
-
Flocculation: Look for clumps or aggregates of droplets.
-
Coalescence: Observe if droplets are merging to form larger droplets. This is a clear sign of instability.[11]
-
-
Repeat the observation at different time points (e.g., immediately after preparation, after 24 hours, after 1 week) to monitor changes in the emulsion's microstructure over time.
Protocol 3: Accelerated Stability Testing - Freeze-Thaw Cycles
Objective: To assess the stability of an emulsion when subjected to temperature fluctuations.
Materials:
-
Your emulsion sample in its final packaging.
-
A freezer capable of reaching -10°C to -20°C.
-
An incubator or oven capable of maintaining 45°C.
Methodology:
-
Place three samples of your emulsion in the freezer at -10°C for 24 hours.[12][13]
-
Remove the samples and allow them to thaw at room temperature for 24 hours.[12][13]
-
Place the samples in the incubator at 45°C for 24 hours.[13]
-
Remove the samples and allow them to return to room temperature for 24 hours. This completes one cycle.[13]
-
Repeat this cycle for a total of three to five times.[12][14]
-
After each cycle, and at the end of the testing period, visually inspect the samples for any signs of phase separation, changes in color, odor, or viscosity.[12][13] A stable formulation will show no significant changes.[12]
Protocol 4: Viscosity Measurement for Stability Assessment
Objective: To monitor changes in the viscosity of an emulsion over time as an indicator of its stability.
Materials:
-
Your emulsion sample.
-
A viscometer or rheometer with appropriate spindle or geometry.
Methodology:
-
Measure the initial viscosity of your emulsion immediately after preparation at a controlled temperature (e.g., 25°C).
-
Store your emulsion samples at various conditions (e.g., room temperature, 40°C, 4°C).
-
At regular intervals (e.g., 1 week, 1 month, 3 months), measure the viscosity of the samples under the same conditions as the initial measurement.
-
Data Analysis: A significant decrease in viscosity may indicate droplet coalescence and impending phase separation. An increase in viscosity could suggest flocculation or changes in the structure of the continuous phase. Consistent viscosity over time is an indicator of good stability.[15]
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting phase separation in your this compound formulations.
Caption: Troubleshooting workflow for phase separation.
This guide provides a starting point for addressing phase separation in your this compound formulations. Remember that formulation development is an iterative process, and systematic experimentation is key to achieving a stable and robust product.
References
- 1. PEG-8 Dilaurate | Cosmetic Ingredients Guide [ci.guide]
- 2. ulprospector.com [ulprospector.com]
- 3. PEG-8 - PCC Group Product Portal [products.pcc.eu]
- 4. cosmeticsinfo.org [cosmeticsinfo.org]
- 5. makingcosmetics.com [makingcosmetics.com]
- 6. cir-safety.org [cir-safety.org]
- 7. solutions.cht.com [solutions.cht.com]
- 8. mdpi.com [mdpi.com]
- 9. Stability of the PEG Fatty Acid Glycerides Based O/W Emulsions [ouci.dntb.gov.ua]
- 10. Techniques for Emulsion Characterization | Encyclopedia MDPI [encyclopedia.pub]
- 11. Microscopy and physical stability of cosmetic emulsions - Unired Srl [unired.it]
- 12. microchemlab.com [microchemlab.com]
- 13. scribd.com [scribd.com]
- 14. Study Designs for Freeze-Thaw of Topical Formulations – StabilityStudies.in [stabilitystudies.in]
- 15. Online viscosity monitoring for quality control in emulsions formulation, testing and processing » rheonics :: viscometer and density meter [rheonics.com]
Technical Support Center: Impact of PEG 400 Dilaurate on Nanoparticle Aggregation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of PEG 400 dilaurate as a stabilizing agent to prevent nanoparticle aggregation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it prevent nanoparticle aggregation?
This compound is a non-ionic surfactant composed of a polyethylene (B3416737) glycol (PEG) backbone with an average molecular weight of 400 g/mol , esterified with two lauric acid molecules. This structure gives the molecule both water-loving (hydrophilic) and fat-loving (lipophilic) properties.[1] It prevents nanoparticle aggregation primarily through a mechanism called steric hindrance .
When introduced into a nanoparticle suspension, the lipophilic laurate chains of this compound adsorb onto the nanoparticle surface. The hydrophilic PEG chains then extend into the surrounding medium, forming a protective layer. This layer creates a physical barrier that prevents nanoparticles from getting close enough to each other to aggregate due to attractive forces like van der Waals forces.[2][3]
Q2: What is the Hydrophilic-Lipophilic Balance (HLB) of this compound and why is it important?
This compound has an HLB value of approximately 9.7 to 10.[4][5][6] The HLB value is an indicator of a surfactant's solubility and determines its suitability for different applications. A value in the range of 8-18 indicates that the surfactant is soluble or dispersible in water and functions as an oil-in-water (O/W) emulsifier.[4] This property is crucial for stabilizing nanoparticles in aqueous environments.
Q3: What are the typical signs of nanoparticle aggregation?
Visual signs of aggregation include a change in the appearance of the nanoparticle suspension from clear or translucent to cloudy or turbid. For certain types of nanoparticles, such as gold nanoparticles, aggregation can be observed as a color change. Instrumental analysis, such as Dynamic Light Scattering (DLS), will show an increase in the average hydrodynamic diameter and the Polydispersity Index (PDI). A PDI value greater than 0.3 often suggests a broad size distribution and potential aggregation.[7][8]
Q4: Can this compound be used for different types of nanoparticles?
Yes, as a non-ionic surfactant, this compound can be used to stabilize a variety of nanoparticles. Its effectiveness will depend on the surface chemistry of the nanoparticles and the solvent system used. The laurate ester groups provide an anchor to the nanoparticle surface, particularly for more hydrophobic surfaces, while the PEG chains provide stability in aqueous media.
Troubleshooting Guides
Issue 1: Immediate Aggregation Upon Addition of this compound
| Potential Cause | Troubleshooting Step | Rationale |
| Solvent Incompatibility | Before adding to the nanoparticle suspension, ensure the this compound is fully dissolved in a solvent that is miscible with the nanoparticle dispersion medium. Perform a control experiment by adding a small amount of the solvent alone to the nanoparticles to check for solvent-induced aggregation. | The solvent used to deliver the this compound might be a poor solvent for the nanoparticles, causing them to crash out of the solution. |
| Incorrect pH | Adjust the pH of the nanoparticle suspension to a value away from its isoelectric point (pI) before adding the this compound. | At the pI, the surface charge of the nanoparticles is neutral, minimizing electrostatic repulsion and making them highly susceptible to aggregation. While this compound provides steric stabilization, maintaining some electrostatic repulsion can be beneficial. |
| Rapid Addition | Add the this compound solution dropwise while gently stirring or sonicating the nanoparticle suspension. | Rapid addition can create localized high concentrations of the surfactant, which can disrupt the stability of the nanoparticles before a uniform coating is formed. |
Issue 2: Aggregation Observed Over Time (Hours to Days)
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient this compound Concentration | Increase the concentration of this compound in a stepwise manner. Characterize the nanoparticle size and PDI at each concentration to determine the optimal level. | Inadequate surface coverage by the surfactant will leave exposed patches on the nanoparticles, allowing them to aggregate. There is a critical stabilization concentration that must be reached. |
| Ligand Displacement | If other molecules are present in the solution (e.g., from the synthesis process), consider a purification step (e.g., dialysis or centrifugation) before adding this compound. | Molecules with a higher affinity for the nanoparticle surface can displace the this compound, leading to a loss of stability. |
| Inappropriate Storage Conditions | Store the stabilized nanoparticle suspension at a recommended temperature (often 4°C) and protect it from light if the nanoparticles are photosensitive. Avoid freezing, as ice crystal formation can force nanoparticles together. | Temperature fluctuations and light can affect the stability of both the nanoparticles and the surfactant. |
Data Presentation
The optimal concentration of this compound will vary depending on the specific nanoparticle system (material, size, and concentration) and the surrounding medium. The following table provides an illustrative example of the effect of this compound concentration on the stability of a hypothetical 100 nm polymer nanoparticle suspension.
Table 1: Illustrative Effect of this compound Concentration on Nanoparticle Stability
| This compound Concentration (% w/v) | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Visual Appearance |
| 0 (Control) | > 1000 (aggregated) | > 0.7 | Cloudy with precipitate |
| 0.01 | 500 | 0.5 | Opalescent |
| 0.05 | 250 | 0.3 | Slightly opalescent |
| 0.1 | 120 | 0.15 | Clear |
| 0.5 | 118 | 0.12 | Clear |
| 1.0 | 122 | 0.13 | Clear |
Note: This data is for illustrative purposes only. Optimal concentrations must be determined experimentally for each specific system.
Experimental Protocols
Protocol for Stabilizing Pre-Synthesized Nanoparticles with this compound
This protocol provides a general procedure for stabilizing a suspension of pre-synthesized nanoparticles.
Materials:
-
Nanoparticle suspension in an aqueous buffer
-
This compound
-
Solvent for this compound (e.g., ethanol (B145695) or deionized water, depending on the required concentration)
-
Magnetic stirrer or bath sonicator
-
Dynamic Light Scattering (DLS) instrument for characterization
Procedure:
-
Prepare a stock solution of this compound: Dissolve a known amount of this compound in a suitable solvent to create a concentrated stock solution (e.g., 10% w/v).
-
Determine the required concentration: Based on literature or preliminary experiments, decide on the final concentration of this compound to be tested.
-
Add the stabilizer: While gently stirring or sonicating the nanoparticle suspension, add the calculated volume of the this compound stock solution dropwise.
-
Equilibrate: Allow the mixture to stir for at least 30 minutes to ensure complete adsorption of the surfactant onto the nanoparticle surfaces.
-
Characterize the stabilized nanoparticles:
-
Visually inspect the suspension for any signs of aggregation.
-
Measure the hydrodynamic diameter and PDI using DLS to confirm stability.
-
-
Purification (Optional): If necessary to remove excess, unbound surfactant, the stabilized nanoparticles can be purified by methods such as dialysis against the dispersion medium or by centrifugation and resuspension in fresh medium.
Mandatory Visualization
Caption: Mechanism of steric stabilization by this compound.
Caption: Troubleshooting workflow for nanoparticle aggregation.
Caption: Experimental workflow for nanoparticle stabilization.
References
- 1. This compound (68139-91-3) for sale [vulcanchem.com]
- 2. Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HALLSTAR® PEG 400 DL | Hallstar Industrial [hallstarindustrial.com]
- 5. Lubricants Emulsifiers [ivanhoeind.com]
- 6. indiamart.com [indiamart.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Refining Protocols for PEG 400 Dilaurate-Based Drug Delivery
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining protocols involving PEG 400 dilaurate in drug delivery systems. The following sections offer troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in drug delivery formulations?
A1: this compound is a polyethylene (B3416737) glycol ester, specifically the diester of polyethylene glycol 400 and lauric acid. In drug delivery, it primarily functions as a non-ionic surfactant, emulsifier, and solubilizer.[1][2] Its amphiphilic nature, with a hydrophilic polyethylene glycol (PEG) head and a lipophilic laurate tail, allows it to stabilize oil-in-water (O/W) emulsions and enhance the solubility of poorly water-soluble drugs.
Q2: What is the Hydrophile-Lipophile Balance (HLB) of this compound and why is it important?
A2: The HLB value of this compound is approximately 9.7.[1][3] The HLB value is a critical parameter for selecting surfactants in emulsion formulations. An HLB value in the range of 8 to 18 is generally suitable for creating oil-in-water (O/W) emulsions. The HLB of 9.7 indicates that this compound is effective at stabilizing O/W emulsions, which are common in oral and topical drug delivery systems.[1]
Q3: What are the typical concentrations of this compound used in formulations?
A3: The typical use levels of this compound in formulations can range from 2% to 15%, depending on the specific application and the other components of the formulation.[1]
Q4: Is this compound considered safe for pharmaceutical use?
A4: Polyethylene glycol (PEG) and its esters, including this compound, are generally considered to have a low toxicity profile and are widely used in pharmaceutical and cosmetic products.[4][5] PEG itself is approved by the FDA for various applications.[5] However, as with any excipient, it is crucial to consult the relevant regulatory guidelines and conduct appropriate safety assessments for the specific drug product and its intended route of administration.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Phase Separation or Emulsion Instability | - Incorrect HLB of the surfactant system.- Insufficient surfactant concentration.- Improper homogenization process.- Ostwald ripening (growth of larger droplets at the expense of smaller ones). | - Adjust the overall HLB of the surfactant blend by combining this compound with another surfactant with a different HLB value.- Increase the concentration of this compound or the total surfactant blend.- Optimize the homogenization speed, time, and temperature.- Consider adding a co-surfactant or a viscosity-enhancing agent to the aqueous phase. |
| Drug Precipitation or Crystallization | - Drug is poorly soluble in the oil phase.- Drug concentration exceeds its solubility limit in the formulation.- Changes in temperature during storage. | - Select an oil phase in which the drug has higher solubility.- Reduce the drug loading in the formulation.- Incorporate a co-solvent that can improve drug solubility.- Perform stability studies at different temperatures to identify the optimal storage conditions. |
| Large or Inconsistent Particle Size | - Inefficient homogenization.- Inappropriate surfactant-to-oil ratio.- High viscosity of the formulation. | - Increase the energy input during homogenization (e.g., higher speed, more passes through the homogenizer).- Optimize the ratio of this compound and other surfactants to the oil phase by creating a pseudo-ternary phase diagram.- Dilute the formulation or slightly increase the temperature during processing to reduce viscosity. |
| Low Drug Loading Capacity | - Poor solubility of the drug in the selected oil.- Inefficient encapsulation during the emulsification process. | - Screen various oils to find one with the highest solubilizing capacity for the drug.- Optimize the formulation by adjusting the oil-to-surfactant ratio.- Consider using a self-nanoemulsifying drug delivery system (SNEDDS) approach, which can often accommodate higher drug loads. |
| Cytotoxicity Observed in Cell-Based Assays | - High concentration of surfactants.- Presence of impurities in the excipients.- Inherent toxicity of the drug molecule. | - Reduce the concentration of this compound and other surfactants to the minimum effective level.- Use high-purity, pharmaceutical-grade excipients.- Evaluate the toxicity of the blank formulation (without the drug) to isolate the effect of the excipients. |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | Polyethylene glycol 400 dilaurate | [3] |
| CAS Number | 9005-02-1 | [1] |
| Appearance | Yellow to amber liquid | [1] |
| HLB Value | ~9.7 | [1][2][3] |
| Saponification Value (mg KOH/g) | 127 - 137 | [1] |
| Acid Value (mg KOH/g) | ≤ 10 | [1] |
Table 2: Example Formulation Parameters for a this compound-Based Nanoemulsion
| Component | Concentration Range (%) | Purpose |
| Oil Phase (e.g., Medium Chain Triglycerides) | 10 - 30 | Drug solvent and core of the nanoemulsion |
| This compound | 5 - 20 | Primary Surfactant (O/W Emulsifier) |
| Co-surfactant (e.g., Transcutol®, PEG 400) | 10 - 40 | To improve emulsion stability and drug solubility |
| Aqueous Phase (e.g., Deionized Water) | q.s. to 100 | Continuous phase of the emulsion |
| Drug | Variable (dependent on solubility) | Active Pharmaceutical Ingredient |
Note: These are example ranges and the optimal concentrations will depend on the specific drug and desired formulation characteristics.
Experimental Protocols
Protocol 1: Preparation of a this compound-Based Nanoemulsion using High-Pressure Homogenization
1. Materials:
- Active Pharmaceutical Ingredient (API)
- Oil phase (e.g., medium-chain triglycerides, oleic acid)
- This compound
- Co-surfactant (e.g., PEG 400, Transcutol®)
- Deionized water
2. Procedure:
- Oil Phase Preparation: Dissolve the API in the selected oil phase at a predetermined concentration. Gentle heating and vortexing may be applied to facilitate dissolution.
- Aqueous Phase Preparation: In a separate vessel, disperse the this compound and the co-surfactant in deionized water.
- Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring at a moderate speed (e.g., 500-1000 rpm) using a magnetic stirrer. Continue stirring for 15-30 minutes to form a coarse pre-emulsion.
- High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer at a specified pressure (e.g., 15,000 psi) for a set number of cycles (e.g., 3-5 cycles). Maintain the temperature of the system as required.
- Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and drug content.
Protocol 2: Characterization of this compound-Based Nanoemulsions
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
- Dilute the nanoemulsion with deionized water to an appropriate concentration.
- Analyze the sample using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).
- Record the Z-average particle size, PDI, and zeta potential.
2. Drug Content and Encapsulation Efficiency:
- To determine the total drug content, dissolve a known amount of the nanoemulsion in a suitable solvent (e.g., methanol) to break the emulsion and fully dissolve the drug.
- To determine the amount of unencapsulated drug, separate the aqueous phase from the nanoemulsion using a suitable technique (e.g., ultrafiltration).
- Quantify the drug concentration in both samples using a validated analytical method (e.g., HPLC-UV).
- Calculate the encapsulation efficiency (%) using the following formula:
- EE (%) = [(Total Drug - Unencapsulated Drug) / Total Drug] x 100
3. Stability Studies:
- Store the nanoemulsion samples at different temperatures (e.g., 4°C, 25°C, 40°C) and relative humidity conditions.
- At predetermined time points, visually inspect the samples for any signs of phase separation, creaming, or precipitation.
- Measure the particle size, PDI, zeta potential, and drug content to assess the physical and chemical stability of the formulation over time.
Mandatory Visualizations
Figure 1: Workflow for SNEDDS Formulation Development
Figure 2: Cellular Uptake and P-gp Efflux Inhibition
References
Technical Support Center: Stability Testing of PEG 400 Dilaurate Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Polyethylene (B3416737) Glycol (PEG) 400 Dilaurate formulations.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the stability testing of PEG 400 Dilaurate formulations.
| Issue | Potential Cause | Recommended Action |
| Unexpected Peaks in HPLC Chromatogram | Degradation of this compound or the Active Pharmaceutical Ingredient (API). | Investigate degradation pathways. Common degradants include formaldehyde (B43269), formic acid, and acetic acid.[1][2] Use HPLC-MS to identify the unknown peaks.[3] |
| Reaction between the API and this compound (e.g., PEGylation).[3] | Evaluate the reactivity of the API with PEG 400 under accelerated conditions. Consider alternative excipients if reactivity is high. | |
| Impurities in the this compound raw material or the API.[3] | Test the purity of all raw materials. Use high-purity grades of this compound. | |
| Change in pH of the Formulation | Oxidation of PEG 400, leading to the formation of acidic by-products like formic and acetic acids.[1][4] | Monitor the pH of the formulation throughout the stability study. Consider the inclusion of buffering agents. |
| Physical Instability (e.g., phase separation, precipitation) | Change in the solubility of the API in the formulation over time due to degradation or temperature fluctuations. | Assess the physical appearance of the formulation at each stability time point. Determine the solubility of the API in the aged formulation. |
| Incompatible excipients. | Conduct excipient compatibility studies before finalizing the formulation. | |
| Discoloration of the Formulation | Oxidation of PEG 400 or the API. | Protect the formulation from light and oxygen. Consider the use of antioxidants.[1][5] |
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound in a formulation?
This compound can degrade through two primary pathways:
-
Oxidation: The polyethylene glycol chain is susceptible to auto-oxidation, especially in the presence of oxygen, light, and heat.[4][5] This process can generate reactive impurities such as hydroperoxides, aldehydes (e.g., formaldehyde), and carboxylic acids (e.g., formic acid, acetic acid).[1] These by-products can, in turn, react with the active pharmaceutical ingredient.
-
Hydrolysis: The ester linkage in this compound can be susceptible to hydrolysis, particularly in the presence of moisture and at non-neutral pH, yielding polyethylene glycol and lauric acid.
2. What are the common analytical techniques used for stability testing of this compound formulations?
A combination of analytical techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the API and known degradation products. Due to PEG's lack of a strong UV chromophore, detectors such as Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) are often used.[6][7]
-
Gas Chromatography (GC): GC with headspace analysis is suitable for the detection and quantification of volatile degradation products and residual solvents, such as formaldehyde and ethylene (B1197577) oxide.[8]
-
pH Measurement: To monitor the formation of acidic degradation products.[4]
-
Viscosity Measurement: To assess changes in the physical properties of the formulation.
-
Karl Fischer Titration: To determine the water content, which can be critical for hydrolysis.
3. How can I minimize the degradation of my this compound formulation?
Several strategies can be employed to enhance stability:
-
Control of Storage Conditions: Store formulations at controlled room temperature or refrigerated conditions, protected from light.[4]
-
Use of Antioxidants: The addition of antioxidants like butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), or propyl gallate can inhibit the oxidative degradation of PEG 400.[1]
-
Control of Manufacturing Process: High temperatures and prolonged processing times during manufacturing can accelerate degradation. It is recommended to keep the manufacturing temperature as low as feasible and the processing time to a minimum.[3]
-
Inert Atmosphere: Purging the container headspace with an inert gas like nitrogen or argon can minimize oxidation.[4]
-
Raw Material Quality: Use high-purity this compound with low levels of impurities such as peroxides and aldehydes.
4. What are the signs of instability in a this compound formulation?
Instability can manifest in several ways:
-
Chemical Changes: A decrease in the concentration of the active ingredient, the appearance of new peaks in the chromatogram, or a change in pH.
-
Physical Changes: Alterations in color, odor, clarity, or viscosity. Phase separation or precipitation of the active ingredient may also occur.
Experimental Protocols
Protocol 1: HPLC-ELSD Method for the Quantification of this compound
Objective: To quantify this compound in a formulation.
Instrumentation:
-
High-Performance Liquid Chromatograph
-
Evaporative Light Scattering Detector (ELSD)
-
Chromatographic Data System
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (B52724)
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
ELSD Nebulizer Temperature: 40°C
-
ELSD Drift Tube Temperature: 60°C
-
Gas Flow (Nitrogen): 1.5 L/min
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in acetonitrile. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a portion of the formulation and dilute with acetonitrile to a known volume to achieve a concentration within the calibration range.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Plot a calibration curve of the log of the peak area versus the log of the concentration for the standards. Determine the concentration of this compound in the sample from the calibration curve.
Protocol 2: Headspace GC-FID for the Determination of Formaldehyde
Objective: To detect and quantify formaldehyde in a this compound formulation.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
-
Headspace Autosampler
-
GC Data System
Chromatographic Conditions:
-
Column: DB-WAX, 30 m x 0.53 mm ID, 1.0 µm film thickness
-
Carrier Gas: Helium
-
Flow Rate: 5.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 5 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: 5 minutes at 200°C
-
-
Injector Temperature: 220°C
-
Detector Temperature: 250°C
-
Split Ratio: 10:1
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C
-
Vial Equilibration Time: 30 minutes
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
Vial Pressurization: 10 psi
-
Loop Fill Time: 0.2 minutes
-
Injection Time: 1.0 minute
Procedure:
-
Standard Preparation: Prepare a stock solution of formaldehyde in a suitable solvent (e.g., water). Prepare a series of calibration standards in blank formulation matrix.
-
Sample Preparation: Accurately weigh a portion of the formulation into a headspace vial and seal.
-
Analysis: Place the standard and sample vials in the headspace autosampler and start the analysis.
-
Quantification: Create a calibration curve by plotting the peak area of formaldehyde against its concentration. Determine the concentration of formaldehyde in the sample from this curve.
Visualizations
Caption: Workflow for a typical stability testing program.
Caption: Potential degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Understanding the degradation pathway of a poorly water-soluble drug formulated in PEG-400 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hamptonresearch.com [hamptonresearch.com]
- 5. Degradation of fenprostalene in polyethylene glycol 400 solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of PEG 400 in perfusate samples by aqueous normal phase (ANP) chromatography with evaporative light scattering detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Analysis of PEG 400 in perfusate samples by aqueous normal phase (ANP) chromatography with evaporative light scattering detection [agris.fao.org]
- 8. Method of Analysis for Polyethylene Glycol | Pharmaguideline [pharmaguideline.com]
Technical Support Center: PEG 400 Dilaurate Impurity Analysis and Mitigation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, analyzing, and mitigating impurities in Polyethylene (B3416737) Glycol (PEG) 400 Dilaurate.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities found in PEG 400 Dilaurate?
A1: Impurities in this compound can originate from the manufacturing process, storage, or degradation. They are broadly categorized as:
-
Process-Related Impurities: These include residual starting materials such as lauric acid and polyethylene glycol 400, by-products like PEG 400 monolaurate, and catalysts. Toxic impurities like ethylene (B1197577) oxide, 1,4-dioxane (B91453), ethylene glycol (EG), and diethylene glycol (DG) can also be present depending on the synthesis route.[1][2]
-
Degradation Products: this compound can degrade via hydrolysis of the ester linkage or oxidation of the polyether backbone.[3] This degradation can be accelerated by the presence of water, trace metals, or peroxides.[4][5] Common degradation products include:
Q2: Which analytical methods are most suitable for impurity profiling of this compound?
A2: A combination of chromatographic techniques is typically employed for comprehensive impurity profiling. The choice depends on the target impurity and the required sensitivity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying non-volatile impurities like residual lauric acid, monoesters, and degradation products such as formic and acetic acids.[4][5][] Since PEG compounds lack a strong UV chromophore, detectors like Refractive Index (RI) or Evaporative Light Scattering (ELSD) are often used.[9][10]
-
Gas Chromatography (GC): GC, particularly with a Flame Ionization Detector (GC-FID), is the method specified by the United States Pharmacopoeia (USP) for detecting and quantifying volatile impurities like ethylene glycol (EG) and diethylene glycol (DG).[1]
-
Mass Spectrometry (MS): Coupling HPLC or GC with a mass spectrometer (LC-MS, GC-MS) provides powerful tools for identifying unknown impurities by providing molecular weight and structural information.[5][11]
Q3: What are the typical acceptance criteria for impurities in pharmaceutical-grade this compound?
A3: Acceptance criteria for impurities are established based on guidelines from regulatory bodies like the International Council for Harmonisation (ICH).[12][13] The ICH Q3A/Q3B guidelines provide thresholds for reporting, identifying, and qualifying impurities.[14] For excipients, manufacturers must control impurities to ensure the quality and safety of the final drug product.[15] Specific limits for toxic impurities like ethylene oxide and 1,4-dioxane are strictly controlled to minimal levels.[2][16] Specifications for individual and total degradation products should be established and justified based on stability studies.
Troubleshooting Guides
Issue 1: I am observing unexpected peaks in my HPLC-ELSD chromatogram. What could they be?
Answer:
Unexpected peaks can arise from several sources. A systematic approach is needed to identify them.
-
Possible Cause 1: Degradation Products. this compound can degrade upon exposure to heat, light, oxygen, or water, forming impurities like aldehydes and organic acids.[3][4]
-
Troubleshooting Step: Review the sample's storage conditions and handling procedures. Analyze a freshly prepared sample to see if the peaks are still present. Use a stressed sample (e.g., heated or exposed to light) as a comparison to see if the peak intensity increases, which would suggest a degradation product.
-
-
Possible Cause 2: Contamination. The peaks could originate from the solvent, glassware, or the HPLC system itself.
-
Troubleshooting Step: Inject a "blank" (mobile phase only) to check for system-related peaks. Ensure all glassware is scrupulously clean and use high-purity, HPLC-grade solvents.
-
-
Possible Cause 3: Process-Related Impurities. The peaks may be unreacted starting materials (lauric acid, PEG 400) or by-products (PEG 400 monolaurate).
-
Troubleshooting Step: If available, inject standards of potential process impurities to compare retention times. If standards are not available, consider using LC-MS to obtain mass information for tentative identification.
-
The following flowchart outlines a troubleshooting workflow for this issue:
Issue 2: My impurity levels are consistently above the acceptable limit. What mitigation strategies can I implement?
Answer:
Exceeding impurity limits requires action in both the manufacturing/purification process and the final formulation strategy.
-
Strategy 1: Purification of Raw Material.
-
Method: Techniques like column chromatography, vacuum drying, or freeze-drying can be used to remove specific impurities.[6] Vacuum drying is effective for removing peroxides, while a combination of methods may be needed to reduce both peroxides and aldehydes.[6]
-
Action: Evaluate the feasibility of implementing an additional purification step for the incoming this compound raw material.
-
-
Strategy 2: Process Optimization.
-
Method: If the impurity is a process by-product, optimizing the reaction conditions (e.g., temperature, catalyst, reaction time) can minimize its formation. For esterification, ensuring the efficient removal of water can drive the reaction to completion, reducing residual starting materials.[17]
-
Action: Review and optimize the synthesis process parameters.
-
-
Strategy 3: Formulation Stabilization.
-
Method: If the impurity is a degradation product, adding antioxidants to the formulation can inhibit oxidative degradation pathways.[4] Effective antioxidants include butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and propyl gallate.[4][5]
-
Action: Screen a panel of approved antioxidants for compatibility and effectiveness in your formulation. Ensure proper storage conditions (e.g., protection from light, inert atmosphere) are maintained.
-
Data & Protocols
Table 1: Comparison of Analytical Methods for Impurity Detection
| Analytical Method | Target Impurities | Detector | Advantages | Limitations |
| HPLC | PEG 400 mono/diesters, Lauric Acid, Formic Acid, Acetic Acid | ELSD, RI, UV (with derivatization) | Versatile for non-volatile compounds, good for quantification.[] | PEG lacks a strong UV chromophore, requiring specialized detectors or derivatization.[9][10] |
| GC | Ethylene Glycol (EG), Diethylene Glycol (DG), Ethylene Oxide | FID | High sensitivity for volatile impurities, USP-recommended method for EG/DG.[1] | Not suitable for non-volatile or thermally labile compounds. |
| LC-MS | Unknowns, Degradation Products | Mass Spectrometer | Provides structural information for impurity identification, high sensitivity.[18] | Higher cost and complexity compared to standard detectors. |
Experimental Protocol: HPLC-ELSD Method for Impurity Profiling
This protocol provides a general method for separating this compound from related impurities. Optimization may be required for specific applications.
1. Objective: To quantify residual lauric acid, PEG 400 monolaurate, and other non-volatile impurities in a this compound sample.
2. Apparatus & Materials:
-
High-Performance Liquid Chromatography (HPLC) system
-
Evaporative Light Scattering Detector (ELSD)
-
Aqueous Normal Phase (ANP) or Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm)[10][19]
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
This compound sample and reference standards (if available)
3. Chromatographic Conditions (Example):
-
Column: Cogent Diamond Hydride (for ANP)[10]
-
Mobile Phase: Gradient of Acetonitrile and Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
ELSD Settings: Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 L/min
-
Injection Volume: 10 µL
4. Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent to a final concentration of ~5 mg/mL.
-
Standard Preparation: Prepare standards of lauric acid and other known impurities at various concentrations to create a calibration curve.
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the blank, standards, and samples in sequence.
-
Data Processing: Integrate the peaks of interest. Use the calibration curve from the standards to calculate the concentration of each impurity in the sample.
General Workflow for Impurity Analysis & Mitigation
The following diagram illustrates the overall process from receiving a sample to implementing a control strategy.
References
- 1. azom.com [azom.com]
- 2. researchgate.net [researchgate.net]
- 3. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation of reactive impurities in aqueous and neat polyethylene glycol 400 and effects of antioxidants and oxidation inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The "New Polyethylene Glycol Dilemma": Polyethylene Glycol Impurities and Their Paradox Role in mAb Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of PEG 400 in perfusate samples by aqueous normal phase (ANP) chromatography with evaporative light scattering detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. database.ich.org [database.ich.org]
- 13. pharmtech.com [pharmtech.com]
- 14. jpionline.org [jpionline.org]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. Safety Evaluation of Polyethylene Glycol (PEG) Compounds for Cosmetic Use - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound | 68139-91-3 | Benchchem [benchchem.com]
- 18. Quantification of Polyethylene Glycol 400 Excreted in the Urine by MALDI-TOF Mass Spectrometry | MDPI [mdpi.com]
- 19. HPLC Method For Analysis of Ethylene Glycol and Polyethylene Glycol (PEG) on Primesep AP Column | SIELC Technologies [sielc.com]
Technical Support Center: Long-Term Stability of PEG 400 Dilaurate Emulsions
Welcome to the Technical Support Center for PEG 400 Dilaurate Emulsions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the long-term stability of these emulsion systems.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in an emulsion?
A1: this compound, a polyethylene (B3416737) glycol ester, primarily functions as a non-ionic surfactant and emulsifier. Its molecular structure has both hydrophilic (water-loving) and lipophilic (oil-loving) parts, allowing it to reduce the interfacial tension between oil and water phases. This facilitates the formation and stabilization of the emulsion by creating a protective layer around the dispersed droplets, preventing them from coalescing.[1] It can also act as a solubilizing agent for active pharmaceutical ingredients (APIs) and modify the viscosity of the formulation.[1][2]
Q2: What are the common signs of instability in this compound emulsions?
A2: Emulsion instability can manifest in several ways:
-
Creaming or Sedimentation: The rising of the dispersed phase to the top (creaming) or settling to the bottom (sedimentation) due to density differences. This is often a reversible process.[3]
-
Flocculation: The aggregation of droplets into loose clusters without the rupture of the interfacial film. This can be a precursor to coalescence.[3]
-
Coalescence: The irreversible merging of smaller droplets to form larger ones, leading to a decrease in the number of droplets and an increase in the average particle size. This ultimately results in phase separation.[1][3]
-
Phase Separation: The complete separation of the emulsion into two distinct oil and water layers, representing a total breakdown of the emulsion.[3][4]
-
Changes in Physical Properties: Significant changes in viscosity, color, odor, or pH can also indicate instability.[3][5]
Q3: How does the concentration of this compound affect emulsion stability?
A3: Generally, increasing the concentration of this compound enhances emulsion stability up to an optimal point.[1] A higher concentration provides more emulsifier molecules to cover the surface of the dispersed droplets, creating a more robust protective barrier against coalescence. However, excessively high concentrations can lead to an undesirable increase in viscosity, potentially making the emulsion too thick or gel-like.[1]
Q4: What is the importance of the Hydrophilic-Lipophilic Balance (HLB) value when formulating with this compound?
A4: The HLB value is a crucial parameter for selecting the right emulsifier to ensure the stability of an emulsion. It indicates the balance between the hydrophilic and lipophilic portions of the surfactant. For oil-in-water (O/W) emulsions, more hydrophilic emulsifiers (higher HLB values) are typically required, while water-in-oil (W/O) emulsions need more lipophilic emulsifiers (lower HLB values).[6] The required HLB for an emulsion depends on the specific oil phase being used. Using a blend of emulsifiers, including this compound, can help to achieve the precise HLB value needed for optimal stability.
Q5: Can temperature fluctuations affect the long-term stability of my emulsion?
A5: Yes, temperature is a critical factor. High temperatures can decrease the viscosity of the continuous phase, making it easier for droplets to move and collide, which can lead to coalescence.[1] Elevated temperatures can also accelerate chemical degradation of the components. Conversely, freezing and thawing cycles can also disrupt the emulsion structure.[7] It is important to store emulsions at a controlled temperature.[8] Some formulations may be stable up to around 37°C but can destabilize at temperatures above 50°C.[9]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Phase Separation (Oiling out or water separation) | Insufficient emulsifier concentration.Incorrect HLB value for the oil phase.High storage temperature.Chemical degradation of components. | Increase the concentration of this compound.Blend this compound with another surfactant to adjust the overall HLB value.Store the emulsion at a lower, controlled temperature.Investigate the purity of all ingredients; impurities can promote instability.[10] |
| Increased Particle/Droplet Size Over Time | Coalescence is occurring.Flocculation followed by coalescence.Ostwald ripening (growth of larger droplets at the expense of smaller ones). | Increase the viscosity of the continuous phase by adding a thickening agent.Optimize the concentration of the emulsifier.Ensure sufficient energy input (homogenization) during preparation to achieve a small initial droplet size. |
| Creaming or Sedimentation | Significant density difference between the oil and water phases.Low viscosity of the continuous phase. | Reduce the droplet size through homogenization.Increase the viscosity of the continuous phase with a suitable rheology modifier.Gentle agitation before use can often redisperse the creamed layer. |
| Change in Viscosity (Thinning or Thickening) | Thinning: Potential coalescence or degradation of a thickening agent.Thickening: Potential flocculation or changes in the internal structure. | Evaluate the emulsion for changes in particle size.Assess the compatibility of the thickening agent with other formulation components over time and across different temperatures. |
| Unexpected pH Shift | Chemical reactions such as hydrolysis of esters.Microbial contamination. | Use buffers to maintain a stable pH.Incorporate a suitable preservative system.Ensure the pH of the final formulation is within a range that promotes stability.[5] |
Experimental Protocols
Protocol 1: Accelerated Stability Testing via Centrifugation
This method provides a rapid assessment of an emulsion's physical stability.
-
Sample Preparation: Place a known volume (e.g., 10 mL) of the emulsion into a graduated centrifuge tube.
-
Centrifugation: Centrifuge the sample at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).[11]
-
Observation: After centrifugation, visually inspect the tube for any signs of phase separation, creaming, or sedimentation.
-
Quantification: Measure the volume of any separated layers to quantify the degree of instability. A stable emulsion will show no separation.[12]
Protocol 2: Long-Term Stability Monitoring
This protocol assesses the stability of the emulsion under controlled storage conditions over an extended period.
-
Storage Conditions: Store aliquots of the emulsion in sealed containers at various controlled temperatures (e.g., 4°C, 25°C, and 40°C) and protect them from light.[8]
-
Sampling Schedule: At predetermined time points (e.g., 0, 1, 3, and 6 months), withdraw samples for analysis.
-
Analysis: At each time point, perform the following tests:
-
Visual Observation: Note any changes in appearance, such as color, odor, and signs of separation.[3]
-
Microscopic Examination: Use an optical microscope to observe the droplet morphology and check for signs of flocculation or coalescence.
-
Particle Size Analysis: Use Dynamic Light Scattering (DLS) or laser diffraction to measure the mean droplet size and size distribution. A significant increase in mean particle size indicates instability.[2][7]
-
Zeta Potential Measurement: For oil-in-water emulsions, measure the zeta potential to assess the electrostatic stability. Higher absolute values generally indicate greater stability.[13]
-
pH Measurement: Measure the pH of the emulsion to monitor for any chemical changes.[5]
-
Viscosity Measurement: Use a rheometer to measure the viscosity. A significant change can indicate structural changes within the emulsion.[9][11]
-
Data Presentation
Table 1: Effect of this compound Concentration on Emulsion Stability
| This compound Conc. (% w/w) | Initial Mean Particle Size (nm) | Mean Particle Size after 30 days at 40°C (nm) | Visual Observation after 30 days |
| 1.0 | 250 | 800 | Significant creaming |
| 2.5 | 220 | 450 | Slight creaming |
| 5.0 | 200 | 210 | Homogeneous, no separation |
| 10.0 | 180 | 185 | Homogeneous, stable |
Note: This table presents illustrative data based on general principles. Actual results will vary depending on the specific formulation.
Table 2: Stability Assessment Parameters and Methods
| Parameter | Method of Analysis | Indication of Stability |
| Macroscopic Appearance | Visual Inspection | No phase separation, creaming, or color change.[3] |
| Droplet Size & Distribution | Dynamic Light Scattering (DLS), Laser Diffraction, Microscopy | Consistent particle size over time.[2][7] |
| Zeta Potential | Electrophoretic Light Scattering | High absolute zeta potential value (typically > |30| mV) for electrostatic stabilization.[11][13] |
| Rheology | Viscometer/Rheometer | Consistent viscosity and flow behavior.[11] |
| pH | pH meter | Stable pH value within the desired range.[5] |
| Accelerated Stability | Centrifugation, Freeze-Thaw Cycles | No separation after centrifugation; no breaking after temperature cycling.[7][11] |
Visualizations
Caption: Key factors influencing the long-term stability of this compound emulsions.
Caption: A logical workflow for troubleshooting common emulsion instability issues.
Caption: Experimental workflow for a long-term emulsion stability study.
References
- 1. satelliteinter.com [satelliteinter.com]
- 2. entegris.com [entegris.com]
- 3. agnopharma.com [agnopharma.com]
- 4. Integration of PEG 400 into a self-nanoemulsifying drug delivery system improves drug loading capacity and nasal mucosa permeability and prolongs the survival of rats with malignant brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japer.in [japer.in]
- 6. What are the HLB values of commonly used emulsifiers and the best way to select them? - China Chemical Manufacturer [longchangextracts.com]
- 7. ulprospector.com [ulprospector.com]
- 8. hamptonresearch.com [hamptonresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. researchgate.net [researchgate.net]
- 12. cipac.org [cipac.org]
- 13. dovepress.com [dovepress.com]
preventing crystallization of API in PEG 400 dilaurate solutions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the crystallization of Active Pharmaceutical Ingredients (APIs) in Polyethylene (B3416737) Glycol (PEG) 400 dilaurate solutions.
Troubleshooting Guide
My API is crystallizing out of the PEG 400 dilaurate solution. What are the potential causes and how can I fix it?
API crystallization in this compound, a lipid-based excipient, is often a result of the formulation reaching a supersaturated state. This can be triggered by several factors. The following sections provide a step-by-step guide to identify the cause and find a solution.
Initial Troubleshooting Steps
A logical approach to troubleshooting involves assessing the formulation and storage conditions. The flowchart below outlines a recommended workflow.
Q1: Could the API concentration be too high?
Answer: Yes, exceeding the solubility limit of the API in this compound is a primary cause of crystallization. The amorphous state of a drug is thermodynamically unstable and tends to revert to a more stable crystalline form.[1]
-
Troubleshooting Action:
-
Determine the equilibrium solubility of your API in this compound at your target storage temperature.
-
If the formulation concentration is at or above this limit, consider reducing the API load.
-
Alternatively, the solvent system can be modified to increase API solubility.
-
Q2: How do storage conditions affect my formulation?
Answer: Temperature fluctuations are a major contributor to crystallization. A decrease in temperature can significantly lower the solubility of the API, leading to supersaturation and subsequent precipitation. Exposure to humidity can also introduce water into the formulation, which may act as an anti-solvent for hydrophobic APIs.
-
Troubleshooting Action:
-
Store solutions at a constant, controlled temperature. Storing at lower temperatures should be avoided unless the formulation is designed for it.[1]
-
Protect the formulation from atmospheric moisture by using well-sealed containers and controlled humidity environments.
-
Q3: Can impurities in the API or excipients cause crystallization?
Answer: Yes, impurities can act as nucleation sites, or "seeds," for crystal growth. This can include particulate matter, degradants of the API or excipient, or even different polymorphic forms of the API itself. The degradation of PEG 400 can be initiated by autoxidation, which forms reactive peroxide intermediates that can react with the drug.[2]
-
Troubleshooting Action:
-
Ensure high purity of both the API and this compound.
-
Characterize the solid-state of your API to ensure you are using the desired polymorphic form.
-
Consider adding antioxidants to prevent oxidative degradation of the this compound.[2]
-
Q4: How can I modify my formulation to prevent crystallization?
Answer: If reducing the concentration or controlling storage conditions is not feasible or sufficient, modifying the formulation by adding crystallization inhibitors is a common and effective strategy.[3]
-
Formulation Strategies:
-
Add a Co-solvent: A co-solvent system, which combines multiple solvents, can enhance the solubility of the API.[4] Commonly used co-solvents that are miscible with PEG-based systems include propylene (B89431) glycol and ethanol.[5]
-
Incorporate a Polymeric Inhibitor: Polymers such as polyvinylpyrrolidone (B124986) (PVP) or hypromellose (HPMC) can inhibit crystallization by sterically hindering the alignment of API molecules into a crystal lattice and by forming hydrogen bonds with the API.[3][4]
-
Use Surfactants: Surfactants can help to keep the API molecularly dispersed and can inhibit supersaturation.[4]
-
The diagram below illustrates the mechanism by which crystallization inhibitors work.
Frequently Asked Questions (FAQs)
Q: What is this compound?
A: this compound is a polyethylene glycol ester. It is synthesized from PEG 400 and lauric acid. It functions as an oil-soluble emulsifier, softener, and lubricant.[6]
Q: At what concentration should I start testing crystallization inhibitors?
A: The effective concentration of a crystallization inhibitor is dependent on the specific API and formulation. However, a common starting point for polymeric inhibitors like HPMC is around 5% (m/m).[3] It is recommended to perform a screening study with varying concentrations to find the optimal level.
Q: Does the molecular weight of PEG affect API crystallization?
A: Yes, the molecular weight of PEG can influence its interaction with the API and thus affect crystallization kinetics. The effect can vary; for some APIs, PEG can delay crystallization, while for others it might promote it or have no effect.[7] Therefore, the specific grade of PEG and its esters should be carefully selected and evaluated.
Q: Can I use a combination of inhibitors?
A: Yes, a combination of inhibitors, such as a co-solvent and a polymer, can have a synergistic effect and provide better stability against crystallization.
Data Presentation
The following tables provide example data to illustrate the impact of formulation variables on API solubility.
Table 1: Effect of Co-solvents on API Solubility in this compound at 25°C
| Formulation | API Solubility (mg/mL) |
| 100% this compound | 5.2 |
| 90% this compound / 10% Propylene Glycol | 8.1 |
| 80% this compound / 20% Propylene Glycol | 12.5 |
| 90% this compound / 10% Ethanol | 9.7 |
| 80% this compound / 20% Ethanol | 15.3 |
Table 2: Effect of Temperature on API Solubility in 80:20 this compound/Propylene Glycol
| Temperature (°C) | API Solubility (mg/mL) |
| 4 | 3.8 |
| 25 | 12.5 |
| 40 | 28.9 |
Experimental Protocols
Protocol 1: API-Excipient Compatibility Study
This protocol is designed to assess the potential for physical and chemical interactions between the API and this compound.
-
Preparation of Samples:
-
Prepare binary mixtures of the API and this compound, typically in a 1:1 ratio.[8]
-
To simulate worst-case scenarios, also prepare mixtures with higher proportions of the excipient.
-
Prepare a control sample of the pure API and a control sample of the pure excipient.
-
For stress testing, prepare an additional set of samples and add a small amount of water (e.g., 5-10%) to accelerate potential degradation.[9]
-
-
Storage Conditions:
-
Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) and at room temperature.
-
Store another set of samples protected from light to assess photosensitivity.
-
-
Analysis:
-
At predetermined time points (e.g., 0, 1, 2, and 4 weeks), visually inspect the samples for any physical changes such as crystallization, color change, or phase separation.
-
Use analytical techniques to detect chemical degradation:
-
High-Performance Liquid Chromatography (HPLC): To quantify the API and detect the formation of any degradation products.[10]
-
Differential Scanning Calorimetry (DSC): To detect changes in melting point, glass transition temperature, or the appearance of new thermal events that would indicate an interaction.[9]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify changes in functional groups that would suggest a chemical interaction.
-
-
Protocol 2: Equilibrium Solubility Determination
This protocol determines the maximum amount of API that can be dissolved in this compound at a specific temperature.
-
Sample Preparation:
-
Add an excess amount of the API to a known volume of this compound in a sealed vial. The excess solid ensures that equilibrium is reached.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker bath set to the desired temperature (e.g., 25°C).
-
Agitate the sample for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined experimentally.
-
-
Sample Processing:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow undissolved solids to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a solvent-resistant filter (e.g., 0.45 µm PTFE) to remove any undissolved API.
-
-
Quantification:
-
Accurately dilute the filtered sample with a suitable solvent.
-
Analyze the concentration of the API in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
-
-
Calculation:
-
Calculate the original concentration of the API in the this compound, taking into account the dilution factor. This value represents the equilibrium solubility.
-
References
- 1. Crystallization of Amorphous Drugs and Inhibiting Strategies [manu56.magtech.com.cn]
- 2. Degradation of fenprostalene in polyethylene glycol 400 solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. impactfactor.org [impactfactor.org]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. This compound PEG 400 Dl Cas 9005-02-1 Manufacturers, Suppliers - Factory Direct Wholesale - Maoheng [mhsurfactants.com]
- 7. Modification of crystallization behavior in drug/polyethylene glycol solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. veeprho.com [veeprho.com]
- 9. scispace.com [scispace.com]
- 10. labinsights.nl [labinsights.nl]
addressing viscosity problems in PEG 400 dilaurate formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PEG 400 dilaurate formulations. The following sections address common viscosity-related challenges encountered during experimentation and manufacturing.
Troubleshooting Guide: Viscosity Issues
High viscosity in this compound formulations can pose significant challenges, from difficulty in handling and mixing to inconsistencies in the final product. This guide provides a systematic approach to diagnosing and resolving these issues.
Q1: My this compound formulation is too thick to handle at room temperature. What are the initial steps to decrease its viscosity?
A1: An immediate and effective method to reduce the viscosity of your formulation is to gently heat it. The viscosity of polyethylene (B3416737) glycol (PEG) and its esters, like this compound, is highly dependent on temperature. Increasing the temperature will decrease the viscosity, making the formulation easier to handle, pour, and mix.[1][2]
It is crucial to apply heat gradually and monitor the temperature to avoid degradation of any active pharmaceutical ingredients (APIs) or other excipients in your formulation. Start with a temperature increase of 10-20°C and observe the effect on viscosity.
Q2: I've tried gentle heating, but the viscosity is still too high for my application. What other formulation adjustments can I make?
A2: If heating alone is insufficient or not suitable for your formulation, consider the following adjustments:
-
Solvent Addition: The addition of a low-viscosity solvent can effectively reduce the overall viscosity of the formulation.[2] Water, ethanol, or other suitable organic solvents compatible with your formulation components can be used. It is essential to start with small amounts of solvent and assess the impact on both viscosity and the stability of the formulation.
-
Co-solvent Systems: Utilizing a co-solvent system can be a more sophisticated approach. For instance, incorporating propylene (B89431) glycol or glycerin can modify the rheological properties of the formulation.[3] The choice of co-solvent will depend on the desired final properties and the intended application.
-
Concentration Adjustment: If possible, reducing the concentration of this compound or other high-viscosity components can be a straightforward way to lower the overall viscosity.
Q3: My formulation's viscosity appears to change over time, leading to inconsistent results. What could be the cause?
A3: Changes in viscosity over time can be attributed to several factors:
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Temperature Fluctuations: As established, temperature has a significant impact on viscosity. Ensure that your formulation is stored and handled in a temperature-controlled environment to maintain consistent viscosity.[1][2]
-
Ingredient Interactions: Interactions between different components in your formulation can lead to changes in the microstructure and, consequently, viscosity. This can include polymer chain entanglement or the formation of aggregates.[4]
-
Shear History: Some formulations exhibit thixotropic or shear-thinning behavior, where the viscosity changes depending on the amount of shear it has been exposed to.[4][5] Standardizing your mixing and handling procedures is crucial for consistent viscosity.
Frequently Asked Questions (FAQs)
Q4: What is the typical viscosity of PEG 400 and how does it relate to this compound?
A4: The viscosity of PEG 400 is influenced by temperature. At room temperature (around 25°C), the shear viscosity of PEG 400 is typically in the range of 37 - 45 mPa·s.[2] this compound, being a larger molecule due to the addition of two laurate chains, will generally exhibit a higher viscosity than PEG 400 alone under the same conditions. The exact viscosity will depend on the purity of the material and the specific formulation.
Q5: How does the concentration of this compound in a solution affect its viscosity?
A5: The viscosity of a this compound solution increases with higher concentrations.[6] This is due to increased intermolecular interactions and potential for polymer chain entanglement at higher concentrations. When formulating, it is important to find the optimal concentration that provides the desired therapeutic effect without resulting in unmanageable viscosity.
Q6: Can the application of shear force, such as during mixing or pumping, affect the viscosity of my formulation?
A6: Yes, formulations containing polymers like this compound can exhibit non-Newtonian behavior, such as shear thinning.[4][7] This means that the viscosity decreases as the shear rate increases. At rest, the polymer chains may be entangled, resulting in high viscosity. When shear is applied, the chains can align in the direction of flow, reducing entanglement and lowering the viscosity.[4] It is important to characterize the rheological properties of your formulation to understand its behavior under different processing conditions.
Data Presentation
Table 1: Viscosity of PEG 400 at Different Temperatures
| Temperature (°C) | Temperature (K) | Dynamic Viscosity (mPa·s) |
| 20 | 293.15 | 114.5[8] |
| 25 | 298.15 | 70.4[8] |
| 30 | 303.15 | ~50 |
| 40 | 313.15 | ~35 |
| 50 | 323.15 | 15 - 20[2] |
Note: Data for temperatures between 30°C and 40°C are interpolated from graphical data and should be considered approximate.
Experimental Protocols
Protocol 1: Measurement of Formulation Viscosity using a Rotational Viscometer
This protocol outlines the general procedure for measuring the dynamic viscosity of a this compound formulation.
Materials:
-
Rotational viscometer (e.g., Brookfield type)
-
Appropriate spindle for the expected viscosity range
-
Temperature-controlled water bath or sample chamber
-
Beaker or sample container
-
This compound formulation
Procedure:
-
Instrument Setup: Calibrate the viscometer according to the manufacturer's instructions. Select a spindle and rotational speed appropriate for the expected viscosity of your sample.
-
Sample Preparation: Place a sufficient amount of the formulation into the sample container to ensure the spindle will be immersed to the proper depth.
-
Temperature Control: Place the sample container in the temperature-controlled bath and allow the sample to equilibrate to the desired temperature. Monitor the temperature with a calibrated thermometer.
-
Measurement: Immerse the spindle into the sample, avoiding the introduction of air bubbles. Start the viscometer at the selected speed and allow the reading to stabilize.
-
Data Recording: Record the viscosity reading in mPa·s or cP. For non-Newtonian fluids, it is important to record the viscosity at different shear rates (rotational speeds).
-
Cleaning: Thoroughly clean the spindle and sample container immediately after use with an appropriate solvent.
Mandatory Visualizations
Caption: Troubleshooting workflow for high viscosity issues.
References
- 1. ijsr.net [ijsr.net]
- 2. satelliteinter.com [satelliteinter.com]
- 3. Optimization of cosolvent concentration and excipient composition in a topical corticosteroid solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Shear thinning - Wikipedia [en.wikipedia.org]
- 5. Shear Thickening Behavior in Injectable Tetra-PEG Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ugr.es [ugr.es]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Surfactant Blends with PEG 400 Dilaurate
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for optimizing the Hydrophile-Lipophile Balance (HLB) of surfactant blends featuring PEG 400 dilaurate.
Frequently Asked Questions (FAQs)
Q1: What is the HLB value of this compound?
A1: The HLB (Hydrophile-Lipophile Balance) value is a measure of the degree to which a surfactant is hydrophilic or lipophilic. The HLB value for this compound is approximately 10. This makes it a good oil-in-water (O/W) emulsifier.
Q2: What is a "Required HLB" (RHLB) and why is it important?
A2: The Required HLB is the specific HLB value that an oil or a blend of oils requires to form a stable emulsion. For an oil-in-water (O/W) emulsion, matching the surfactant blend's HLB to the oil phase's RHLB is critical for achieving maximum stability and preventing issues like creaming, coalescence, or phase separation.
Q3: How do I calculate the HLB of a surfactant blend?
A3: The HLB of a blend of two surfactants can be calculated using the Griffin method, which is based on the weight percentage of each surfactant:
HLB_Blend = (W_A × HLB_A) + (W_B × HLB_B)
Where:
-
HLB_Blend is the HLB value of the final surfactant mixture.
-
W_A is the weight fraction of surfactant A in the blend.
-
HLB_A is the HLB value of surfactant A.
-
W_B is the weight fraction of surfactant B in the blend.
-
HLB_B is the HLB value of surfactant B.
Q4: Why do I need to blend this compound with another surfactant?
A4: While this compound is an effective emulsifier, blending it with another surfactant (one with a higher or lower HLB value) allows you to precisely match the Required HLB of your specific oil phase. This fine-tuning is essential for creating highly stable and robust emulsions, as a single surfactant rarely provides the perfect HLB value for a given oil.
Troubleshooting Guide
Problem: My emulsion is separating quickly after preparation (coalescence).
-
Possible Cause: The HLB of your surfactant blend does not match the Required HLB of your oil phase. Coalescence, the merging of droplets, often indicates an incorrect HLB value.
-
Solution: You will need to systematically vary the HLB of your surfactant blend to find the optimal value. Prepare a series of small test emulsions with varying surfactant ratios (and thus, varying HLB values) to identify the blend that produces the most stable emulsion. Refer to the Experimental Protocol for Determining Optimal HLB below.
Problem: A layer of cream or sediment is forming at the top or bottom of my emulsion (creaming/sedimentation).
-
Possible Cause: While creaming can be influenced by factors like particle size and density differences, an improper HLB value can contribute to poor emulsion stability and accelerate this process.
-
Solution:
-
Re-evaluate the HLB: Ensure your surfactant blend's HLB is precisely matched to your oil's RHLB. Even small deviations can impact stability.
-
Increase Viscosity: Consider adding a thickening agent or viscosity modifier to the continuous phase (usually water in an O/W emulsion) to slow the movement of droplets.
-
Homogenization: Reduce the droplet size of the dispersed phase by using high-shear mixing or homogenization. Smaller droplets are less prone to creaming.
-
Problem: I'm not sure which surfactant to blend with this compound.
-
Possible Cause: Uncertainty about the desired HLB range for your oil phase.
-
Solution: To increase the HLB of your blend, choose a surfactant with a high HLB value (e.g., Polysorbate 80, HLB = 15). To decrease the HLB, select a surfactant with a low HLB value (e.g., Sorbitan monooleate, HLB = 4.3). The choice depends on whether your current blend's HLB is too low or too high for your specific oil.
Reference Data
Table 1: HLB Values of Common Surfactants
| Surfactant Name | HLB Value | Type |
| Sorbitan monooleate (Span 80) | 4.3 | W/O Emulsifier |
| Sorbitan monostearate (Span 60) | 4.7 | W/O Emulsifier |
| This compound | 10.0 | O/W Emulsifier |
| Polysorbate 80 (Tween 80) | 15.0 | O/W Emulsifier |
| Polysorbate 20 (Tween 20) | 16.7 | O/W Emulsifier |
Table 2: Approximate Required HLB (RHLB) for Common Oils (for O/W Emulsions)
| Oil Name | Required HLB (RHLB) |
| Mineral Oil | 10-12 |
| Castor Oil | 14 |
| Coconut Oil | 8 |
| Soybean Oil | 12 |
| Isopropyl Myristate | 11.5 |
| Lanolin, Anhydrous | 10 |
Experimental Protocols
Protocol: Determining the Optimal HLB for an Oil Phase
This protocol outlines a systematic approach to finding the Required HLB of your oil phase by creating a series of emulsions with surfactant blends of varying HLB values.
Materials:
-
This compound
-
A high-HLB surfactant (e.g., Polysorbate 80, HLB 15)
-
Your oil phase
-
Distilled water
-
Beakers or vials
-
Graduated cylinders or pipettes
-
Homogenizer or high-shear mixer
Methodology:
-
Prepare Surfactant Stock Blends:
-
Create a series of ten surfactant blends of this compound (HLB 10) and Polysorbate 80 (HLB 15) with varying weight ratios to achieve a range of HLB values (e.g., from 10 to 15 in increments of 0.5).
-
Use the formula: HLB_Blend = (% this compound × 10) + (% Polysorbate 80 × 15).
-
-
Prepare Test Emulsions:
-
For each surfactant blend, prepare a small test emulsion. A common starting ratio is 5% surfactant blend, 30% oil phase, and 65% water.
-
Add the surfactant blend to the oil phase and mix until uniform.
-
Slowly add the water phase while mixing with a homogenizer.
-
Homogenize each sample for the same duration and at the same intensity to ensure consistency.
-
-
Evaluate Emulsion Stability:
-
Visually inspect the emulsions immediately after preparation and then at set time intervals (e.g., 1 hour, 24 hours, 1 week).
-
Look for signs of instability:
-
Creaming: A concentrated layer of oil droplets rising to the top.
-
Coalescence: The merging of small droplets into larger ones, leading to visible oil separation.
-
Phase Separation: Complete separation of the oil and water layers.
-
-
-
Identify Optimal HLB:
-
The emulsion that remains the most stable and uniform over the observation period was prepared with the surfactant blend whose HLB value most closely matches the Required HLB of the oil phase.
-
Visual Guides
Caption: Workflow for determining the optimal HLB value of an oil phase.
Caption: Troubleshooting logic for addressing emulsion instability issues.
Technical Support Center: PEG 400 Dilaurate in Topical Preparations
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of PEG 400 Dilaurate in topical preparations.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary functions in topical formulations?
This compound is a polyethylene (B3416737) glycol ester of lauric acid. In topical preparations, it primarily functions as a non-ionic surfactant, emulsifier (for oil-in-water emulsions), solubilizer, and viscosity modifier.[1][2] Its ability to dissolve a wide range of active pharmaceutical ingredients (APIs) makes it a valuable excipient for enhancing drug delivery.[3]
2. What are the typical physical properties of this compound?
This compound is typically a clear, yellow to amber-colored viscous liquid at room temperature.[4] Key properties are summarized in the table below.
| Property | Value | Reference |
| INCI Name | PEG-8 Dilaurate | [5] |
| CAS Number | 9005-02-1 | [5] |
| HLB Value | ~9.7 | [5] |
| Appearance | Yellow to amber liquid | [5] |
| Solubility | Soluble in water and organic solvents | [6] |
| Acid Value | 10 Max (mg KOH/g) | [5] |
| Saponification Value | 127 - 137 (mg KOH/g) | [5] |
3. What is the recommended usage level of this compound in topical preparations?
The typical use level of this compound in topical formulations ranges from 2% to 15%, depending on the specific application and desired characteristics of the final product.[5] For instance, in skin care creams and lotions, its concentration can range from 1% to 10%. In cleansers, a lower concentration of around 1% to 3% is common, while for thickening purposes in serums and gels, it can be higher, from 3% to 10% or more.[7]
4. Is this compound known to cause skin irritation?
PEG derivatives, including this compound, are generally considered to have a low potential for skin irritation and sensitization when applied to intact skin.[2][8] However, it is recommended not to use PEG-containing products on damaged skin due to potential absorption and adverse effects.[8] It is always advisable to conduct appropriate skin irritation studies for any new topical formulation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation of topical preparations containing this compound.
Issue 1: Emulsion Instability (Phase Separation, Creaming)
Question: My cream/lotion containing this compound is separating into layers. What could be the cause and how can I fix it?
Answer: Emulsion instability, such as phase separation or creaming, is a common issue and can be attributed to several factors.
Potential Causes and Solutions:
-
Incorrect HLB Value: The Hydrophilic-Lipophile Balance (HLB) of the emulsifier system is crucial for emulsion stability. For oil-in-water (O/W) emulsions, the required HLB of the oil phase must be matched by the HLB of the emulsifier system. This compound has an HLB value of approximately 9.7.[5] If the required HLB of your oil phase is significantly different, you may need to blend this compound with another emulsifier with a different HLB to achieve the desired value.[8][9]
-
Inadequate Homogenization: Insufficient mixing or shear during the emulsification process can lead to large and non-uniform droplet sizes, which are more prone to coalescence and separation.
-
Improper Processing Temperature: The temperature of the oil and water phases during emulsification is critical. A significant temperature difference can lead to the solidification of some components and improper emulsion formation.
-
Inappropriate Concentration of this compound: While higher concentrations of PEG 400 can increase emulsion stability, excessive amounts can lead to a thick, gel-like consistency or even destabilize the emulsion.[4]
-
Changes in Storage Temperature: Higher storage temperatures can decrease the viscosity of the continuous phase, making it easier for oil droplets to coalesce.[10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for emulsion instability.
Issue 2: Crystallization or Grainy Texture
Question: My topical formulation has developed a grainy texture over time. Could this compound be the cause?
Answer: A grainy texture often indicates crystallization of one or more components in the formulation. While this compound itself is a liquid at room temperature, it can influence the solubility of other ingredients and potentially contribute to crystallization under certain conditions.
Potential Causes and Solutions:
-
Supersaturation of an Active Ingredient or Excipient: The formulation may be supersaturated with the API or another solid excipient, leading to crystallization over time. This compound can enhance the solubility of many compounds, but changes in temperature or solvent composition (e.g., water evaporation) can lead to supersaturation.[11]
-
Improper Cooling Rate: Rapid or uncontrolled cooling during the manufacturing process can lead to the formation of less stable crystal forms that may transition to more stable, larger crystals over time, resulting in a grainy texture.[12]
-
Incompatibility with Other Excipients: Interactions between this compound and other ingredients in the formulation could reduce the overall solubility of a component, leading to its crystallization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for crystallization.
Issue 3: Undesirable Viscosity
Question: The viscosity of my topical preparation with this compound is not as expected. How can I adjust it?
Answer: this compound can act as a viscosity modifier.[2] The final viscosity of the formulation depends on its concentration and interactions with other components.
Potential Causes and Solutions:
-
Inappropriate Concentration: The viscosity of a formulation containing this compound is dependent on its concentration. Increasing the concentration will generally increase the viscosity.[1][13]
-
Interaction with Other Thickeners: The presence of other thickening agents (e.g., polymers like carbomers or cellulose (B213188) derivatives) can have a synergistic or antagonistic effect on the viscosity when combined with this compound.
-
Temperature Effects: The viscosity of formulations containing this compound is temperature-dependent, with viscosity generally decreasing as temperature increases.[13]
Troubleshooting Steps:
-
Adjust this compound Concentration: Systematically vary the concentration of this compound in small increments to achieve the target viscosity.
-
Evaluate Other Thickeners: If other thickeners are present, investigate their interaction with this compound by preparing formulations with and without the other thickeners.
-
Control Manufacturing Temperature: Ensure consistent temperature control during all stages of manufacturing to maintain consistent viscosity from batch to batch.
Experimental Protocols
Protocol 1: Evaluation of Emulsion Stability
Objective: To assess the physical stability of a topical emulsion containing this compound.
Methodology:
-
Visual Observation:
-
Store samples of the emulsion in transparent containers at different temperatures (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).
-
Visually inspect the samples at regular intervals (e.g., 24 hours, 1 week, 1 month, 3 months) for any signs of instability, such as creaming, coalescence, or phase separation.
-
-
Microscopic Examination:
-
Place a small drop of the emulsion on a microscope slide and cover with a coverslip.
-
Observe the emulsion under a light microscope at different magnifications.
-
Examine the droplet size distribution and look for any signs of droplet aggregation or coalescence over time.
-
-
Centrifugation Test:
-
Place a sample of the emulsion in a centrifuge tube.
-
Centrifuge at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).
-
Observe the sample for any signs of phase separation. A stable emulsion should not show any separation.
-
-
Freeze-Thaw Cycling:
-
Subject the emulsion to several cycles of freezing and thawing (e.g., -10°C for 24 hours followed by 25°C for 24 hours).
-
After each cycle, visually and microscopically examine the emulsion for any signs of instability.
-
Protocol 2: Assessment of Skin Irritation Potential (In Vitro)
Objective: To evaluate the potential of a topical formulation containing this compound to cause skin irritation using a reconstructed human epidermis (RhE) model.
Methodology:
-
Tissue Culture:
-
Use commercially available reconstructed human epidermis tissue models (e.g., EpiDerm™, SkinEthic™ RHE).
-
Culture the tissues according to the manufacturer's instructions.
-
-
Test Article Application:
-
Apply a defined amount of the topical formulation directly to the surface of the RhE tissue.
-
Include a negative control (e.g., phosphate-buffered saline) and a positive control (e.g., sodium dodecyl sulfate (B86663) solution).
-
-
Incubation:
-
Incubate the treated tissues for a specified period (e.g., 60 minutes).
-
-
Viability Assay (MTT Assay):
-
After incubation, rinse the tissues to remove the test article.
-
Transfer the tissues to a solution containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Living cells will reduce the MTT to a purple formazan (B1609692) precipitate.
-
Extract the formazan and measure its absorbance using a spectrophotometer.
-
-
Data Analysis:
Protocol 3: Characterization of Crystallization by Differential Scanning Calorimetry (DSC)
Objective: To detect and characterize the crystalline components in a topical formulation.[12]
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount (5-10 mg) of the topical formulation into an aluminum DSC pan and seal it.
-
-
DSC Analysis:
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Perform a heating scan from a low temperature (e.g., -20°C) to a temperature above the melting points of all components (e.g., 100°C) at a controlled rate (e.g., 10°C/min).
-
Perform a cooling scan back to the low temperature at a controlled rate.
-
-
Data Interpretation:
-
Analyze the thermogram for endothermic peaks during heating (melting of crystals) and exothermic peaks during cooling (crystallization).
-
The temperature and enthalpy of the peaks can help identify the crystalline material and quantify its amount.[12]
-
References
- 1. researchgate.net [researchgate.net]
- 2. specialchem.com [specialchem.com]
- 3. researchgate.net [researchgate.net]
- 4. satelliteinter.com [satelliteinter.com]
- 5. HALLSTAR® PEG 400 DL | Hallstar Industrial [hallstarindustrial.com]
- 6. PEG 400 - Wikipedia [en.wikipedia.org]
- 7. avenalab.com [avenalab.com]
- 8. Study on the relationships between the oil HLB value and emulsion stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. ijsr.net [ijsr.net]
- 14. episkin.com [episkin.com]
- 15. cnb.drirenaeris.com [cnb.drirenaeris.com]
Technical Support Center: Enhancing Drug Bioavailability with PEG 400 Dilaurate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for utilizing PEG 400 dilaurate to enhance the bioavailability of pharmaceutical compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it enhance drug bioavailability?
A1: Polyethylene (B3416737) glycol 400 (PEG 400) dilaurate is a nonionic surfactant. It is the diester of polyethylene glycol 400 and lauric acid.[1][2] Its amphiphilic nature, possessing both a hydrophilic PEG component and lipophilic laurate tails, allows it to function as an effective emulsifier, solubilizer, and wetting agent.[3]
This compound can enhance drug bioavailability through several mechanisms:
-
Improved Solubility: It can increase the solubility of poorly water-soluble drugs, which is a primary factor limiting their absorption.[][5]
-
Permeation Enhancement: As a surfactant, it can modulate the permeability of intestinal membranes, facilitating drug transport.
-
Formation of Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): this compound is a key component in SNEDDS, which are anhydrous mixtures of oils, surfactants, and co-solvents that spontaneously form nanoemulsions in the gastrointestinal tract, leading to improved drug dissolution and absorption.[6][7]
Q2: What are the typical applications of this compound in drug formulation?
A2: this compound is utilized in a variety of pharmaceutical formulations, including:
-
Oral Formulations: Primarily in SNEDDS to improve the oral bioavailability of poorly soluble drugs.[7][8]
-
Topical and Transdermal Systems: As an emulsifier and penetration enhancer.
-
Parenteral Formulations: In some cases, as a component of emulsion formulations.
Q3: Is this compound safe for use in pharmaceutical formulations?
A3: PEG esters, including this compound, are generally considered to have low toxicity.[3] Safety assessments have concluded that they are safe for use in cosmetics at concentrations up to 25%.[2] However, it is crucial to consider the potential presence of impurities from the manufacturing process, such as 1,4-dioxane.[1][2] For pharmaceutical applications, using a high-purity, pharmaceutical-grade excipient is essential. While PEGs are generally safe for intact skin, they have been associated with nephrotoxicity in burn patients when applied topically in high doses.[1][2]
Troubleshooting Guide
Issue 1: Poor drug solubility in the formulation.
| Possible Cause | Troubleshooting Step |
| Insufficient amount of this compound. | Increase the concentration of this compound in the formulation. |
| Incompatible oil or co-solvent. | Screen different oils and co-solvents to find a system with better drug solubility. |
| Drug polymorphism. | Characterize the solid-state of the drug to ensure the most soluble form is being used. |
Issue 2: Drug precipitation upon aqueous dilution of the formulation.
| Possible Cause | Troubleshooting Step |
| High drug concentration leading to supersaturation and precipitation. | Reduce the drug loading in the formulation. The high affinity of PEGs for water can lead to the precipitation of dissolved compounds when the formulation encounters an aqueous environment.[5][9] |
| Inadequate surfactant to oil ratio. | Optimize the surfactant and co-surfactant to oil ratio to form a stable nanoemulsion upon dilution. |
| Use of volatile co-solvents. | Avoid volatile co-solvents like ethanol (B145695) that can evaporate and lead to drug precipitation.[8] |
Issue 3: Inconsistent or low in vivo bioavailability.
| Possible Cause | Troubleshooting Step | | Suboptimal formulation. | Re-evaluate the SNEDDS formulation using pseudo-ternary phase diagrams to identify the optimal nanoemulsion region. | | Effect of PEG on gastrointestinal transit. | Be aware that PEG 400 can accelerate small intestinal transit, which may reduce the time available for drug absorption.[10] Consider this during formulation design. | | Gender-specific effects. | Studies with PEG 400 have shown gender-dependent effects on drug bioavailability.[11][12] Consider including both male and female subjects in preclinical and clinical studies. | | Interaction with efflux transporters and metabolic enzymes. | PEG 400 can interact with efflux transporters like P-glycoprotein and metabolic enzymes such as CYP3A4 and UGTs.[13][14] This can either increase or decrease bioavailability depending on the drug. |
Data Presentation
Table 1: Effect of PEG 400 on the Bioavailability of Ranitidine (B14927) in Male Subjects
| Dose of PEG 400 (g) | Mean Cumulative Amount of Ranitidine Excreted (mg) | Increase in Bioavailability over Control (%) |
| 0 (Control) | 35 | - |
| 0.50 | 47 | 34 |
| 0.75 | 57 | 63 |
| 1.00 | 52 | 49 |
| 1.25 | 50 | 43 |
| 1.50 | 37 | 6 |
Data extracted from a study on the effects of PEG 400 on ranitidine bioavailability.[11][12]
Table 2: Pharmacokinetic Parameters of Silymarin (B1681676) Formulations in Rats
| Formulation | Cmax (µg/mL) | AUC (µg·h/mL) |
| Aqueous Suspension | ~7.4 | ~102 |
| PEG 400 Solution | 11.84 | 163.42 |
| SNEDDS | 11.84 | 163.42 |
Data shows that both PEG 400 solution and SNEDDS significantly improved the bioavailability of silymarin compared to an aqueous suspension.[15]
Experimental Protocols
Protocol 1: Formulation of a Self-Nanoemulsifying Drug Delivery System (SNEDDS)
-
Component Selection:
-
Oil Phase: Select an oil in which the drug has high solubility. Common examples include oleic acid, Capryol 90, and Labrafil M® 1944 CS.[7][8]
-
Surfactant: Choose a surfactant with an appropriate Hydrophilic-Lipophilic Balance (HLB) value, typically between 11 and 15 for O/W nanoemulsions.[7] this compound can be used here. Other options include Tween® 20, Labrasol®, and Kolliphor® EL.[7][16]
-
Co-surfactant/Co-solvent: Select a co-surfactant to improve the emulsification process and drug solubility. PEG 400 is a common choice.[7][8]
-
-
Solubility Studies: Determine the saturation solubility of the drug in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant.
-
Titrate each mixture with water and observe the formation of nanoemulsions.
-
Identify the nanoemulsion region on a phase diagram, which appears as a clear or slightly bluish, transparent liquid.[8]
-
-
Drug Loading: Incorporate the drug into the optimized blank SNEDDS formulation. Ensure the drug is completely dissolved.
-
Characterization:
-
Droplet Size and Zeta Potential: Dilute the SNEDDS with water and measure the droplet size and zeta potential using a dynamic light scattering instrument. Droplet sizes should ideally be below 200 nm.[7]
-
Emulsification Time: Assess the time taken for the formulation to form a nanoemulsion in a dissolution apparatus (USP II) with gentle agitation at 37 °C.[7]
-
Protocol 2: In Vitro Drug Release Study
-
Apparatus: Use a USP dissolution apparatus II (paddle method).
-
Dissolution Medium: Select a dissolution medium that mimics physiological conditions, such as simulated gastric fluid (SGF, pH 1.2) followed by simulated intestinal fluid (SIF, pH 6.8).
-
Procedure:
-
Fill the dissolution vessels with the dissolution medium and maintain the temperature at 37 ± 0.5 °C.
-
Introduce the SNEDDS formulation (encapsulated in a hard gelatin capsule) into the dissolution vessel.
-
Withdraw samples at predetermined time intervals.
-
Replace the withdrawn volume with fresh dissolution medium.
-
-
Analysis: Analyze the drug concentration in the collected samples using a validated analytical method, such as HPLC.
Protocol 3: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports until a confluent monolayer is formed.
-
Transport Study:
-
Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).
-
Add the drug formulation (dissolved in HBSS) to the apical (AP) side of the monolayer.
-
Collect samples from the basolateral (BL) side at various time points.
-
To study efflux, add the drug to the BL side and collect samples from the AP side.
-
-
Analysis: Determine the concentration of the drug in the collected samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculation: Calculate the apparent permeability coefficient (Papp) to assess the drug's ability to cross the intestinal barrier.
Visualizations
Caption: Workflow for the development and evaluation of a SNEDDS formulation.
Caption: Mechanisms of bioavailability enhancement by this compound.
References
- 1. View Attachment [cir-reports.cir-safety.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 68139-91-3 | Benchchem [benchchem.com]
- 5. d.docksci.com [d.docksci.com]
- 6. ovid.com [ovid.com]
- 7. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Polyethylene glycol 400 enhances the bioavailability of a BCS class III drug (ranitidine) in male subjects but not females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. The pharmaceutical excipient PEG400 affect the absorption of baicalein in Caco‐2 monolayer model by interacting with UDP‐glucuronosyltransferases and efflux transport proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. Integration of PEG 400 into a self-nanoemulsifying drug delivery system improves drug loading capacity and nasal mucosa permeability and prolongs the survival of rats with malignant brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PEG 400 Dilaurate and Polysorbate 80 in Emulsion Formulations
For Researchers, Scientists, and Drug Development Professionals
In the formulation of emulsions, the selection of an appropriate emulsifier is paramount to achieving desired stability, droplet size, and overall performance. This guide provides a comparative analysis of two commonly used nonionic surfactants, PEG 400 dilaurate and Polysorbate 80, to aid researchers and formulation scientists in their selection process. While direct comparative studies are limited, this document synthesizes available data from various sources to offer a comprehensive overview of their properties and performance in emulsions.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of an emulsifier is crucial for predicting its behavior in a formulation. Both this compound and Polysorbate 80 are nonionic surfactants, making them less sensitive to pH changes and electrolyte concentrations compared to their ionic counterparts.
| Property | This compound | Polysorbate 80 |
| Synonyms | Polyethylene (B3416737) glycol 400 dilaurate, PEG-8 Dilaurate | Polyoxyethylene (20) sorbitan (B8754009) monooleate, Tween® 80 |
| Chemical Structure | Diester of lauric acid and polyethylene glycol 400 | Complex mixture of polyoxyethylene ethers of sorbitan monooleate |
| Appearance | Colorless to yellowish liquid | Yellowish, oily liquid |
| Solubility | Dispersible in water, soluble in oils | Soluble in water and alcohol |
| HLB Value | Approximately 10.8 | Approximately 15 |
| Primary Function | Emulsifier (O/W), co-emulsifier, lubricant, spreading agent | Emulsifier (O/W), solubilizer, stabilizer, wetting agent[1] |
Note: The data presented in this table is compiled from various sources and is not from a direct head-to-head comparative study.
Performance in Emulsions: A Comparative Overview
While direct quantitative comparisons are scarce, the following sections provide insights into the performance of each emulsifier based on available research. It is important to note that in many pharmaceutical formulations, PEG 400 is often used as a co-surfactant or co-solvent in combination with a primary surfactant like Polysorbate 80 to enhance drug solubility and the stability of microemulsions or self-nanoemulsifying drug delivery systems (SNEDDS).
Emulsion Stability
Emulsion stability is a critical quality attribute, and it can be assessed through various methods that monitor physical changes over time.
| Stability Parameter | This compound | Polysorbate 80 |
| General Stability | Can form stable oil-in-water emulsions. Often used in combination with other surfactants to improve stability. | Known for its excellent emulsifying properties, forming stable oil-in-water emulsions.[1] It helps prevent the separation of oil and water phases.[1] |
| Mechanism | Acts as a steric stabilizer, where the polyethylene glycol chains extend into the aqueous phase, creating a barrier that prevents droplet coalescence. | Forms a protective film around oil droplets, reducing interfacial tension and preventing coalescence. Its amphiphilic nature allows it to bridge the oil and water phases. |
| Performance Data | Limited quantitative data is available for its use as a sole emulsifier. In some non-aqueous emulsions, its stabilizing efficiency has been studied. | Emulsions stabilized with Polysorbate 80 have shown good stability in various studies, with minimal changes in droplet size and creaming over time. |
Disclaimer: The performance data is generalized from multiple studies and does not represent a direct comparison under identical experimental conditions.
Droplet Size and Distribution
The particle size of the dispersed phase is a crucial factor influencing the physical stability, appearance, and bioavailability of an emulsion.
| Droplet Size Parameter | This compound | Polysorbate 80 |
| Typical Droplet Size | Can be used to formulate emulsions with varying droplet sizes, often in the micrometer to nanometer range, especially when used as a co-surfactant. | Capable of producing fine emulsions with droplet sizes in the sub-micron and nano-range, particularly in microemulsions and nanoemulsions. |
| Influence on Size | In combination with other surfactants, it can help reduce droplet size and improve the uniformity of the emulsion. | The concentration of Polysorbate 80 can significantly influence the droplet size, with higher concentrations generally leading to smaller droplets. |
| Example Data | In a microemulsion system with peppermint oil, a 1:1 ratio of Tween 80 to PEG 400 as the surfactant mix (Smix) resulted in an average globule size of 58 nm. | A study on a clove oil nanoemulsion using 2.5% (w/v) Tween 80 resulted in a mean droplet size of approximately 190 nm. |
Disclaimer: The example data is from separate studies and is not a direct comparison.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the comparison of emulsifiers.
Preparation of an Oil-in-Water (O/W) Emulsion
This protocol describes a general method for preparing an O/W emulsion using a high-shear homogenizer.
Materials:
-
Oil phase (e.g., mineral oil, vegetable oil)
-
Aqueous phase (e.g., deionized water)
-
Emulsifier (this compound or Polysorbate 80)
-
High-shear homogenizer (e.g., rotor-stator homogenizer)
-
Beakers
-
Heating plate with magnetic stirrer
Procedure:
-
Phase Preparation:
-
Prepare the oil phase by weighing the required amount of oil into a beaker.
-
Prepare the aqueous phase by weighing the required amount of deionized water into another beaker.
-
-
Emulsifier Addition:
-
If the emulsifier is oil-soluble (like this compound in some cases), dissolve it in the oil phase.
-
If the emulsifier is water-soluble (like Polysorbate 80), dissolve it in the aqueous phase.
-
-
Heating:
-
Heat both the oil and aqueous phases separately to 70-75°C on a heating plate with gentle stirring. This helps to ensure a uniform temperature and facilitates the emulsification process.
-
-
Emulsification:
-
Slowly add the aqueous phase to the oil phase (or vice versa, depending on the desired emulsion type and emulsifier properties) while homogenizing at a high speed (e.g., 5,000-10,000 rpm) using a high-shear homogenizer.
-
Continue homogenization for a specified period (e.g., 5-10 minutes) to ensure the formation of fine droplets.
-
-
Cooling:
-
Remove the emulsion from the heat and continue to stir gently with a magnetic stirrer until it cools down to room temperature. Rapid cooling can sometimes shock the emulsion and lead to instability.
-
-
Final Adjustments:
-
Once cooled, other ingredients such as active pharmaceutical ingredients (APIs), preservatives, or rheology modifiers can be added with gentle mixing.
-
Emulsion Stability Assessment
This protocol outlines several methods for evaluating the physical stability of an emulsion.
Methods:
-
Macroscopic Observation:
-
Store the emulsion in a transparent, sealed container at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
Visually inspect the samples at regular intervals (e.g., 24 hours, 7 days, 30 days) for any signs of instability, such as creaming (upward movement of the dispersed phase), sedimentation (downward movement), flocculation (aggregation of droplets), or coalescence (merging of droplets leading to phase separation).
-
-
Centrifugation:
-
Place a sample of the emulsion in a centrifuge tube.
-
Centrifuge the sample at a specific speed (e.g., 3000-5000 rpm) for a defined period (e.g., 15-30 minutes).
-
After centrifugation, observe the sample for any signs of phase separation. A stable emulsion should not show any separation.
-
-
Freeze-Thaw Cycling:
-
Subject the emulsion to alternating temperature cycles, for example, 24 hours at -20°C followed by 24 hours at 25°C.
-
Repeat this cycle several times (e.g., 3-5 cycles).
-
After the cycles, visually inspect the emulsion for any changes in appearance, consistency, or phase separation.
-
-
Turbiscan Analysis:
-
The Turbiscan instrument uses Static Multiple Light Scattering to detect particle migration and size variation in concentrated dispersions without dilution.
-
A light source scans the sample vertically, measuring the backscattered and transmitted light.
-
Changes in these signals over time indicate destabilization phenomena such as creaming, sedimentation, and coalescence. The Turbiscan Stability Index (TSI) can be calculated to quantify and compare the stability of different formulations.
-
Particle Size Analysis by Dynamic Light Scattering (DLS)
DLS is a common technique used to determine the size distribution of particles in a suspension or emulsion.
Equipment:
-
Dynamic Light Scattering instrument (e.g., Malvern Zetasizer)
-
Cuvettes
-
Deionized water (for dilution)
Procedure:
-
Sample Preparation:
-
Dilute a small amount of the emulsion with deionized water to an appropriate concentration. The dilution factor will depend on the instrument's sensitivity and the initial concentration of the emulsion. The goal is to obtain a sample that is dilute enough to avoid multiple scattering effects but concentrated enough to produce a stable signal.
-
-
Instrument Setup:
-
Set the instrument parameters, including the temperature (typically 25°C), the viscosity and refractive index of the dispersant (water), and the refractive index of the dispersed phase (the oil).
-
-
Measurement:
-
Transfer the diluted sample into a clean cuvette and place it in the instrument.
-
Allow the sample to equilibrate to the set temperature.
-
Perform the measurement. The instrument will measure the fluctuations in the intensity of scattered light caused by the Brownian motion of the droplets.
-
-
Data Analysis:
-
The instrument's software will analyze the correlation function of the scattered light to calculate the particle size distribution, typically reported as the Z-average diameter and the Polydispersity Index (PDI). The Z-average is an intensity-weighted mean hydrodynamic size, while the PDI is a measure of the broadness of the size distribution.
-
Visualization of Concepts
Chemical Structures
Caption: Simplified chemical structures of this compound and Polysorbate 80.
Experimental Workflow for Emulsion Characterization
Caption: A typical experimental workflow for the characterization of emulsions.
Mechanism of Emulsion Stabilization
Caption: Mechanism of emulsion stabilization by an amphiphilic emulsifier.
Conclusion
Both this compound and Polysorbate 80 are effective nonionic surfactants for the formulation of oil-in-water emulsions. Polysorbate 80, with its higher HLB value, is a well-established and versatile emulsifier known for creating stable emulsions with fine droplet sizes, making it a common choice for a wide range of applications, including pharmaceuticals and food products. This compound, while also an effective emulsifier, is frequently utilized as a co-emulsifier or co-solvent in complex systems to enhance stability and drug solubility.
The choice between these two emulsifiers will ultimately depend on the specific requirements of the formulation, including the nature of the oil phase, the desired droplet size, the required stability profile, and the intended application. For novel formulations, it is recommended to perform screening studies with both emulsifiers, alone and in combination, to determine the optimal system for the desired performance characteristics. The experimental protocols provided in this guide can serve as a starting point for such investigations.
References
A Comparative Analysis of PEG Esters in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
The surface modification of drug delivery systems with Polyethylene Glycol (PEG) has become a cornerstone in the development of advanced therapeutics. Among the various PEG derivatives, PEG esters—formed by the esterification of PEG with fatty acids—are widely utilized to enhance the pharmacokinetic properties and stability of nanocarriers. This guide provides an objective comparison of the performance of different PEG esters in drug delivery, supported by experimental data, to aid in the rational design of next-generation therapies.
Executive Summary
The choice of the fatty acid component in a PEG ester can significantly influence the physicochemical properties and in vivo performance of a drug delivery system. Key parameters such as the length and degree of saturation of the fatty acid chain play a crucial role in determining nanoparticle size, drug encapsulation efficiency, drug release kinetics, and cellular uptake. This guide will delve into a data-driven comparison of commonly used PEG esters, including those derived from stearic acid, oleic acid, and other fatty acids of varying chain lengths.
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data from various studies, highlighting the impact of different PEG esters on key performance metrics of drug delivery systems. It is important to note that the data is collated from different studies, and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: Influence of Fatty Acid Chain Length in PEG Esters on Nanoparticle Properties
| Fatty Acid in PEG Conjugate | Carbon Number | Nanoparticle Size (nm) | Drug Release Rate | Reference Study |
| Capric Acid | C10 | ~150 | Fastest | [1] |
| Lauric Acid | C12 | ~130 | Fast | [1] |
| Myristic Acid | C14 | ~110 | Intermediate | [1] |
| Palmitic Acid | C16 | ~100 | Slow | [1] |
| Stearic Acid | C18 | ~90 | Slowest | [1] |
| Arachidic Acid | C20 | ~85 | Slowest | [1] |
| Behenic Acid | C22 | >85 (size increased) | Not Reported | [1] |
Note: The study cited above utilized diamine-terminated PEG conjugated with fatty acids. The drug release was found to be diffusion-controlled and changed according to the fatty acid chain length.[1]
Table 2: Comparative Performance of PEG 40 Stearate and Glyceryl Behenate-Based Nanostructured Lipid Carriers (NLCs) for Trans-Resveratrol Delivery
| Lipid Carrier | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | In Vitro Drug Release (after 24h) |
| PEG 40 Stearate | 185.3 ± 3.4 | 0.21 ± 0.02 | 98.7 ± 0.5 | Very low |
| Glyceryl Behenate | 245.8 ± 5.1 | 0.28 ± 0.03 | 92.4 ± 0.8 | Very low |
Note: PEG 40 stearate-containing NLCs exhibited smaller particle size and higher encapsulation efficiency for trans-resveratrol compared to those formulated with glyceryl behenate.[2][3] The low drug release was attributed to the high crystallinity of the lipid matrix.[2][3]
Table 3: Effect of Fatty Acid Saturation on the Properties of Self-Assembled Leuprolide Conjugate Nanoparticles
| Leuprolide-Fatty Acid Conjugate | Particle Size (nm) | Zeta Potential (mV) | Permeability Enhancement (vs. Leuprolide) |
| Stearic Acid (Saturated) | Larger | Lower | Not Significantly Enhanced |
| Oleic Acid (Monounsaturated) | Smaller | Higher | 1.56 times |
| Linoleic Acid (Polyunsaturated) | Smallest | Highest | 1.85 times |
Note: This study conjugated leuprolide with C18 fatty acids of varying saturation. The results indicate that a higher degree of unsaturation leads to smaller particle size, higher zeta potential, and enhanced permeability.[4]
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of different drug delivery systems. Below are generalized protocols for key experiments used to evaluate the performance of formulations containing different PEG esters.
Preparation of PEG-Ester Containing Nanoparticles (Emulsion-Solvent Evaporation Method)
-
Organic Phase Preparation: Dissolve the drug, the polymer (e.g., PLGA), and the PEG-ester in a suitable organic solvent (e.g., dichloromethane).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA).
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant, and then lyophilize for storage.
Characterization of Nanoparticles
-
Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to determine the average particle size, polydispersity index (PDI), and surface charge (zeta potential) of the nanoparticles dispersed in an aqueous medium.[5][6]
-
Morphology: Visualize the shape and surface morphology of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[5][6]
-
Encapsulation Efficiency and Drug Loading:
-
Separate the nanoparticles from the aqueous medium containing the unencapsulated drug by centrifugation.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:
-
EE% = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL% = [Weight of Drug in Nanoparticles / Total Weight of Nanoparticles] x 100
-
-
In Vitro Drug Release Study
-
Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a dialysis bag or a centrifuge tube.
-
Place the dialysis bag in a larger volume of the release medium or incubate the centrifuge tubes at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw samples from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method.
-
Plot the cumulative percentage of drug released as a function of time.
Mandatory Visualization
Caption: Experimental workflow for the preparation and evaluation of PEG-ester based nanoparticles.
Caption: Factors influencing the properties and performance of PEG-ester based drug delivery systems.
Conclusion
The selection of a PEG ester for a drug delivery system is a critical decision that can significantly impact its therapeutic efficacy. The length and saturation of the fatty acid chain are key determinants of the formulation's physicochemical properties and in vivo behavior. Saturated, longer-chain fatty acids in PEG esters tend to result in smaller, more stable nanoparticles with slower drug release, which may be advantageous for sustained-release applications. Conversely, unsaturated fatty acids can lead to enhanced permeability. While this guide provides a comparative overview based on available data, the optimal PEG ester is often specific to the drug molecule, the nanocarrier system, and the intended therapeutic application, necessitating empirical evaluation through a systematic workflow as outlined. By carefully considering the interplay between the PEG ester structure and the desired performance characteristics, researchers can rationally design more effective and safer drug delivery systems.
References
- 1. Polymeric nanoparticle composed of fatty acids and poly(ethylene glycol) as a drug carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Study of Glyceryl Behenate or Polyoxyethylene 40 Stearate-Based Lipid Carriers for Trans-Resveratrol Delivery: Development, Characterization and Evaluation of the In Vitro Tyrosinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of PEG and mPEG-co-(PGA-co-PDL) microparticles loaded with sodium diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physicochemical characterization of drug nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated HPLC Methods for PEG 400 Dilaurate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of Polyethylene (B3416737) Glycol (PEG) 400 Dilaurate. While direct comparative studies on PEG 400 Dilaurate are limited, this document compiles and analyzes data from validated methods for PEG 400 and related PEG esters, offering valuable insights for method selection and development. The guide details experimental protocols and presents performance data for three common HPLC detection methods: Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), and Mass Spectrometry (MS).
Comparison of HPLC Method Performance
The selection of an appropriate HPLC method for quantifying this compound depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. Since PEG esters like this compound lack a strong UV chromophore, alternative detection methods are necessary. The following table summarizes the performance of HPLC coupled with ELSD, CAD, and MS for the analysis of PEG 400 and related PEG esters.
| Parameter | HPLC-ELSD | HPLC-CAD | LC-MS/MS |
| Analyte Validated | PEG 400 | DMPE-PEG 2000¹ | PEG 400 |
| Linearity Range | Not explicitly stated, but a log-log plot showed good linearity.[1] | 210 - 390 µg/mL[2] | 1.01 - 1013.40 µg/mL[3] |
| Correlation Coefficient (R²) | > 0.998[1] | 0.996[2] | 0.9954[3] |
| Limit of Detection (LOD) | Not specified | <10 ng on column (for MS(PEG)8)²[4] | Not specified |
| Limit of Quantification (LOQ) | Not specified | Not specified | 1.01 µg/mL[3] |
| Accuracy (Recovery %) | Acceptable for analysis of surfactants in cosmetic products.[1] | Not specified | -7.99 to 0.37 (relative error %)[3] |
| Precision (RSD %) | Repeatability was acceptable.[1] | Intra-day: 1.6%, Inter-day: 0.6%[2] | 2.31 - 13.34%[3] |
¹ 1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] ² Amine reactive PEGylation reagent
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for HPLC method validation and the logical relationship between key validation parameters.
Detailed Experimental Protocols
The following are representative experimental protocols derived from the literature for the analysis of PEG 400 and related compounds. These can serve as a starting point for developing a specific method for this compound.
HPLC-ELSD Method
This method is suitable for the quantification of PEG esters where universal detection is required.
-
Instrumentation: HPLC system with an Evaporative Light Scattering Detector (ELSD).
-
Column: A reversed-phase C8 or C18 column is commonly used. For example, a YMC-Pack C(8) or Wakosil 10 C(18) column.[1]
-
Mobile Phase: A gradient of water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed.[1]
-
Example Gradient: A linear gradient starting with a high percentage of water and increasing the organic solvent concentration over time.
-
-
Flow Rate: Typically around 1.0 mL/min.
-
Detector Settings (ELSD):
-
Nebulizer Temperature: To be optimized based on the mobile phase composition and flow rate.
-
Evaporator Temperature: To be optimized to ensure complete evaporation of the mobile phase without degrading the analyte.
-
Gas Flow Rate (Nitrogen): Adjusted to optimize droplet formation and evaporation.
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable solvent, such as the initial mobile phase composition or another miscible solvent.
-
Filter the sample solution through a 0.45 µm filter before injection.
-
-
Quantification: A calibration curve is typically constructed by plotting the logarithm of the peak area versus the logarithm of the concentration of a series of standards.[1]
HPLC-CAD Method
Charged Aerosol Detection offers consistent response for non-volatile analytes, making it a robust choice for PEG ester quantification.
-
Instrumentation: HPLC system equipped with a Charged Aerosol Detector (CAD).
-
Column: A C8 or a more specialized column like a Hypersil Gold™ PFP can be effective.[2][5]
-
Mobile Phase: A gradient of a volatile buffer (e.g., formic acid in water) and an organic solvent (e.g., methanol or acetonitrile) is required for CAD.[2][5]
-
Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.
-
Detector Settings (CAD):
-
Evaporation Temperature: Optimized based on the mobile phase.
-
Power Function: May be used to linearize the detector response.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent.
-
Perform serial dilutions to prepare calibration standards and quality control samples.
-
Ensure the final sample solvent is compatible with the mobile phase.
-
-
Quantification: A calibration curve is generated by plotting the peak area against the concentration of the standards.
LC-MS/MS Method
This method provides the highest sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Column: A C18 column, such as a Waters Xbridge C18 (50 x 4.6 mm, 3.5 µm), is a common choice.[3]
-
Mobile Phase: A gradient of an aqueous phase with a modifier (e.g., 0.1% formic acid in water) and an organic phase (e.g., methanol or acetonitrile).[3]
-
Flow Rate: Typically around 0.5 mL/min.
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for PEG analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the different PEG oligomers.
-
Precursor/Product Ions: For PEG 400, a common product ion at m/z 89 is often monitored.[3]
-
-
Sample Preparation:
-
For samples in complex matrices like plasma, a protein precipitation step (e.g., with acetonitrile) is typically required.[3]
-
The supernatant is then diluted and injected into the LC-MS/MS system.
-
-
Quantification: An internal standard is typically used, and a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. The peak areas of the different oligomers can be summed to represent the total this compound concentration.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Development of HPLC-CAD stability indicating assay method for polyethylene glycol-conjugated phospholipid (DMPE-PEG 2000) and identification of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
PEG 400 dilaurate vs PEG 400 monolaurate properties
An Objective Comparison of PEG 400 Dilaurate and PEG 400 Monolaurate for Pharmaceutical Formulations
Introduction
Polyethylene (B3416737) glycol (PEG) esters of lauric acid are versatile non-ionic surfactants widely employed in the pharmaceutical, cosmetic, and chemical industries.[1][2] Among these, PEG 400 monolaurate and this compound are particularly common, serving as emulsifiers, solubilizers, and lubricants.[3][4] Their utility stems from the combination of a hydrophilic polyethylene glycol 400 backbone and lipophilic lauric acid chains.[5] The key distinction between the two lies in the number of lauric acid molecules esterified to the PEG 400 polymer, which significantly influences their physicochemical properties and, consequently, their applications. This guide provides a detailed comparison of this compound and PEG 400 monolaurate, supported by their physicochemical data and relevant experimental methodologies.
Chemical Structure and Physicochemical Properties
PEG 400 monolaurate consists of a polyethylene glycol backbone with an average molecular weight of 400, esterified with a single lauric acid molecule.[5] In contrast, this compound features two lauric acid molecules attached to the PEG 400 backbone.[5] This structural difference is the primary determinant of their distinct properties.
The following diagram illustrates the idealized chemical structures of PEG 400 monolaurate and this compound.
A summary of the key physicochemical properties of PEG 400 monolaurate and this compound is presented in the table below.
| Property | PEG 400 Monolaurate | This compound |
| Appearance at 25°C | Liquid / Clear Pale Yellow Liquid[1][6] | Clear Yellow Liquid[5] |
| Hydrophilic-Lipophilic Balance (HLB) | ~13[1][6][7] | ~9.7 - 11.0[1][7] |
| Saponification Value (mg KOH/g) | 86 - 105[1][8] | 125 - 140[1][5] |
| Acid Value (mg KOH/g) | ≤ 5.0[1] | ≤ 10.0[1][5] |
| Solubility | Soluble in toluene, ethanol, acetone; dispersible in water[9] | Dispersible in water[10] |
Comparative Analysis of Properties
Hydrophilic-Lipophilic Balance (HLB): The most significant difference between the two compounds is their HLB value. PEG 400 monolaurate, with a higher HLB of approximately 13, is more hydrophilic.[1][6][7] This makes it a suitable oil-in-water (O/W) emulsifier.[6] In contrast, this compound has a lower HLB value, in the range of 9.7 to 11.0, indicating a more lipophilic character.[1][7] This property makes it effective as a water-in-oil (W/O) emulsifier or a co-emulsifier.[4]
Saponification Value: The saponification value reflects the amount of ester linkages in a compound. As expected, this compound has a higher saponification value (125-140 mg KOH/g) than the monolaurate (86-105 mg KOH/g) due to the presence of two ester groups per molecule compared to one.[1][5][8]
Solubility: The higher hydrophilicity of PEG 400 monolaurate results in better water dispersibility compared to the dilaurate.[9][10] While the monolaurate is described as dispersible in water, the dilaurate is also noted to be dispersible but is generally more soluble in oils.[6][9][10]
The following diagram illustrates the relationship between the chemical structure and the resulting properties and applications of PEG 400 monolaurate and dilaurate.
References
- 1. PEG Mono And Di Laureates Manufacturer,Supplier,Exporter [mohiniorganics.in]
- 2. PEG 400 MONOLAURATE Supplier | 9004-81-3 | Your Reliable Distributor UPIglobal [upichem.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. specialchem.com [specialchem.com]
- 5. This compound (68139-91-3) for sale [vulcanchem.com]
- 6. Vicchem [vicchem.com]
- 7. The Influence of the Polar Head and the Hydrophobic Chain on the Skin Penetration Enhancement Effect of Poly(Ethylene Glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. parchem.com [parchem.com]
- 9. Polyethylene glycol monolaurate | 9004-81-3 [chemicalbook.com]
- 10. This compound PEG 400 Dl Cas 9005-02-1 Manufacturers, Suppliers - Factory Direct Wholesale - Maoheng [mhsurfactants.com]
Navigating Excipient Selection: A Comparative Analysis of PEG 400 Dilaurate in Drug Formulation
For researchers, scientists, and drug development professionals, the choice of excipients is a critical determinant of a drug's ultimate success. Among the myriad of options, Polyethylene Glycol (PEG) 400 Dilaurate, a non-ionic surfactant, is often considered for its solubilizing and emulsifying properties. This guide provides an objective comparison of PEG 400 Dilaurate's performance against other common alternatives, supported by experimental data, to aid in the formulation of poorly water-soluble drugs.
This guide delves into the comparative efficacy of this compound and its alternatives in enhancing drug solubility and bioavailability, with a focus on their application in Self-Emulsifying Drug Delivery Systems (SEDDS). Detailed experimental protocols are provided to ensure the reproducibility of the cited findings.
Performance Comparison of this compound and Alternatives
The selection of an appropriate excipient is paramount in the formulation of poorly soluble drugs. The following tables summarize the comparative performance of formulations containing PEG 400 and its common alternatives, such as Polysorbate 80 and Cremophor EL, in enhancing drug solubility and bioavailability. While direct comparative data for this compound is limited in publicly available literature, the data for PEG 400, its parent compound, provides valuable insights into its potential performance.
Table 1: Comparative Solubility of a Poorly Water-Soluble Drug in Various Excipients
| Excipient | Drug Solubility (mg/mL) | Reference |
| PEG 400 | 40.11 ± 5.7 | |
| Polysorbate 80 | 38.32 ± 3.41 | |
| Oleic Acid | 49.23 ± 2.93 | |
| Cremophor EL | 15.25 ± 4.02 |
Table 2: In Vivo Performance of Different Formulations of a Poorly Water-Soluble Drug
| Formulation | Absolute Oral Bioavailability (%) | Reference |
| Micronized Drug in Capsule | 1.7 ± 1.0 | |
| Solid Dispersion in PEG 3350-Polysorbate 80 | 35.8 ± 5.2 | |
| Oral Liquid in PEG 400, Polysorbate 80, and water | 59.6 ± 21.4 |
The data suggests that while PEG 400 is an effective solubilizing agent, its performance can be significantly enhanced when used in combination with other excipients like Polysorbate 80 in liquid and solid dispersion formulations.
Experimental Protocols
To ensure transparency and facilitate the reproduction of these findings, detailed experimental protocols for key experiments are provided below.
Protocol for Solubility Studies
This protocol outlines the shake-flask method for determining the equilibrium solubility of a drug in various excipients.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Excipients (e.g., this compound, Polysorbate 80, Oleic Acid, Cremophor EL)
-
Glass vials with screw caps
-
Orbital shaker incubator
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of the API to a glass vial containing a known volume (e.g., 2 mL) of the selected excipient.
-
Seal the vials and place them in an orbital shaker incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the vials at a constant speed (e.g., 100 rpm) for a sufficient duration (e.g., 48-72 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to separate the undissolved API.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of the dissolved API in the diluted supernatant using a validated HPLC method.
-
Perform the experiment in triplicate for each excipient.
Protocol for In Vitro Drug Release Study using the Dialysis Bag Method
This method evaluates the in vitro release profile of a drug from a formulation.
Materials:
-
Drug formulation (e.g., SEDDS containing this compound)
-
Dialysis bags with a specific molecular weight cut-off (MWCO)
-
Release medium (e.g., phosphate (B84403) buffer pH 6.8)
-
Beakers
-
Magnetic stirrer
-
HPLC system
Procedure:
-
Accurately weigh a specific amount of the drug formulation and place it inside a dialysis bag.
-
Securely close the dialysis bag and immerse it in a beaker containing a known volume of the release medium.
-
Place the beaker on a magnetic stirrer and maintain a constant temperature (e.g., 37°C) and stirring speed (e.g., 100 rpm).
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released over time.
Protocol for Caco-2 Permeability Assay
This in vitro method assesses the intestinal permeability of a drug formulation.
Materials:
-
Caco-2 cells
-
Transwell inserts with semipermeable membranes
-
Cell culture medium and reagents
-
Transport buffer (e.g., Hanks' Balanced Salt Solution)
-
Drug formulation and control solutions
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture them for 21-25 days to form a confluent monolayer.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the drug formulation (dissolved in transport buffer) to the apical (A) side and fresh transport buffer to the basolateral (B) side to assess A-to-B permeability.
-
For B-to-A permeability, add the drug formulation to the basolateral side and fresh buffer to the apical side.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment and analyze the drug concentration using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.
Visualizing Mechanisms and Workflows
To further elucidate the role of this compound and the processes involved in formulation development, the following diagrams are provided.
Caption: Workflow for the development and evaluation of a Self-Emulsifying Drug Delivery System (SEDDS).
Caption: Mechanism of enhanced drug permeability by non-ionic surfactants like this compound.
A Comparative Analysis of the Emulsifying Efficiency of PEG 400 Dilaurate and Other Non-ionic Surfactants
For researchers, scientists, and drug development professionals, the selection of an optimal emulsifier is a critical determinant of formulation stability and efficacy. This guide provides a detailed comparison of the emulsifying efficiency of PEG 400 dilaurate against other commonly used non-ionic surfactants. The following sections present a compilation of experimental data, detailed methodologies, and visual representations to aid in the selection of the most suitable surfactant for your oil-in-water (O/W) emulsion systems.
Introduction to Non-ionic Surfactants and Emulsification
Non-ionic surfactants are widely utilized in pharmaceutical and cosmetic formulations due to their stability over a wide pH range and their compatibility with most active pharmaceutical ingredients.[1] These surfactants stabilize emulsions primarily through steric hindrance, where their bulky hydrophilic chains form a protective layer around the dispersed oil droplets, preventing them from coalescing.[2] The efficiency of a non-ionic surfactant is often characterized by its Hydrophilic-Lipophilic Balance (HLB) value, which indicates its relative affinity for the oil and water phases. Surfactants with HLB values in the range of 8 to 18 are generally suitable for creating stable O/W emulsions.[1]
This compound is a non-ionic surfactant with an HLB value of approximately 9.7, making it an effective emulsifier for O/W systems. Other commonly used non-ionic surfactants include polysorbates (e.g., Tween 80, HLB = 15.0) and sorbitan (B8754009) esters (e.g., Span 80, HLB = 4.3).[3] The choice among these surfactants depends on the specific requirements of the formulation, including the nature of the oil phase, desired droplet size, and long-term stability.
Comparative Data on Emulsifying Efficiency
While direct head-to-head comparative studies under identical experimental conditions are limited, the following tables summarize key performance indicators for this compound and other non-ionic surfactants based on available literature. It is important to note that variations in experimental conditions can influence the results.
Table 1: Physicochemical Properties of Selected Non-ionic Surfactants
| Surfactant | Chemical Class | Approximate HLB Value | Primary Emulsion Type |
| This compound | Polyethylene Glycol Ester | 9.7 | O/W |
| Polysorbate 80 (Tween 80) | Polyoxyethylene Sorbitan Ester | 15.0 | O/W |
| Sorbitan Monooleate (Span 80) | Sorbitan Ester | 4.3 | W/O |
| PEG 20 Cetostearyl Ether | Polyethylene Glycol Ether | 15-17 | O/W |
Table 2: Comparative Emulsion Properties
| Surfactant System | Droplet Size (nm) | Zeta Potential (mV) | Stability Observations |
| Tween 80 with PEG 400 (as co-surfactant) | 58 | -28 | Thermodynamically stable microemulsion.[4] |
| PEG-based nanoemulsion | 128 - 166 | ~ -30 | Stable nanoemulsions.[5] |
| PEG-free nanoemulsion | 123 | ~ -30 (initially) | Stable nanoemulsion.[5] |
Note: The data in Table 2 is derived from a study where PEG 400 was used as a co-surfactant with Tween 80, not as the sole emulsifier. This provides an indication of its contribution to emulsion properties but is not a direct comparison of the emulsifying efficiency of this compound alone.
Experimental Protocols
To ensure reproducible and comparable results when evaluating the emulsifying efficiency of different surfactants, standardized experimental protocols are essential.
Emulsion Preparation (General Protocol)
A common method for preparing O/W emulsions in a laboratory setting involves the following steps:
-
Phase Preparation:
-
The oil phase is prepared by mixing the lipid components.
-
The aqueous phase is prepared by dissolving the non-ionic surfactant (e.g., this compound, Polysorbate 80) in deionized water.
-
-
Heating: Both the oil and aqueous phases are heated separately to a specific temperature, typically between 60-80°C.
-
Mixing: The heated oil phase is slowly added to the heated aqueous phase with continuous stirring using a high-shear homogenizer.
-
Homogenization: The mixture is homogenized for a defined period (e.g., 5-10 minutes) at a specific speed (e.g., 5000-10000 rpm) to ensure the formation of fine droplets.[6]
-
Cooling: The resulting emulsion is allowed to cool to room temperature with gentle stirring.
Droplet Size Analysis
The droplet size distribution of an emulsion is a critical parameter for predicting its stability.
-
Method: Dynamic Light Scattering (DLS) is a widely used technique for measuring the particle size of nanoemulsions and microemulsions.
-
Procedure:
-
Dilute the emulsion with deionized water to an appropriate concentration to avoid multiple scattering effects.
-
Transfer the diluted sample to a cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the measurement temperature (typically 25°C).
-
Perform the measurement to obtain the average droplet size and polydispersity index (PDI). A lower PDI indicates a more uniform droplet size distribution.
-
Zeta Potential Measurement
Zeta potential provides an indication of the surface charge of the droplets and is a key predictor of emulsion stability.
-
Method: Electrophoretic Light Scattering (ELS) is used to determine the zeta potential.
-
Procedure:
-
Dilute the emulsion with a suitable medium (e.g., deionized water or a buffer of known ionic strength).
-
Inject the sample into the measurement cell of the zeta potential analyzer.
-
Apply an electric field and measure the electrophoretic mobility of the droplets.
-
The instrument's software calculates the zeta potential from the mobility. Generally, absolute zeta potential values above 30 mV indicate good electrostatic stability.[4]
-
Creaming Index Measurement
Creaming is a form of emulsion instability where the dispersed droplets migrate upwards due to density differences.
-
Method: Visual observation and measurement over time.
-
Procedure:
-
Place a known volume of the emulsion in a graduated cylinder or test tube and seal it.
-
Store the samples at a controlled temperature (e.g., 25°C or under accelerated conditions at higher temperatures).
-
At regular intervals (e.g., 24 hours, 7 days, 30 days), measure the height of the serum (separated aqueous layer) at the bottom and the total height of the emulsion.
-
Calculate the Creaming Index (CI) using the following formula[5]: CI (%) = (Height of Serum Layer / Total Height of Emulsion) x 100 A lower creaming index indicates higher stability.[7][8]
-
Visualizing Experimental Workflows and Relationships
The following diagrams, created using the DOT language, illustrate key processes and logical relationships in the evaluation of non-ionic surfactants.
Caption: Workflow for the preparation of an oil-in-water emulsion.
Caption: Process for evaluating the stability of an emulsion.
Conclusion
The selection of an appropriate non-ionic surfactant is a multifaceted process that depends on the specific characteristics of the oil and aqueous phases, as well as the desired long-term stability of the emulsion. This compound, with its intermediate HLB value, is a versatile emulsifier for O/W systems. For formulations requiring very small droplet sizes, such as microemulsions, it may be beneficial to use this compound in combination with a higher HLB surfactant like Polysorbate 80. The experimental protocols provided in this guide offer a framework for conducting systematic comparative studies to identify the optimal surfactant or surfactant blend for a given application. It is recommended that researchers perform their own comparative experiments under controlled conditions to make the most informed decision for their specific formulation needs.
References
- 1. Investigation of the synergistic effect of nonionic surfactants on emulsion resolution using response surface methodology - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04816G [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Tween 80 VS. Span 80: What is the Difference [cnchemsino.com]
- 4. japer.in [japer.in]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Navigating the In Vitro-In Vivo Maze: A Comparative Guide to PEG 400 Dilaurate Formulations
For researchers, scientists, and drug development professionals, establishing a reliable in vitro-in vivo correlation (IVIVC) is a critical step in streamlining the development of oral drug formulations. This is particularly challenging for lipid-based formulations, which are often employed to enhance the solubility and bioavailability of poorly water-soluble drugs. This guide provides a comparative overview of formulations utilizing polyethylene (B3416737) glycol (PEG) 400 dilaurate, a common non-ionic surfactant and lipid-based excipient, and explores its performance in the context of IVIVC.
Lipid-based formulations, such as those containing PEG 400 dilaurate, have gained significant traction for their ability to improve the oral absorption of challenging drug candidates.[1][2] However, the complex in vivo processes of digestion, dispersion, and absorption make the development of predictive in vitro models a formidable task.[2] An effective IVIVC can reduce the need for extensive in vivo studies, saving time and resources in the drug development pipeline.[2]
Performance Comparison: this compound and Alternatives
While direct, publicly available experimental data exhaustively comparing the IVIVC of this compound with a wide range of alternatives is limited, we can construct a comparative analysis based on the known properties of different formulation types. The following tables present illustrative data to highlight the expected performance differences between a hypothetical drug formulated with this compound, a basic lipid solution, and a more complex self-emulsifying drug delivery system (SEDDS).
In Vitro Dissolution Performance
This table illustrates the percentage of a model drug released over time in a simulated intestinal fluid.
| Time (minutes) | Formulation A: Lipid Solution (%) | Formulation B: this compound (%) | Formulation C: SEDDS (%) |
| 15 | 5 | 25 | 45 |
| 30 | 12 | 45 | 70 |
| 60 | 20 | 65 | 90 |
| 120 | 35 | 85 | 98 |
In Vivo Bioavailability Parameters
This table showcases key pharmacokinetic parameters following oral administration of the different formulations in an animal model.
| Formulation | Cmax (ng/mL) | Tmax (hours) | AUC (ng·h/mL) | Bioavailability (%) |
| Formulation A: Lipid Solution | 150 | 4 | 1200 | 25 |
| Formulation B: this compound | 450 | 2 | 3600 | 75 |
| Formulation C: SEDDS | 600 | 1.5 | 4800 | 95 |
Experimental Protocols: A Closer Look
The successful development of an IVIVC is underpinned by robust and relevant experimental methodologies.
In Vitro Dissolution/Release Testing for Lipid-Based Formulations
A key challenge in designing in vitro tests for lipid-based systems is simulating the in vivo environment where lipid digestion is crucial.[1]
Apparatus: USP Apparatus II (Paddle) is commonly used.[2]
Dissolution Medium: To mimic the conditions of the small intestine, a two-stage dissolution medium can be employed. Initially, the formulation is exposed to simulated gastric fluid (SGF) without enzymes, followed by a change to simulated intestinal fluid (SIF) containing bile salts and pancreatin (B1164899) to simulate lipid digestion.
Procedure:
-
The formulation (e.g., a soft gelatin capsule containing the drug in this compound) is placed in the dissolution vessel with SGF.
-
After a specified time (e.g., 30 minutes), a concentrated buffer is added to shift the pH to that of the SIF, and the digestive enzymes are introduced.
-
Samples are withdrawn at predetermined time points, filtered, and analyzed by a validated analytical method (e.g., HPLC) to determine the concentration of the dissolved drug.
In Vivo Bioavailability Studies
In vivo studies are essential to determine the pharmacokinetic profile of a drug formulation.
Animal Model: Rats or dogs are commonly used models for oral bioavailability studies.
Procedure:
-
Animals are fasted overnight prior to dosing.
-
The drug formulation is administered orally via gavage.
-
Blood samples are collected at various time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma is separated from the blood samples and the drug concentration is quantified using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time profile.
Visualizing the Process
To better understand the workflow and mechanisms involved, the following diagrams are provided.
General workflow for developing an IVIVC model.
The mechanism by which PEG 400 enhances bioavailability is multifaceted. It can act as a solubilizing agent and may also influence physiological processes.
Potential mechanisms of PEG 400 in enhancing drug absorption.
The Role of PEG 400 in Bioavailability Enhancement
PEG 400 has been shown to enhance the bioavailability of certain drugs through various mechanisms. Studies have indicated that PEG 400 can increase the absorption of drugs, and in some cases, this effect can be sex-dependent, potentially mediated by the P-glycoprotein (P-gp) efflux transporter.[3][4] For instance, PEG 400 significantly increased the absorption and decreased the secretion of ranitidine (B14927) in the intestine of male rats, an effect not observed in females.[3] Furthermore, high concentrations of PEG 400 have been found to increase the systemic exposure of drugs like berberine (B55584) by increasing their solubility and promoting intestinal paracellular absorption.[5][6]
Alternatives to PEG-Based Formulations
Concerns over the potential for immunogenicity and hypersensitivity reactions associated with PEG have spurred research into alternatives.[7] Emerging materials such as polysarcosine and poly(2-oxazoline)s offer comparable properties for nanoparticle stabilization without triggering an immune response.[7] Other hydrophilic polymers, including poly(N-vinylpyrrolidone) (PVP) and poly(amino acids), are also being explored as viable alternatives to PEG in drug delivery systems.[8][9]
References
- 1. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo correlation for lipid-based formulations: Current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Establishing an in vitro permeation model to predict the in vivo sex-related influence of PEG 400 on oral drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polyethylene glycol 400 enhances the bioavailability of a BCS class III drug (ranitidine) in male subjects but not females - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. blog.curapath.com [blog.curapath.com]
- 8. 6 PEG Alternatives You Should Be Thinking About [bioprocessonline.com]
- 9. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Solubilizer Performance: Benchmarking PEG 400 Dilaurate
For researchers, scientists, and drug development professionals, the effective solubilization of poorly water-soluble active pharmaceutical ingredients (APIs) is a critical hurdle in formulation development. This guide provides an objective comparison of the performance of PEG 400 dilaurate against other commonly used solubilizers, supported by experimental data.
This guide will delve into the solubilizing efficiency, formulation stability, and dissolution enhancement offered by this compound in comparison to other widely used alternatives such as Polysorbate 80, Cremophor® EL, and Solutol® HS 15.
Performance Comparison of Solubilizers for Ibuprofen (B1674241)
To provide a quantitative comparison, this guide focuses on the performance of these solubilizers with the model Biopharmaceutics Classification System (BCS) Class II drug, ibuprofen, which is characterized by its low solubility and high permeability.
Table 1: Solubility Enhancement of Ibuprofen
| Solubilizer | Concentration | Fold Increase in Solubility | Reference |
| This compound (as part of a solid dispersion with PEG 6000) | 1:1.5 (Drug:Carrier) | Approx. 1.7-fold (in aqueous medium) | [1] |
| Polysorbate 80 (Tween® 80) | 100 mg/mL | Approx. 125-fold | [2] |
| Cremophor® EL | Not Specified | Good solubilizing capacity (300 mg/mL of ibuprofen) | [3] |
| Solutol® HS 15 | Not Specified | 42.32-fold | [4] |
Table 2: Dissolution Enhancement of Ibuprofen
| Solubilizer | Formulation Type | Dissolution Rate Enhancement | Key Findings | Reference |
| This compound (as part of a solid dispersion with PEG 4000/6000) | Solid Dispersion | Significant increase in dissolution rate | 99.10 ± 0.18% release in 30 minutes for a 1:2 ratio with PEG 6000. | |
| Polysorbate 80 (Tween® 80) | Wetting agent | Accelerated degradation of ibuprofen in tablets under stress conditions. | Ibuprofen solubility increases linearly with Tween 80 concentration. | [2] |
| Cremophor® EL | Self-Emulsifying Drug Delivery System (SEDDS) | Optimized formulation released 74.24% of ibuprofen at 45 minutes. | Effective in enhancing the release profile of ibuprofen.[3] | [3] |
| Solutol® HS 15 | Solid Inclusion Complex | 19.41-fold increase in dissolution rate. | Significantly enhances both dissolution rate and efficiency.[4] | [4] |
Experimental Workflow for Solubilizer Performance Evaluation
The following diagram illustrates a typical experimental workflow for comparing the performance of different solubilizers for a poorly soluble drug.
Experimental workflow for comparing solubilizer performance.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Equilibrium Solubility Studies (Shake-Flask Method)
Objective: To determine the saturation solubility of the API in the presence of different solubilizers.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Selected Solubilizers (this compound, Polysorbate 80, etc.)
-
Phosphate (B84403) buffer (pH 7.2)
-
Distilled water
-
0.1 N HCl solution
-
Screw-cap test tubes or vials
-
Orbital shaker/incubator
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Prepare solutions of the selected solubilizers at various concentrations in the desired media (e.g., phosphate buffer pH 7.2, 0.1 N HCl, distilled water).
-
Add an excess amount of the API to a known volume (e.g., 10 mL) of each solubilizer solution in a screw-cap vial.[5]
-
Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 37 °C) and agitation speed (e.g., 100 rpm) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[5]
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved API.
-
Centrifuge the samples at a high speed (e.g., 10,000 rpm) for a sufficient time (e.g., 15 minutes) to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm).
-
Dilute the filtered supernatant with the appropriate solvent to a concentration within the analytical method's linear range.
-
Analyze the concentration of the dissolved API using a validated UV-Vis spectrophotometric or HPLC method.[6]
-
Calculate the saturation solubility in mg/mL or other appropriate units.
Preparation of Solid Dispersions (Solvent Evaporation Method)
Objective: To prepare solid dispersions of the API with various carriers to enhance solubility and dissolution.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
Hydrophilic carriers (e.g., PEG 6000, PVP K30)
-
Organic solvent (e.g., ethanol, methanol)
-
Beakers
-
Magnetic stirrer
-
Water bath or rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Weigh the required amounts of the API and the hydrophilic carrier(s) according to the desired drug-to-carrier ratio (e.g., 1:1, 1:2).
-
Dissolve the API and the carrier in a common organic solvent in a beaker with the aid of a magnetic stirrer.
-
Evaporate the solvent using a water bath maintained at a suitable temperature (e.g., 40-50 °C) or a rotary evaporator under reduced pressure until a solid mass is obtained.
-
Further dry the solid mass in a desiccator or oven at a controlled temperature to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve of a specific mesh size to obtain a uniform particle size.
-
Store the prepared solid dispersion in a well-closed container in a cool, dry place until further evaluation.
In Vitro Dissolution Testing (USP Apparatus II - Paddle Method)
Objective: To evaluate and compare the dissolution profiles of the API from different formulations.
Materials:
-
API formulations (e.g., pure drug, solid dispersions, SEDDS)
-
Dissolution medium (e.g., 900 mL of phosphate buffer pH 7.2)
-
USP Dissolution Apparatus II (Paddle Apparatus)
-
Syringes and syringe filters (e.g., 0.45 µm)
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Set up the USP Dissolution Apparatus II with the paddle speed at a specified rate (e.g., 50 rpm) and the temperature of the dissolution medium maintained at 37 ± 0.5 °C.[7]
-
Place a known amount of the formulation (equivalent to a specific dose of the API) into each dissolution vessel containing the dissolution medium.
-
Start the apparatus and withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).[8]
-
Immediately filter each withdrawn sample through a 0.45 µm syringe filter.
-
Replace the volume of the withdrawn sample with an equal volume of fresh, pre-warmed dissolution medium.
-
Dilute the filtered samples with the dissolution medium as required.
-
Analyze the concentration of the dissolved API in each sample using a validated UV-Vis spectrophotometric or HPLC method.[6]
-
Calculate the cumulative percentage of drug released at each time point and plot the dissolution profiles (cumulative % drug release vs. time).
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. [PDF] Dissolution enhancement of Capmul PG8 and Cremophor EL based Ibuprofen Self Emulsifying Drug Delivery System (SEDDS) using Response surface methodology | Semantic Scholar [semanticscholar.org]
- 4. ijrpc.com [ijrpc.com]
- 5. ijcsrr.org [ijcsrr.org]
- 6. Comparative Studies on the Dissolution Profiles of Oral Ibuprofen Suspension and Commercial Tablets using Biopharmaceutical Classification System Criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. dissolutiontech.com [dissolutiontech.com]
A Comparative Guide to Analytical Method Validation for PEG 400 Dilaurate in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of Polyethylene (B3416737) Glycol (PEG) 400 Dilaurate, a common excipient in pharmaceutical formulations. The selection of a robust and validated analytical method is critical for ensuring product quality, stability, and regulatory compliance. This document details the validation parameters and experimental protocols for three prominent analytical techniques: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Overview of Analytical Methods
The quantification of PEG 400 dilaurate presents analytical challenges due to its lack of a strong UV chromophore and its inherent polydispersity. The methods discussed below offer distinct advantages for various analytical needs, from routine quality control to in-depth structural characterization.
-
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This technique is well-suited for the quantitative analysis of non-volatile compounds that lack a UV chromophore.[][2] Separation is typically achieved using reversed-phase chromatography, and the ELSD provides a response proportional to the mass of the analyte.[3]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[][4] This makes it invaluable for both quantification and structural elucidation of the various oligomers present in this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly proton (¹H) NMR, offers a powerful tool for the structural and quantitative analysis of PEG derivatives.[5][6] It can provide information on the degree of esterification and the average molecular weight of the polymer chains.[5][6]
Comparative Analysis of Method Validation Parameters
The following table summarizes typical validation parameters for the analytical methods discussed. The data is compiled from studies on PEG 400 and related polysorbates, providing a comparative overview of their performance.
| Validation Parameter | HPLC-ELSD | LC-MS/MS | ¹H NMR |
| Linearity (R²) | > 0.99 | > 0.99 | Not applicable in the same way, relies on internal standards |
| Accuracy (% Recovery) | 90.4 - 104.9%[7] | 92 - 101%[8] | Typically high, dependent on internal standard purity |
| Precision (%RSD) | 0.2 - 2.5%[7] | < 5%[8] | Generally low, dependent on instrument and parameters |
| Limit of Detection (LOD) | 7.47 - 16.24 µg/mL[7] | Lower than HPLC-ELSD | Higher than chromatographic methods |
| Limit of Quantitation (LOQ) | 22.40 - 75 µg/mL[7] | 1.01 µg/mL[4] | Higher than chromatographic methods |
| Specificity | Good, separates based on hydrophobicity | Excellent, based on mass-to-charge ratio | Excellent, based on unique chemical shifts |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for the analysis of PEG esters and can be adapted for this compound.
HPLC-ELSD Method
Instrumentation:
-
High-Performance Liquid Chromatograph
-
Evaporative Light Scattering Detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water
-
Gradient elution from a high aqueous content to a high organic content.
ELSD Settings:
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition.
LC-MS/MS Method
Instrumentation:
-
Liquid Chromatograph
-
Tandem Mass Spectrometer
-
Reversed-phase C18 column (e.g., Waters Xbridge, 50×4.6 mm, 3.5 μm)[4]
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Methanol
-
A generic gradient method with a short run time is typically employed.[4]
Mass Spectrometry Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Scan Mode: Multiple Reaction Monitoring (MRM) of characteristic PEG oligomer ions.[4]
Sample Preparation:
-
Sample extraction from the formulation matrix may be required, for example, using acetonitrile precipitation.[4]
¹H NMR Spectroscopy Method
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz)
Solvent:
-
Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). DMSO-d₆ can be particularly useful for observing hydroxyl end-groups.[6]
Procedure:
-
Dissolve a known amount of the sample in the deuterated solvent.
-
Acquire the ¹H NMR spectrum.
-
Integrate the characteristic signals of the PEG backbone (around 3.6 ppm) and the laurate fatty acid chains to determine the degree of esterification and quantify the this compound content relative to an internal standard.
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method for this compound in a pharmaceutical formulation.
Caption: Workflow of Analytical Method Validation.
Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the analysis. HPLC-ELSD offers a robust and straightforward approach suitable for routine quality control. LC-MS provides superior sensitivity and specificity, making it ideal for complex matrices and for the identification of impurities and degradation products. NMR spectroscopy is a powerful tool for absolute quantification and detailed structural characterization, which is invaluable for in-depth product understanding and reference standard characterization. A thorough validation of the chosen method is essential to ensure reliable and accurate results for the quality assessment of pharmaceutical formulations containing this compound.
References
- 2. agilent.com [agilent.com]
- 3. Validation, measurement uncertainty, and determination of polysorbate-labeled foods distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid chromatography/tandem mass spectrometry method for quantitative estimation of polyethylene glycol 400 and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous analysis of polyethylene glycol in dietary supplement tablets using high-performance liquid chromatography and verification with liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. ingenieria-analitica.com [ingenieria-analitica.com]
Comparative Analysis of Drug Release from PEG 400 Dilaurate Matrices: A Guideline for Researchers
For Immediate Release
This guide offers a comparative analysis of the anticipated drug release profiles from matrices formulated with Polyethylene (B3416737) Glycol (PEG) 400 Dilaurate. This document is intended for researchers, scientists, and professionals in drug development, providing insights into the formulation of oral controlled-release dosage forms. Due to a lack of extensive published studies specifically detailing the use of PEG 400 dilaurate as a primary oral matrix former, this guide synthesizes information from related lipid and polymer-based drug delivery systems to project its performance characteristics.
Understanding this compound in Drug Delivery
This compound is an ester of polyethylene glycol 400 and lauric acid. This composition gives it unique physicochemical properties, positioning it as a lipophilic, waxy material. In the context of a solid oral dosage form, it is expected to function as a lipid-based matrix. Such matrices are known for their ability to provide sustained release of an incorporated active pharmaceutical ingredient (API). The drug release mechanism is anticipated to be primarily driven by diffusion through the matrix and gradual erosion of the matrix in the gastrointestinal tract.
Comparative Drug Release Profiles
While direct comparative data for this compound matrices is limited, we can infer its likely behavior in comparison to other well-established matrix systems.
Table 1: Projected Comparative In Vitro Drug Release Profiles
| Time (hours) | Expected Cumulative Drug Release (%) from this compound Matrix | Comparative Hydrophilic Matrix (e.g., HPMC) | Comparative Inert Matrix (e.g., Ethylcellulose) |
| 0.5 | 5 - 15 | 15 - 30 | < 5 |
| 1 | 10 - 25 | 25 - 45 | 5 - 10 |
| 2 | 20 - 40 | 40 - 65 | 10 - 20 |
| 4 | 35 - 60 | 60 - 85 | 20 - 35 |
| 6 | 50 - 75 | 75 - 95 | 30 - 50 |
| 8 | 65 - 85 | > 90 | 40 - 65 |
| 12 | > 80 | > 95 | 55 - 80 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual release profiles will vary depending on the drug's properties, formulation composition, and manufacturing process.
The release profile from a this compound matrix is expected to be slower than that from a hydrophilic matrix due to its lipophilic nature, which would retard the penetration of aqueous dissolution media. Conversely, it may offer a more complete release over a 12-hour period compared to a highly inert matrix.
Experimental Protocols
To evaluate the drug release profile of a novel formulation based on a this compound matrix, the following experimental protocol is recommended.
Preparation of this compound Matrix Tablets
A melt-granulation technique is a suitable method for preparing tablets with a waxy matrix former like this compound.
-
Blending: The active pharmaceutical ingredient (API) and any other excipients are blended with powdered this compound.
-
Melting: The blend is heated to a temperature just above the melting point of this compound, with continuous mixing to ensure homogeneity.
-
Cooling and Milling: The molten mass is allowed to cool and solidify at room temperature. The solidified mass is then milled to obtain granules of a suitable size.
-
Sieving: The milled granules are passed through a sieve to achieve a uniform particle size distribution.
-
Lubrication: The granules are blended with a lubricant (e.g., magnesium stearate) to improve flowability.
-
Compression: The lubricated granules are compressed into tablets using a tablet press.
In Vitro Dissolution Study
The drug release from the prepared matrix tablets can be assessed using a USP Type II (paddle) dissolution apparatus.
-
Dissolution Medium: Prepare 900 mL of a suitable dissolution medium (e.g., phosphate (B84403) buffer pH 6.8 to simulate intestinal fluid).
-
Apparatus Setup: Set the paddle speed to 50 RPM and maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Sample Introduction: Place one tablet in each dissolution vessel.
-
Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, and 12 hours). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Sample Analysis: Analyze the withdrawn samples for drug content using a validated analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
Visualizing the Process and Rationale
The following diagrams illustrate the theoretical drug release mechanism and a typical experimental workflow.
Conclusion
While this compound is not a widely documented primary matrix former for oral sustained-release tablets, its lipophilic and waxy nature suggests its potential for creating effective controlled-release systems. The drug release from such a matrix is expected to be governed by a combination of diffusion and erosion, offering a release profile that is intermediate between purely hydrophilic and inert matrices. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers interested in exploring the utility of this compound in novel drug delivery systems. Further empirical studies are necessary to fully elucidate its performance and optimize its application in pharmaceutical formulations.
Stability Under Scrutiny: A Comparative Analysis of PEG 400 Dilaurate and Other Polyethylene Glycol Esters
For researchers, scientists, and drug development professionals, understanding the stability of excipients is paramount to ensuring the efficacy and safety of pharmaceutical formulations. This guide provides a comparative assessment of the stability of PEG 400 dilaurate against other common polyethylene (B3416737) glycol (PEG) esters, supported by an overview of degradation pathways and detailed experimental protocols for stability testing.
Polyethylene glycol esters are widely utilized in the pharmaceutical industry as surfactants, emulsifiers, and solubilizing agents. Their stability directly impacts the shelf-life and performance of drug products. The primary degradation pathways for these esters are hydrolysis and oxidation, with thermal stress also being a significant factor. The stability of a PEG ester is influenced by several factors, including the molecular weight of the PEG, the nature of the fatty acid, and whether it is a mono- or di-ester.
Comparative Stability Overview
While direct, quantitative, head-to-head comparative studies on the stability of various PEG esters are not extensively available in publicly accessible literature, we can infer their relative stability based on fundamental chemical principles and existing data on related compounds. The following tables summarize the expected stability profiles of this compound in comparison to other commonly used PEG esters.
Table 1: Comparative Hydrolytic Stability of Polyethylene Glycol Esters
| PEG Ester | Fatty Acid Moiety | Ester Type | Expected Relative Hydrolytic Stability | Rationale |
| This compound | Lauric Acid (C12) | Diester | Moderate | Shorter fatty acid chain may offer less steric hindrance to hydrolysis compared to stearates. Being a diester provides two sites for hydrolysis. |
| PEG 400 Monolaurate | Lauric Acid (C12) | Monoester | Moderate to Low | Generally, monoesters may be slightly more susceptible to hydrolysis than diesters in certain conditions due to polarity differences, though this can be formulation dependent. |
| PEG 400 Distearate | Stearic Acid (C18) | Diester | High | Longer, saturated fatty acid chain provides greater steric hindrance, slowing the rate of hydrolysis at the ester linkage. |
| PEG 400 Monostearate | Stearic Acid (C18) | Monoester | High | The long stearic acid chain offers significant protection against hydrolysis. |
| PEG 400 Dioleate | Oleic Acid (C18, unsaturated) | Diester | Moderate to Low | The presence of a double bond in the oleic acid chain can influence conformation and potentially impact the accessibility of the ester bond to hydrolytic attack. |
| PEG 400 Monooleate | Oleic Acid (C18, unsaturated) | Monoester | Moderate to Low | Similar to the dioleate, the unsaturated nature of the fatty acid can affect stability. |
Table 2: Comparative Oxidative Stability of Polyethylene Glycol Esters
| PEG Ester | Fatty Acid Moiety | Degree of Saturation | Expected Relative Oxidative Stability | Rationale |
| This compound | Lauric Acid (C12) | Saturated | High | Saturated fatty acid chains are resistant to oxidation. The primary site of oxidation is the polyether backbone of the PEG chain itself. |
| PEG 400 Monolaurate | Lauric Acid (C12) | Saturated | High | Similar to the dilaurate, the lauric acid moiety is stable against oxidation. |
| PEG 400 Distearate | Stearic Acid (C18) | Saturated | High | The saturated stearic acid chains do not present sites for oxidation. |
| PEG 400 Monostearate | Stearic Acid (C18) | Saturated | High | The saturated fatty acid is oxidatively stable. |
| PEG 400 Dioleate | Oleic Acid (C18, unsaturated) | Monounsaturated | Low | The double bonds in the oleic acid chains are susceptible to oxidation, leading to the formation of peroxides and other degradation products.[1] |
| PEG 400 Monooleate | Oleic Acid (C18, unsaturated) | Monounsaturated | Low | The presence of the unsaturated fatty acid makes this ester prone to oxidative degradation.[1] |
Table 3: Comparative Thermal Stability of Polyethylene Glycol Esters
| PEG Ester | Fatty Acid Moiety | General Trend | Rationale |
| This compound | Lauric Acid (C12) | Moderate | The thermal stability of PEG esters is primarily dictated by the PEG chain itself. The fatty acid moiety can have a secondary effect. Generally, PEGs are stable up to around 200°C.[2][3] |
| PEG 400 Monolaurate | Lauric Acid (C12) | Moderate | Similar to the dilaurate, with the PEG backbone being the primary determinant of thermal stability. |
| PEG 400 Distearate | Stearic Acid (C18) | Moderate to High | Longer fatty acid chains might slightly increase the overall thermal stability due to increased van der Waals forces. |
| PEG 400 Monostearate | Stearic Acid (C18) | Moderate to High | Similar to the distearate. |
| PEG 400 Dioleate | Oleic Acid (C18, unsaturated) | Moderate | The presence of unsaturation may slightly lower the thermal degradation temperature compared to their saturated counterparts. |
| PEG 400 Monooleate | Oleic Acid (C18, unsaturated) | Moderate | Similar to the dioleate. |
Degradation Pathways and Influencing Factors
The stability of PEG esters is governed by their susceptibility to hydrolysis of the ester linkage and oxidation of the polyether backbone and any unsaturated fatty acid chains.
Hydrolytic Degradation
Hydrolysis of the ester bond results in the formation of the parent polyethylene glycol and the corresponding fatty acid. This reaction is catalyzed by both acids and bases and is dependent on pH, temperature, and water content.[4] Generally, the rate of hydrolysis is slower in neutral pH conditions and increases in acidic or alkaline environments.
Oxidative Degradation
Oxidative degradation can occur at two primary sites: the polyether chain of the PEG and the double bonds of unsaturated fatty acids.[5] The ether linkages in the PEG backbone are susceptible to autoxidation, a free-radical chain reaction initiated by heat, light, or the presence of metal ions. This process leads to the formation of hydroperoxides, which can then decompose into various degradation products, including aldehydes, ketones, and carboxylic acids.[6] For esters containing unsaturated fatty acids like oleic acid, the double bonds are primary targets for oxidation, leading to rancidity and the formation of a complex mixture of degradation products.[1]
Figure 1. Key degradation pathways for polyethylene glycol esters.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of PEG esters, a series of well-defined experimental protocols should be followed. These forced degradation studies are crucial for identifying potential degradation products and determining degradation kinetics.
Hydrolytic Stability Testing
-
Sample Preparation: Prepare solutions of the PEG esters (e.g., 1 mg/mL) in aqueous buffer solutions of different pH values (e.g., pH 2, 7, and 9).
-
Incubation: Incubate the samples at a constant, elevated temperature (e.g., 40°C, 60°C) in sealed vials to prevent evaporation.
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 24, 48, 72, 96 hours).
-
Analysis: Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The method should be capable of separating the intact PEG ester from its degradation products (PEG and the fatty acid).
-
Data Analysis: Plot the concentration of the remaining PEG ester against time to determine the degradation rate constant and half-life at each pH.
Oxidative Stability Testing
-
Sample Preparation: Dissolve the PEG esters in a suitable solvent and expose them to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubation: Incubate the samples at a controlled temperature (e.g., room temperature or slightly elevated) and protected from light.
-
Time Points: Collect samples at various time points.
-
Analysis: Monitor the degradation of the parent compound by HPLC. Additionally, the formation of peroxides can be measured using a peroxide value test (e.g., titration with sodium thiosulfate).
-
Data Analysis: Determine the rate of degradation of the PEG ester and the rate of peroxide formation.
Thermal Stability Testing
-
Thermogravimetric Analysis (TGA): Heat a small sample of the PEG ester in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) with a constant heating rate (e.g., 10°C/min). TGA measures the mass loss of the sample as a function of temperature, providing information on the onset of thermal decomposition.
-
Differential Scanning Calorimetry (DSC): Heat a sample in a DSC instrument to observe thermal transitions such as melting and decomposition. DSC can provide information on the temperature at which degradation begins, which is often seen as an exothermic or endothermic event.
Figure 2. General workflow for assessing the stability of PEG esters.
Conclusion
The stability of this compound and other polyethylene glycol esters is a critical parameter in the development of robust pharmaceutical formulations. While this compound, with its saturated fatty acid chains, is expected to exhibit good oxidative stability, its hydrolytic stability may be moderate. In comparison, PEG esters with longer saturated fatty acid chains, such as stearates, are likely to offer enhanced hydrolytic stability due to increased steric hindrance. Conversely, PEG esters derived from unsaturated fatty acids, like oleates, are significantly more susceptible to oxidative degradation.
For drug development professionals, a thorough understanding of these stability profiles is essential for selecting the appropriate excipient and for designing formulations with optimal shelf-life and performance. The experimental protocols outlined in this guide provide a framework for conducting rigorous stability assessments to support formulation development and regulatory submissions.
References
- 1. mdpi.com [mdpi.com]
- 2. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Recent Advances in the Properties and Applications of Polyglycerol Fatty Acid Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Particle Size Analysis Method Validation for PEG 400 Dilaurate Emulsions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for the validation of particle size analysis of Polyethylene Glycol (PEG) 400 Dilaurate emulsions. Accurate and validated particle size analysis is critical for ensuring the stability, bioavailability, and efficacy of emulsion-based drug delivery systems. This document outlines detailed experimental protocols, presents a comparative analysis of common techniques, and offers visual workflows to support researchers in establishing robust and reliable analytical methods.
Comparison of Particle Size Analysis Methods
The selection of an appropriate particle size analysis method is contingent on the specific characteristics of the emulsion and the intended application. The following table summarizes the key performance attributes of three prevalent techniques: Laser Diffraction, Dynamic Light Scattering (DLS), and Acoustic Spectroscopy.
| Feature | Laser Diffraction (LD) | Dynamic Light Scattering (DLS) | Acoustic Spectroscopy |
| Principle | Measures the angular distribution of scattered light as particles pass through a laser beam.[1] | Measures the temporal fluctuations of scattered light caused by the Brownian motion of particles.[2][3][4] | Measures the attenuation and velocity of sound waves propagating through the dispersion.[5][6] |
| Typical Size Range | 0.1 µm to 3 mm[7][8][9] | 1 nm to 10 µm[4] | 10 nm to 1000 µm |
| Concentration Range | 0.01% to 20% (v/v) | 0.0001% to 1% (v/v) | 0.5% to 50% (v/v) |
| Accuracy | ± 2-5% | ± 1-3% | ± 3-6% |
| Precision (RSD) | < 3% for Dv50, < 5% for Dv10/Dv90[1] | < 5% | < 6% |
| Measurement Time | < 1 minute | 1-5 minutes | 2-10 minutes |
| Strengths | Wide dynamic range, fast measurements, robust and well-standardized (ISO 13320).[7][8][9][10] | High sensitivity to small particles, suitable for nanoemulsions.[4] | Can measure concentrated and opaque samples without dilution, provides information on Zeta potential.[5] |
| Limitations | Lower resolution for multimodal distributions, assumes spherical particles, requires accurate refractive indices.[1] | Sensitive to contaminants and aggregates, limited to dilute samples.[11] | Lower resolution compared to light scattering techniques, model-dependent. |
Experimental Protocol: Validation of Laser Diffraction for Particle Size Analysis of a PEG 400 Dilaurate Emulsion
This protocol outlines the validation of a laser diffraction method for the particle size analysis of a hypothetical 2% (w/w) this compound oil-in-water (o/w) emulsion.
1. Materials and Equipment
-
Laser Diffraction Particle Size Analyzer: (e.g., Malvern Mastersizer, Horiba LA-960)
-
Dispersant: Deionized water, filtered through a 0.22 µm filter.
-
Reference Standards: NIST-traceable polystyrene microsphere standards of known particle size (e.g., 200 nm, 500 nm, and 1 µm).
-
This compound Emulsion: 2% (w/w) o/w emulsion, prepared according to a standard operating procedure.
-
Glassware: Calibrated volumetric flasks, beakers, and pipettes.
2. Method Development and Optimization
-
Refractive Index (RI) Determination:
-
Dispersed Phase (this compound): The refractive index of PEG 400 is approximately 1.469.[12] The RI of this compound is estimated to be similar.
-
Continuous Phase (Water): The refractive index is 1.33.
-
-
Obscuration: The sample concentration will be adjusted to achieve an obscuration level between 10% and 20% to avoid multiple scattering.
-
Stirring/Pumping Speed: The circulation speed will be optimized to ensure a stable suspension without inducing air bubbles or causing droplet shear. A speed of 2000 rpm is a typical starting point.
-
Measurement Duration: A measurement duration of 10 seconds will be used.
3. Validation Parameters and Acceptance Criteria
The method will be validated for accuracy, precision (repeatability and intermediate precision), and robustness in accordance with FDA and ICH guidelines.[13][14]
-
Accuracy:
-
Procedure: Analyze the certified polystyrene standards (200 nm, 500 nm, and 1 µm) three times each.
-
Acceptance Criteria: The mean particle size (Dv50) should be within ±5% of the certified value for each standard.
-
-
Precision:
-
Repeatability (Intra-assay precision):
-
Procedure: Analyze six independently prepared samples of the same batch of this compound emulsion on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) for the Dv10, Dv50, and Dv90 values should be ≤ 5%.
-
-
Intermediate Precision (Inter-assay precision):
-
Procedure: Repeat the repeatability study on a different day with a different analyst and, if possible, a different instrument.
-
Acceptance Criteria: The RSD between the results from the two days for Dv10, Dv50, and Dv90 should be ≤ 10%.
-
-
-
Robustness:
-
Procedure: Intentionally vary critical method parameters one at a time and assess the impact on the particle size distribution. The following parameters will be investigated:
-
Stirring Speed: ± 200 rpm from the optimized speed.
-
Obscuration: ± 5% from the target range.
-
Dispersant Temperature: ± 5°C from ambient.
-
-
Acceptance Criteria: The particle size results (Dv10, Dv50, Dv90) should not deviate by more than ±10% from the results obtained under the optimized conditions.
-
Visualizing the Workflow and Key Relationships
Method Validation Workflow
The following diagram illustrates the logical flow of the laser diffraction method validation process.
Caption: Workflow for the validation of a laser diffraction particle size analysis method.
Factors Affecting Emulsion Stability
The stability of a this compound emulsion is a multifactorial issue. The diagram below illustrates the key factors and their interrelationships.
Caption: Interrelationship of factors influencing the stability of this compound emulsions.
References
- 1. tricliniclabs.com [tricliniclabs.com]
- 2. entegris.com [entegris.com]
- 3. usp.org [usp.org]
- 4. materials-talks.com [materials-talks.com]
- 5. researchgate.net [researchgate.net]
- 6. arxiv.org [arxiv.org]
- 7. BS ISO 13320:2020 | 31 Jul 2020 | BSI Knowledge [knowledge.bsigroup.com]
- 8. ISO 13320:2020 Particle size analysis — Laser diffraction methods [kssn.net]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. Standard - Particle size analysis -- Laser diffraction methods ISO 13320:2020 - Svenska institutet för standarder, SIS [sis.se]
- 11. researchgate.net [researchgate.net]
- 12. chembk.com [chembk.com]
- 13. fda.gov [fda.gov]
- 14. m.youtube.com [m.youtube.com]
Comparative Cytotoxicity of PEG 400 Dilaurate and Other Surfactants: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic profiles of various surfactants, with a focus on Polyethylene Glycol (PEG) 400 Dilaurate. This document summarizes available quantitative data, details experimental methodologies, and visualizes key cellular pathways and experimental workflows to support informed decisions in formulation development.
To provide a comparative context for the cytotoxicity of surfactants, this guide presents data on a range of non-ionic, anionic, and cationic surfactants that are commonly used in various formulations.
Quantitative Cytotoxicity Data
The following table summarizes the cytotoxic effects of various surfactants on different human cell lines. The data, presented as IC50 values, has been compiled from multiple studies. A lower IC50 value indicates a higher cytotoxic potential. It is important to note that direct comparisons should be made with caution, as experimental conditions such as cell line, exposure time, and assay method can influence the results.
| Surfactant Class | Surfactant Name | Cell Line | Assay | Incubation Time (hours) | IC50 (µg/mL) | Reference |
| Non-ionic | PEG 400 Dilaurate | Not Available | Not Available | Not Available | Data Not Available | |
| Polysorbate 80 (Tween 80) | Human Fibroblasts | Neutral Red, MTT, LDH release | Not Specified | > 1000 | [1] | |
| Polysorbate 60 (Tween 60) | Human Fibroblasts | Neutral Red, MTT, LDH release | Not Specified | ~100 | [1] | |
| Triton X-100 | Human Fibroblasts | Neutral Red, MTT, LDH release | Not Specified | ~30 | [1] | |
| Anionic | Texapon N40 (Sodium Lauryl Ether Sulfate) | Human Fibroblasts | Neutral Red, MTT, LDH release | Not Specified | ~150 | [1] |
| Texapon K1298 (Sodium Lauryl Sulfate) | Human Fibroblasts | Neutral Red, MTT, LDH release | Not Specified | ~50 | [1] | |
| Cationic | Benzethonium Chloride | Human Fibroblasts | Neutral Red, MTT, LDH release | Not Specified | ~10 | [1] |
Experimental Protocols
Detailed methodologies for the key cytotoxicity assays cited in this guide are provided below. These protocols are based on standard laboratory procedures and information extracted from the referenced studies.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
Cells of interest (e.g., Human Fibroblasts, Caco-2)
-
Complete cell culture medium
-
Surfactants of interest
-
MTT solution (5 mg/mL in phosphate-buffered saline - PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO, or 0.01 M HCl in 10% Sodium Dodecyl Sulfate - SDS solution)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the surfactants in complete culture medium. After 24 hours, remove the existing medium from the wells and replace it with 100 µL of the medium containing different concentrations of the surfactants. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix the contents of the wells.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
Neutral Red (NR) Uptake Assay
The Neutral Red assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Surfactants of interest
-
Neutral Red solution (e.g., 50 µg/mL in culture medium)
-
Wash buffer (e.g., PBS)
-
Destain solution (e.g., 1% acetic acid in 50% ethanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).
-
Neutral Red Incubation: After the treatment period, remove the treatment medium and add 100 µL of the Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.
-
Washing: After incubation, remove the Neutral Red solution and wash the cells with a wash buffer to remove any unincorporated dye.
-
Dye Extraction: Add 150 µL of the destain solution to each well and shake the plate for 10 minutes to extract the dye from the cells.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as described for the MTT assay.
Lactate (B86563) Dehydrogenase (LDH) Release Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Surfactants of interest
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).
-
Sample Collection: After the incubation period, carefully collect a sample of the cell culture supernatant from each well.
-
LDH Reaction: Follow the instructions provided with the LDH assay kit. Typically, this involves mixing the supernatant with the reaction mixture in a new 96-well plate.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a maximum LDH release control (cells lysed with a lysis buffer).
Mandatory Visualizations
The following diagrams illustrate a typical experimental workflow for assessing cytotoxicity and a potential signaling pathway involved in surfactant-induced cell death.
Caption: Experimental workflow for in vitro cytotoxicity testing of surfactants.
Caption: A simplified signaling pathway for surfactant-induced apoptosis.
References
Safety Operating Guide
Proper Disposal of PEG 400 Dilaurate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed, step-by-step procedures for the proper disposal of PEG 400 dilaurate, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the immediate safety and handling requirements for this compound. While not classified as a hazardous substance for physical or environmental dangers, it is categorized as causing serious eye irritation.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin Protection: Use a lab coat or other protective clothing to prevent skin contact.
Step-by-Step Disposal Protocol
The primary method for disposing of this compound is through a licensed waste disposal contractor. Do not discharge this chemical into drains, water courses, or the ground.[1]
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Waste this compound."
-
Do not mix with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Waste Collection:
-
Collect all unused this compound and any materials contaminated with it (e.g., paper towels, absorbent pads used for spills) in the designated, sealed container.
-
For spills, absorb the material with an inert substance like vermiculite, dry sand, or earth before placing it into the waste container.[1]
-
-
Container Management:
-
Ensure the waste container is in good condition, free from leaks, and kept closed except when adding waste.
-
Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents.
-
-
Arranging for Professional Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal service to schedule a pickup.
-
Provide them with the accurate chemical name and any relevant safety information.
-
-
Disposal of Empty Containers:
Quantitative Data Summary
While specific quantitative exposure limits for this compound are not widely established, the following table summarizes its key hazard information.
| Parameter | Value | Reference |
| GHS Health Hazard | Serious Eye Irritation (Category 2) | Safety Data Sheet (Chem Service)[1] |
| Physical Hazards | Not Classified | Safety Data Sheet (Chem Service)[1] |
| Environmental Hazards | Not Classified | Safety Data Sheet (Chem Service)[1] |
| Acute Oral Toxicity | Unknown | Safety Data Sheet (Chem Service)[1] |
| Acute Dermal Toxicity | Unknown | Safety Data Sheet (Chem Service)[1] |
| Acute Inhalation Toxicity | Unknown | Safety Data Sheet (Chem Service)[1] |
Visual Guide to Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Personal protective equipment for handling PEG 400 dilaurate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling PEG 400 dilaurate. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical with low acute toxicity but can cause serious eye irritation.[1] Proper personal protective equipment is mandatory to minimize exposure and ensure safety.
Recommended Personal Protective Equipment (PPE):
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles.[1][2] | To prevent direct contact with the eyes, which can cause serious irritation.[1] |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile rubber, PVC).[1][3] | To prevent skin contact, although adverse effects are not expected.[1] |
| Body Protection | Laboratory coat or other suitable protective clothing.[1][2] | To minimize the risk of accidental skin contact. |
| Respiratory Protection | Generally not required with adequate ventilation. If vapors or mists are generated, use a NIOSH-certified respirator.[2][3][4] | To avoid potential respiratory tract irritation. |
2. Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe working environment.
Step-by-Step Handling Procedure:
-
Preparation: Ensure a well-ventilated work area, such as a chemical fume hood.[1][3] Locate and verify the functionality of the nearest eyewash station and safety shower.[1]
-
Donning PPE: Before handling, put on all required PPE as specified in the table above.
-
Dispensing: Carefully dispense the required amount of this compound, avoiding splashing or the creation of mists.
-
Post-Handling: After use, securely close the container.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][3] Remove and wash contaminated clothing before reuse.[5]
Storage Conditions:
-
Store away from incompatible materials such as strong oxidizing agents.[1]
3. Disposal Plan
Dispose of this compound and its containers in accordance with all local, regional, and national regulations.[1]
Waste Disposal Procedure:
-
Waste Collection: Collect waste this compound in a designated and properly labeled, sealed container.[1]
-
Spill Cleanup:
-
Container Disposal: Do not reuse empty containers. Dispose of them in the same manner as the chemical waste.
4. Quantitative Data Summary
| Property | Value |
| CAS Number | 9005-02-1[1] |
| Physical State | Liquid[2] |
| Flash Point | >210 °C (>410 °F)[3] |
| pH | 5 - 7 (1% aqueous solution)[3] |
| Solubility | Soluble in water[2] |
Experimental Workflow for Safe Handling
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
